2-Fluoro-5-(trifluoromethyl)pyrimidine
Description
Structure
3D Structure
Properties
IUPAC Name |
2-fluoro-5-(trifluoromethyl)pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2F4N2/c6-4-10-1-3(2-11-4)5(7,8)9/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QEWJTWUFYSMONN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=N1)F)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2F4N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90602138 | |
| Record name | 2-Fluoro-5-(trifluoromethyl)pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90602138 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1214344-68-9 | |
| Record name | 2-Fluoro-5-(trifluoromethyl)pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90602138 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Physical Properties of 2-Fluoro-5-(trifluoromethyl)pyrimidine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the known and predicted physical properties of the chemical compound 2-Fluoro-5-(trifluoromethyl)pyrimidine. Due to its fluorinated pyrimidine core, this compound is of significant interest to researchers in medicinal chemistry and materials science. This document consolidates available data on its physical characteristics, offers standardized experimental protocols for their determination, and presents logical workflows for its synthesis and characterization. This guide is intended to serve as a valuable resource for scientists and professionals engaged in drug discovery and development.
Introduction
This compound is a halogenated heterocyclic organic compound. The presence of both a fluorine atom and a trifluoromethyl group on the pyrimidine ring is expected to confer unique physicochemical properties, including altered lipophilicity, metabolic stability, and binding interactions with biological targets, making it a molecule of interest in the design of novel therapeutic agents and functional materials. This guide aims to provide a detailed summary of its physical properties to aid in its further investigation and application.
Core Physical Properties
Precise experimental data for this compound is not extensively available in public literature. The following table summarizes the available predicted and known data for the compound and its structural analogs for comparative purposes.
Table 1: Physical Properties of this compound and Related Compounds
| Property | This compound | 2-Chloro-5-(trifluoromethyl)pyrimidine[1][2] | 2-Fluoro-5-(trifluoromethyl)pyridine[3] |
| CAS Number | 1214344-68-9[4] | 69034-12-4[2] | 69045-82-5[3] |
| Molecular Formula | C₅H₂F₄N₂ | C₅H₂ClF₃N₂[1] | C₆H₃F₄N[3] |
| Molecular Weight | 166.08 g/mol | 182.53 g/mol [1] | 165.09 g/mol [3] |
| Melting Point | Data not available | 48-52 °C[1][2] | Not Applicable (Liquid at RT) |
| Boiling Point | 195.8 ± 50.0 °C (Predicted) | Data not available | 118-122 °C[5] |
| Density | 1.461 ± 0.06 g/cm³ (Predicted) | Data not available | 1.368 g/mL at 25 °C[3] |
| Solubility | Data not available | Data not available | Data not available |
| Physical State | Predicted to be liquid or low-melting solid at room temperature. | Solid[1][2] | Liquid[3] |
Experimental Protocols for Physical Property Determination
The following are detailed, generalized experimental protocols that can be adapted for the precise determination of the physical properties of this compound.
Melting Point Determination
This protocol is applicable if the compound is a solid at room temperature.
Apparatus:
-
Melting point apparatus (e.g., Mel-Temp or similar)
-
Capillary tubes (sealed at one end)
-
Mortar and pestle
-
Spatula
Procedure:
-
Ensure the sample of this compound is pure and dry. If necessary, pulverize a small amount of the crystalline solid using a mortar and pestle to obtain a fine powder.
-
Pack the capillary tube with the powdered sample to a height of 2-3 mm by tapping the open end into the powder and then tapping the sealed end on a hard surface.
-
Place the packed capillary tube into the heating block of the melting point apparatus.
-
Heat the block rapidly to a temperature approximately 15-20 °C below the expected melting point.
-
Decrease the heating rate to 1-2 °C per minute to ensure thermal equilibrium.
-
Observe the sample through the magnifying lens.
-
Record the temperature at which the first drop of liquid appears (the onset of melting).
-
Record the temperature at which the entire sample has completely melted.
-
The melting point is reported as the range between these two temperatures.[5][6][7][8]
Boiling Point Determination (Micro Method)
This protocol is suitable for determining the boiling point of a small quantity of liquid.
Apparatus:
-
Small test tube (e.g., 10 x 75 mm)
-
Capillary tube (sealed at one end)
-
Thermometer
-
Heating bath (e.g., oil bath or heating block)
-
Clamp and stand
Procedure:
-
Add a small amount (approximately 0.5 mL) of this compound to the small test tube.
-
Place the capillary tube, with the sealed end pointing up, into the test tube.
-
Attach the test tube to a thermometer using a rubber band or wire, ensuring the bottom of the test tube is level with the thermometer bulb.
-
Immerse the assembly into the heating bath, ensuring the sample is below the level of the heating medium.
-
Heat the bath gradually while stirring to ensure even temperature distribution.
-
Observe the capillary tube. As the liquid heats, a stream of bubbles will emerge from the open end of the capillary tube.
-
Once a steady stream of bubbles is observed, turn off the heat and allow the apparatus to cool slowly.
-
The boiling point is the temperature at which the bubbling stops and the liquid begins to enter the capillary tube.[1][9][10][11]
Solubility Determination
This protocol provides a qualitative assessment of solubility in various solvents.
Apparatus:
-
Small test tubes
-
Graduated pipettes or droppers
-
Vortex mixer or stirring rods
-
A selection of solvents (e.g., water, ethanol, acetone, dichloromethane, hexane, 5% aq. HCl, 5% aq. NaOH)
Procedure:
-
Place a small, accurately measured amount of this compound (e.g., 10 mg for a solid or 10 µL for a liquid) into a series of clean, dry test tubes.
-
To each test tube, add a specific volume (e.g., 1 mL) of a different solvent.
-
Agitate the mixture vigorously for a set period (e.g., 1-2 minutes) using a vortex mixer or by stirring.
-
Visually inspect the mixture to determine if the compound has dissolved completely.
-
Record the compound as "soluble," "partially soluble," or "insoluble" for each solvent.
-
For water-soluble compounds, the pH of the resulting solution can be tested with litmus paper to indicate acidic or basic properties.[3][4][12][13]
Logical Workflow for Synthesis and Characterization
The following diagram illustrates a logical workflow for the synthesis and subsequent characterization of this compound.
References
- 1. cdn.juniata.edu [cdn.juniata.edu]
- 2. 2-Chloro-5-(trifluoromethyl)pyrimidine 96 69034-12-4 [sigmaaldrich.com]
- 3. scribd.com [scribd.com]
- 4. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. ursinus.edu [ursinus.edu]
- 7. chm.uri.edu [chm.uri.edu]
- 8. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 9. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 10. Video: Boiling Points - Procedure [jove.com]
- 11. Video: Boiling Points - Concept [jove.com]
- 12. chem.ws [chem.ws]
- 13. chem.libretexts.org [chem.libretexts.org]
An In-depth Technical Guide to 2-Fluoro-5-(trifluoromethyl)pyrimidine: Structure, Synthesis, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Fluoro-5-(trifluoromethyl)pyrimidine is a key heterocyclic building block in medicinal chemistry, prized for the unique physicochemical properties imparted by its fluorine and trifluoromethyl substituents. The strategic incorporation of these moieties can significantly enhance the metabolic stability, binding affinity, and bioavailability of drug candidates. This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and applications of this compound, with a focus on its role as a vital intermediate in the development of novel therapeutics. Detailed experimental protocols, quantitative data, and visualizations of relevant biological pathways are presented to support researchers in their drug discovery and development endeavors.
Chemical Structure and Properties
This compound is a six-membered aromatic heterocycle containing two nitrogen atoms at positions 1 and 3 of the ring. A fluorine atom is substituted at the 2-position, and a trifluoromethyl group is attached at the 5-position.
Chemical Structure:
Caption: Chemical structure of this compound.
Physicochemical Properties:
The presence of both a fluorine atom and a trifluoromethyl group significantly influences the electronic properties and lipophilicity of the pyrimidine core. The trifluoromethyl group is a strong electron-withdrawing group, which can impact the pKa of the molecule and its ability to participate in hydrogen bonding. Increased lipophilicity, conferred by the fluorinated substituents, can improve cell membrane permeability, a crucial factor for drug efficacy.
| Property | Value | Reference |
| CAS Number | 1214344-68-9 | [1] |
| Molecular Formula | C₅H₂F₄N₂ | [1] |
| Molecular Weight | 166.08 g/mol | [2] |
| Predicted Boiling Point | 195.8 ± 50.0 °C | |
| Predicted Density | 1.461 ± 0.06 g/cm³ |
Spectral Data:
-
¹H NMR: A complex multiplet signal in the aromatic region is expected for the two protons on the pyrimidine ring.
-
¹³C NMR: Signals for the carbon atoms of the pyrimidine ring and the trifluoromethyl group would be observed, with characteristic splitting patterns due to C-F coupling.
-
¹⁹F NMR: Two distinct signals would be expected, one for the fluorine atom at the 2-position and another for the trifluoromethyl group at the 5-position.
-
Mass Spectrometry: The molecular ion peak would be observed at m/z 166, with fragmentation patterns characteristic of the pyrimidine ring and the loss of fluorine and trifluoromethyl moieties.
Synthesis
The synthesis of this compound is most commonly achieved through a nucleophilic aromatic substitution reaction, starting from its chlorinated analogue, 2-chloro-5-(trifluoromethyl)pyrimidine.
General Synthesis Workflow:
Caption: General workflow for the synthesis of this compound.
Experimental Protocol: Fluorination of 2-Chloro-5-(trifluoromethyl)pyrimidine
This protocol is based on established methods for the fluorination of chloro-heterocycles.
Materials:
-
2-Chloro-5-(trifluoromethyl)pyrimidine
-
Potassium fluoride (KF), spray-dried
-
Dimethylformamide (DMF), anhydrous
-
Nitrogen gas
-
Standard glassware for organic synthesis (round-bottom flask, condenser, etc.)
-
Heating mantle and magnetic stirrer
-
Rotary evaporator
-
Distillation apparatus or column chromatography setup
Procedure:
-
To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser under a nitrogen atmosphere, add spray-dried potassium fluoride (1.5 - 2.0 equivalents) and anhydrous dimethylformamide.
-
Heat the mixture with stirring to a temperature between 120-150 °C to ensure a fine suspension of the fluoride salt.
-
Add 2-chloro-5-(trifluoromethyl)pyrimidine (1.0 equivalent) to the heated suspension.
-
Maintain the reaction mixture at the elevated temperature and monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Once the reaction is complete (typically after several hours), cool the mixture to room temperature.
-
Pour the reaction mixture into a larger volume of cold water and extract the product with a suitable organic solvent (e.g., diethyl ether, ethyl acetate).
-
Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude product by vacuum distillation or column chromatography on silica gel to obtain pure this compound.
Applications in Drug Development
This compound serves as a crucial intermediate in the synthesis of a wide range of biologically active molecules. The pyrimidine scaffold is a common feature in many approved drugs, and the introduction of fluorine and trifluoromethyl groups can fine-tune their pharmacological properties.
Role as a Pharmaceutical Intermediate:
The reactivity of the fluorine atom at the 2-position allows for its displacement by various nucleophiles (e.g., amines, alcohols, thiols), enabling the construction of diverse molecular libraries for high-throughput screening. This makes this compound a valuable starting material for the synthesis of targeted therapies.
Therapeutic Areas:
Derivatives of this compound have shown promise in several therapeutic areas:
-
Oncology: Many kinase inhibitors incorporate a pyrimidine core. The trifluoromethyl group can enhance binding to the ATP-binding pocket of kinases, leading to potent inhibition.
-
Antiviral Agents: Pyrimidine nucleoside analogues are a cornerstone of antiviral therapy. The incorporation of fluorine can block metabolic pathways essential for viral replication.
-
Antifungal Agents: Fluorinated pyrimidines can interfere with fungal cell wall synthesis or other essential cellular processes.
Quantitative Biological Data for Trifluoromethyl Pyrimidine Derivatives:
While specific data for the parent compound is limited, numerous studies have reported the biological activity of its derivatives.
| Compound Class | Target/Organism | Activity (IC₅₀/EC₅₀) | Reference |
| Pyrimidine-based EGFR Inhibitors | A549, MCF-7, PC-3 cells | µM range | [3] |
| Thiazolo[4,5-d]pyrimidine Derivatives | Various cancer cell lines | µM range | [4] |
| Pyrimidine Derivatives | Botrytis cinerea | Inhibition rates >90% | [5] |
| Pyrimidine Derivatives | Tobacco Mosaic Virus (TMV) | EC₅₀ in µg/mL range | [6] |
Signaling Pathways
The biological activity of drugs derived from this compound is often attributed to their interaction with specific signaling pathways implicated in disease pathogenesis.
De Novo Pyrimidine Synthesis Pathway:
The de novo synthesis of pyrimidines is a fundamental cellular process essential for DNA and RNA synthesis. This pathway is often upregulated in cancer cells to support rapid proliferation.
Caption: Simplified overview of the de novo pyrimidine synthesis pathway.
Fluorinated pyrimidine analogs can act as inhibitors of key enzymes in this pathway, such as thymidylate synthase, leading to the disruption of DNA synthesis and cell death in cancer cells.
Kinase Signaling Pathways in Cancer:
Many derivatives of this compound are designed as kinase inhibitors. These molecules often target aberrant signaling pathways that drive cancer cell growth and survival.
Caption: Inhibition of the EGFR signaling pathway by a pyrimidine-based inhibitor.
Conclusion
This compound is a highly valuable and versatile building block for the synthesis of novel pharmaceutical compounds. Its unique structural features provide a powerful tool for medicinal chemists to optimize the properties of drug candidates across a range of therapeutic areas. The synthetic routes and biological contexts outlined in this guide are intended to facilitate further research and development of innovative medicines based on this important chemical scaffold. As our understanding of disease pathways deepens, the strategic application of intermediates like this compound will continue to be a cornerstone of modern drug discovery.
References
- 1. This compound | C5H2F4N2 | CID 20071885 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 100345-66-2|5-Fluoro-2-(trifluoromethyl)pyrimidine|BLD Pharm [bldpharm.com]
- 3. Design, synthesis and antitumor activity of 5-trifluoromethylpyrimidine derivatives as EGFR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Design, Synthesis, and Bioactivities of Novel Trifluoromethyl Pyrimidine Derivatives Bearing an Amide Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis, bioactivity and preliminary mechanism of action of novel trifluoromethyl pyrimidine derivatives - Arabian Journal of Chemistry [arabjchem.org]
An In-depth Technical Guide to the Synthesis of 2-Fluoro-5-(trifluoromethyl)pyrimidine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the primary synthesis pathways for 2-Fluoro-5-(trifluoromethyl)pyrimidine, a key building block in the development of novel pharmaceuticals and agrochemicals. The document details established methodologies, presents quantitative data for comparative analysis, and offers detailed experimental protocols for key reactions.
Executive Summary
The synthesis of this compound is primarily achieved through two strategic pathways. The most common and industrially relevant approach involves a halogen exchange (Halex) reaction on a readily accessible chlorinated precursor. An alternative route proceeds via the functionalization of a pyrimidinol intermediate. This guide will explore both pathways, providing the necessary data and protocols for their successful implementation in a laboratory setting.
Core Synthesis Pathways
The two principal strategies for the synthesis of this compound are:
-
Pathway 1: Halogen Exchange (Halex) from a Chloro-Precursor. This is a robust and widely adopted method that leverages the commercial availability or straightforward synthesis of 2-chloro-5-(trifluoromethyl)pyrimidine.
-
Pathway 2: From 5-(trifluoromethyl)pyrimidin-2-ol. This pathway offers an alternative disconnection, starting from a hydroxyl-substituted pyrimidine and converting it to the target fluoro-compound.
The logical relationship between these pathways is illustrated in the diagram below.
Quantitative Data Summary
The following tables provide a summary of reported and estimated quantitative data for the key steps in the synthesis of this compound. This allows for a direct comparison of the different synthetic routes.
| Pathway 1: Halex Reaction - Precursor Synthesis | Starting Material | Product | Key Reagents | Reported Yield | Purity | Reference |
| Step 1a | Uracil | 5-(Trifluoromethyl)uracil | CF₃SO₂Na, t-BuOOH | High (ratio > 97%) | Not reported | [1] |
| Step 1b | 5-(Trifluoromethyl)uracil | 2,4-Dichloro-5-(trifluoromethyl)pyrimidine | POCl₃, DIPEA | 72.9% | 98% | [1] |
| Step 1c (analogy) | 2-Chloro-5-methylpyridine | 2-Chloro-5-trichloromethylpyridine | Cl₂, AIBN | 82.7% | Not reported | [2] |
| Pathway 1: Halex Reaction - Final Fluorination Step | Starting Material | Product | Key Reagents | Estimated Yield | Purity | Reference (Analogous) |
| Step 2 | 2-Chloro-5-(trifluoromethyl)pyrimidine | This compound | KF or CsF, Phase Transfer Catalyst | 60-80% | >95% | [2][3] |
| Pathway 2: From Hydroxyl Precursor | Starting Material | Product | Key Reagents | Reported Yield | Purity | Reference |
| Step 1 | 1,3-Diamino-2-hydroxypropane, Ethyl trifluoroacetate | 2-(Trifluoromethyl)pyrimidine-5-ol | p-Toluenesulfonyl chloride, base | High | Not reported | [4] |
| Step 2 | 2-(Trifluoromethyl)pyrimidine-5-ol | This compound | (1) TsCl, py (2) KF | Estimated Moderate | Not reported | - |
Experimental Protocols
Pathway 1: Halex Reaction
This pathway involves the synthesis of the chloro-precursor followed by a nucleophilic fluorination.
Workflow for Pathway 1
Step 1: Synthesis of 2,4-Dichloro-5-(trifluoromethyl)pyrimidine[1]
-
Trifluoromethylation of Uracil:
-
To a jacketed reactor, charge uracil (1 eq.), sodium trifluoromethanesulfinate (2.9 eq.), and ferrous sulfate heptahydrate (catalytic amount) in water.
-
Heat the suspension to 40°C.
-
Slowly add a 70% aqueous solution of tert-butyl hydroperoxide (5 eq.) while maintaining the internal temperature between 55-75°C.
-
After the addition, stir the mixture at 50-60°C for 0.5-1.0 hour, monitoring the reaction by HPLC until the uracil:5-TFU ratio is <3:97.
-
Cool the reaction mixture and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic phase, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 5-trifluoromethyluracil (5-TFU).
-
-
Chlorination of 5-Trifluoromethyluracil:
-
To the crude 5-TFU, add phosphoryl chloride (POCl₃) and a tertiary amine base such as diisopropylethylamine (DIPEA).
-
Heat the mixture to reflux and stir until the reaction is complete (monitor by TLC or HPLC).
-
Carefully quench the reaction mixture with ice-water.
-
Extract the product with an organic solvent (e.g., dichloromethane or MTBE).
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation to afford 2,4-dichloro-5-(trifluoromethyl)pyrimidine as a colorless oil.
-
Step 2: Fluorination of 2-Chloro-5-(trifluoromethyl)pyrimidine (Proposed Protocol based on Analogy)[2][3]
Note: 2-Chloro-5-(trifluoromethyl)pyrimidine can be sourced commercially or synthesized via selective reduction of the 2,4-dichloro precursor.
-
In a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon), combine 2-chloro-5-(trifluoromethyl)pyrimidine (1 eq.), spray-dried potassium fluoride (2-3 eq.), and a phase-transfer catalyst (e.g., tetrabutylammonium bromide or 18-crown-6, 0.1 eq.).
-
Add a high-boiling polar aprotic solvent such as anhydrous dimethyl sulfoxide (DMSO) or sulfolane.
-
Heat the reaction mixture to 120-160°C and stir vigorously.
-
Monitor the progress of the reaction by GC-MS or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature and pour it into a mixture of ice and water.
-
Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the combined organic layers with water and brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by fractional distillation or column chromatography on silica gel to yield this compound.
Pathway 2: From 5-(trifluoromethyl)pyrimidin-2-ol
This pathway provides an alternative route, particularly if the hydroxyl precursor is readily available.
Workflow for Pathway 2
Step 1: Synthesis of 2-(Trifluoromethyl)pyrimidine-5-ol[4]
A multi-step synthesis starting from 1,3-diamino-2-hydroxypropane and ethyl trifluoroacetate, followed by reaction with p-toluenesulfonyl chloride and subsequent treatment with a base, can be employed to produce 2-(trifluoromethyl)pyrimidine-5-ol.
Step 2: Conversion to this compound (Proposed Protocol)
-
Activation of the Hydroxyl Group:
-
Dissolve 2-(trifluoromethyl)pyrimidine-5-ol (1 eq.) in a suitable solvent such as pyridine or dichloromethane.
-
Cool the solution to 0°C in an ice bath.
-
Slowly add p-toluenesulfonyl chloride (TsCl) or methanesulfonyl chloride (MsCl) (1.1 eq.).
-
Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).
-
Work up the reaction by adding water and extracting the product with an organic solvent.
-
Wash, dry, and concentrate the organic phase to obtain the activated intermediate.
-
-
Nucleophilic Fluorination:
-
Dissolve the activated intermediate in a polar aprotic solvent (e.g., DMF or DMSO).
-
Add a source of fluoride, such as tetrabutylammonium fluoride (TBAF) or potassium fluoride with a phase-transfer catalyst.
-
Heat the reaction mixture and monitor for the formation of the product.
-
Upon completion, perform an aqueous work-up and extract the product.
-
Purify the crude product by chromatography or distillation to obtain this compound.
-
Conclusion
The synthesis of this compound is a critical process for the advancement of various chemical industries. The Halex pathway, particularly when starting from the commercially available 2-chloro-5-(trifluoromethyl)pyrimidine, represents the most direct and efficient route. The alternative pathway starting from the corresponding pyrimidinol offers a viable, albeit potentially longer, alternative. The choice of pathway will ultimately depend on the availability of starting materials, scalability requirements, and the specific capabilities of the research or production facility. The protocols and data presented in this guide are intended to provide a solid foundation for the successful synthesis of this important fluorinated heterocyclic compound.
References
- 1. US20140135497A1 - Synthesis of 2,4-dichloro-5-trifluoromethyl-pyrimidine - Google Patents [patents.google.com]
- 2. CN102452976A - Synthetic method of 2-chloro-5-trifluoromethylpyridine - Google Patents [patents.google.com]
- 3. EP0013474B1 - Preparation of 2-chloro-5-trifluoromethylpyridine - Google Patents [patents.google.com]
- 4. CN111533699A - Synthetic method of 2- (trifluoromethyl) pyrimidine-5-ol - Google Patents [patents.google.com]
The Advent of a Key Fluorinated Building Block: A Technical Guide to 2-Fluoro-5-(trifluoromethyl)pyrimidine
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the discovery, history, and synthetic methodologies of 2-Fluoro-5-(trifluoromethyl)pyrimidine, a pivotal fluorinated building block in modern medicinal chemistry and agrochemical research. The strategic incorporation of fluorine atoms and a trifluoromethyl group into the pyrimidine scaffold imparts unique physicochemical properties that enhance the biological activity and pharmacokinetic profiles of parent molecules.
Historical Context and Discovery
The journey to this compound is rooted in the broader history of organofluorine chemistry. The first synthesis of an aromatic compound bearing a trifluoromethyl group was achieved in 1898 by Swarts.[1] However, it was not until the mid-20th century that the introduction of trifluoromethyl groups into heterocyclic rings, such as pyridine in 1947, began to gain significant attention.[1]
While a definitive publication marking the "discovery" of this compound is not readily apparent in the surveyed literature, its development can be understood as a logical progression in the exploration of fluorinated pharmacophores. The synthesis of related compounds, such as 2-chloro-5-(trifluoromethyl)pyridine and various trifluoromethylated pyrimidines, paved the way for the targeted synthesis of this specific isomer.[1] The primary route to this compound involves a halogen exchange (Halex) reaction, a common and effective method for introducing fluorine into aromatic systems. This process typically utilizes a fluoride salt to displace a chlorine atom from the corresponding 2-chloro-5-(trifluoromethyl)pyrimidine precursor.
Physicochemical Properties
The introduction of fluorine and a trifluoromethyl group significantly alters the electronic and physical properties of the pyrimidine ring. These modifications are crucial for its utility in drug design, influencing factors such as metabolic stability, lipophilicity, and binding affinity.
| Property | Value | Source |
| Molecular Formula | C₅H₂F₄N₂ | PubChem CID: 20071885[2] |
| Molecular Weight | 166.08 g/mol | PubChem CID: 20071885[2] |
| Appearance | Colorless liquid (inferred from pyridine analog) | Sigma-Aldrich[3] |
| Boiling Point | Not explicitly reported; (Pyridine analog: 118-122 °C) | N/A |
| Density | Not explicitly reported; (Pyridine analog: 1.368 g/mL at 25 °C) | Sigma-Aldrich[3] |
| Refractive Index | Not explicitly reported; (Pyridine analog: n20/D 1.401) | Sigma-Aldrich[3] |
Synthetic Methodologies
The primary and most industrially viable method for the synthesis of this compound is through a nucleophilic aromatic substitution reaction (SNA_r_), specifically a halogen exchange (Halex) reaction.
Key Synthesis Reaction: Halogen Exchange
The synthesis starts from the readily available 2-chloro-5-(trifluoromethyl)pyrimidine. This precursor is then subjected to fluorination using a fluoride salt, such as potassium fluoride (KF) or cesium fluoride (CsF), in a high-boiling polar aprotic solvent.
Caption: Halogen exchange synthesis of this compound.
Detailed Experimental Protocol (Adapted from the synthesis of 2-Fluoro-5-(trifluoromethyl)pyridine)
Materials:
-
2-Chloro-5-(trifluoromethyl)pyrimidine
-
Anhydrous Potassium Fluoride (spray-dried)
-
Sulfolane (anhydrous)
-
Phase-transfer catalyst (e.g., tetraphenylphosphonium bromide)
Procedure:
-
A reaction vessel equipped with a mechanical stirrer, thermometer, and distillation head is charged with anhydrous potassium fluoride and sulfolane.
-
The mixture is heated under vacuum to remove any residual water.
-
The phase-transfer catalyst is added to the mixture.
-
2-Chloro-5-(trifluoromethyl)pyrimidine is then added to the reaction mixture.
-
The reaction mixture is heated to a high temperature (typically in the range of 180-230°C) and stirred vigorously for several hours.
-
The progress of the reaction is monitored by gas chromatography (GC).
-
Upon completion, the product, this compound, is isolated by fractional distillation under reduced pressure.
Applications in Drug Discovery and Agrochemistry
The this compound moiety is a valuable pharmacophore due to the unique properties conferred by its fluorine substituents. The strong electron-withdrawing nature of the trifluoromethyl group and the fluorine atom can significantly impact the pKa of adjacent functional groups, enhancing binding interactions with biological targets. Furthermore, the C-F bond is metabolically stable, which can improve the pharmacokinetic profile of a drug candidate by reducing its susceptibility to oxidative metabolism.
Derivatives of 5-(trifluoromethyl)pyrimidine have been investigated as potent inhibitors of various kinases, including the Epidermal Growth Factor Receptor (EGFR), Fms-like tyrosine kinase 3 (FLT3), and Checkpoint kinase 1 (CHK1).[4][5] Inhibition of these kinases is a key strategy in the development of targeted cancer therapies.
EGFR Signaling Pathway Inhibition
The EGFR signaling pathway is a critical regulator of cell growth, proliferation, and survival. Its aberrant activation is a hallmark of many cancers. Small molecule inhibitors that target the ATP-binding site of the EGFR kinase domain are effective anti-cancer agents. The this compound scaffold can be elaborated to create potent EGFR inhibitors.
Caption: Inhibition of the EGFR signaling pathway by a this compound derivative.
Conclusion
This compound stands as a testament to the power of fluorine chemistry in modern science. While its specific discovery is intertwined with the broader development of fluorinated heterocycles, its importance as a building block is undeniable. The synthetic routes, primarily through halogen exchange, are well-established, allowing for its incorporation into a diverse range of molecules. Its unique electronic and metabolic properties continue to make it a valuable tool for researchers in the design of novel pharmaceuticals and agrochemicals, particularly in the development of targeted kinase inhibitors.
References
- 1. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound | C5H2F4N2 | CID 20071885 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 2-Fluoro-5-(trifluoromethyl)pyridine 97 69045-82-5 [sigmaaldrich.com]
- 4. Discovery of 5-trifluoromethyl-2-aminopyrimidine derivatives as potent dual inhibitors of FLT3 and CHK1 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, synthesis and antitumor activity of 5-trifluoromethylpyrimidine derivatives as EGFR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic and Structural Elucidation of 2-Fluoro-5-(trifluoromethyl)pyrimidine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the spectroscopic properties of 2-Fluoro-5-(trifluoromethyl)pyrimidine, a key heterocyclic compound of interest in pharmaceutical and agrochemical research. Due to the limited availability of direct experimental data for this specific molecule, this document presents a compilation of spectroscopic information for structurally analogous compounds. This comparative data, coupled with generalized experimental protocols, serves as a valuable resource for the characterization and quality control of this compound and its derivatives. The guide details methodologies for Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, ¹⁹F), Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Ultraviolet-Visible (UV-Vis) Spectroscopy.
Chemical Structure and Properties
-
IUPAC Name: this compound
-
Molecular Formula: C₅H₂F₄N₂[1]
-
CAS Number: 1214344-68-9[1]
-
Molecular Weight: 166.08 g/mol
Spectroscopic Data (Comparative Analysis)
Table 1: ¹H NMR Spectroscopic Data of Analogous Compounds
| Compound | Solvent | Chemical Shift (ppm) and Multiplicity | Reference |
| Derivatives of 5-(trifluoromethyl)pyrimidine | DMSO-d₆ | 8.44 (s, 1H), 8.24 (s, 1H) | [2] |
| 2-Fluoro-5-(trifluoromethyl)aniline | CCl₄ | Signals in the aromatic region | [3] |
Note: The pyrimidine protons of this compound are expected to appear as singlets or doublets in the downfield region of the ¹H NMR spectrum, likely between 8.0 and 9.5 ppm.
Table 2: ¹³C NMR Spectroscopic Data of Analogous Compounds
| Compound | Solvent | Chemical Shift (ppm) | Reference |
| Derivatives of 5-(trifluoromethyl)pyrimidine | DMSO-d₆ | 164.9, 161.6, 156.4, 155.1, 143.0, 128.3, 124.4, 113.5 | [2] |
| 2-Fluoro-5-trifluoromethyl-pyridine | Not Specified | Spectral data available in SpectraBase | [4] |
| Pyrimidine | Not Specified | Spectral data available from ChemicalBook | [5] |
Note: The carbon atoms of the pyrimidine ring will exhibit distinct chemical shifts, with the carbon bearing the fluorine atom showing a characteristic large one-bond C-F coupling constant. The trifluoromethyl carbon will appear as a quartet.
Table 3: ¹⁹F NMR Spectroscopic Data of Analogous Compounds
| Compound | Solvent | Chemical Shift (ppm) vs. CFCl₃ | Reference |
| 2,4,6-Trifluoro-5-trifluoromethyl-pyrimidine | Not Specified | Spectral data available in SpectraBase | [6] |
| General CF₃ groups | Not Specified | -50 to -70 | [7] |
| General C-F (aromatic) | Not Specified | Varies, but typically downfield from CF₃ | [7] |
Note: The ¹⁹F NMR spectrum is expected to show two distinct signals: a singlet for the fluorine at the C2 position and a singlet for the trifluoromethyl group at the C5 position. The chemical shifts will be characteristic of fluorine atoms attached to an aromatic heterocyclic system and a trifluoromethyl group, respectively.
Table 4: Mass Spectrometry Data of Analogous Compounds
| Compound | Ionization Method | [M+H]⁺ or M⁺ (m/z) | Reference |
| Derivatives of 5-(trifluoromethyl)pyrimidine | ESI-HRMS | Varies with derivative | [2] |
| 2,4(1H,3H)-Pyrimidinedione, 5-(trifluoromethyl)- | Electron Ionization | 180.0847 (M⁺) | [8] |
| 2-Chloro-5-(trifluoromethyl)pyrimidine | Not Specified | Molecular Weight: 182.53 | [9] |
Note: The mass spectrum of this compound should show a molecular ion peak (M⁺) at m/z 166.08. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.
Table 5: IR Spectroscopic Data of Analogous Compounds
| Compound | Sample Phase | Key Absorption Bands (cm⁻¹) | Reference |
| 5-Fluorouracil | Not Specified | ~3300-3500 (N-H), ~1650-1750 (C=O), ~1275 (C-F) | [10] |
| 2-AMINO-5-FLUORO-4-METHOXYPYRIMIDINE | Not Specified | Spectral data available in SpectraBase | [11] |
Note: The IR spectrum of this compound is expected to show characteristic absorption bands for C-F stretching (around 1100-1300 cm⁻¹), C=N and C=C stretching of the pyrimidine ring (around 1400-1600 cm⁻¹), and C-H stretching (around 3000-3100 cm⁻¹).
Table 6: UV-Vis Spectroscopic Data of Analogous Compounds
| Compound | Solvent | λmax (nm) | Reference |
| Pyrimidine Ribonucleosides and Ribonucleotides | Not Specified | General discussion on UV absorption | [12] |
Note: Pyrimidine derivatives typically exhibit strong UV absorption in the range of 200-300 nm, corresponding to π→π electronic transitions of the aromatic system.*
Experimental Protocols
The following are generalized protocols for the acquisition of spectroscopic data for a novel compound such as this compound.
NMR Spectroscopy
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a multinuclear probe.
-
Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
¹H NMR: Acquire a one-dimensional proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
¹³C NMR: Acquire a proton-decoupled carbon spectrum. A larger number of scans will be required due to the lower natural abundance of ¹³C.
-
¹⁹F NMR: Acquire a one-dimensional fluorine spectrum. ¹⁹F is a highly sensitive nucleus, so acquisition times are typically short.[13]
-
Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, baseline correction, and referencing of the chemical shifts.
Mass Spectrometry
-
Instrumentation: A mass spectrometer capable of the desired ionization technique (e.g., ESI, EI, APCI) and mass analysis (e.g., TOF, Quadrupole).
-
Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol, acetonitrile) for ESI or APCI. For EI, the sample is introduced directly or via a GC inlet.
-
Data Acquisition: Acquire the mass spectrum over a relevant m/z range. For HRMS, ensure the instrument is properly calibrated to achieve high mass accuracy.
-
Data Analysis: Identify the molecular ion peak and characteristic fragment ions. Use HRMS data to confirm the elemental composition.
FT-IR Spectroscopy
-
Instrumentation: A Fourier-transform infrared (FT-IR) spectrometer, often equipped with an Attenuated Total Reflectance (ATR) accessory.[14]
-
Sample Preparation: For ATR-FTIR, a small amount of the solid or liquid sample is placed directly on the ATR crystal. For transmission, a KBr pellet can be prepared for solid samples, or the sample can be analyzed as a thin film.
-
Data Acquisition: Collect the interferogram and perform a Fourier transform to obtain the infrared spectrum, typically in the range of 4000-400 cm⁻¹.[14]
-
Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.[15]
UV-Vis Spectroscopy
-
Instrumentation: A dual-beam UV-Vis spectrophotometer.
-
Sample Preparation: Prepare a dilute solution of the sample in a UV-transparent solvent (e.g., ethanol, methanol, water).
-
Data Acquisition: Record the absorbance spectrum over a range of wavelengths, typically from 200 to 800 nm.
-
Data Analysis: Identify the wavelength(s) of maximum absorbance (λmax) and determine the molar absorptivity (ε) if the concentration is known.
Workflow for Compound Characterization
The following diagram illustrates a typical workflow for the spectroscopic characterization of a newly synthesized compound like this compound.
Caption: Workflow for the synthesis and spectroscopic characterization of a chemical compound.
Conclusion
This technical guide provides a foundational understanding of the spectroscopic characteristics of this compound. While direct experimental data remains elusive, the comparative analysis of structurally similar molecules offers valuable insights for researchers. The generalized experimental protocols and the characterization workflow presented herein serve as a practical framework for the synthesis, purification, and structural confirmation of this and other novel heterocyclic compounds. Further experimental work is encouraged to populate the spectroscopic databases with the specific data for this compound, which will undoubtedly be of great benefit to the scientific community.
References
- 1. This compound | C5H2F4N2 | CID 20071885 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Design, synthesis and antitumor activity of 5-trifluoromethylpyrimidine derivatives as EGFR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 2-Fluoro-5-(trifluoromethyl)aniline(535-52-4) 1H NMR [m.chemicalbook.com]
- 4. dev.spectrabase.com [dev.spectrabase.com]
- 5. Pyrimidine(289-95-2) 13C NMR [m.chemicalbook.com]
- 6. spectrabase.com [spectrabase.com]
- 7. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
- 8. 2,4(1H,3H)-Pyrimidinedione, 5-(trifluoromethyl)- [webbook.nist.gov]
- 9. 2-氯-5-(三氟甲基)嘧啶 96% | Sigma-Aldrich [sigmaaldrich.com]
- 10. researchgate.net [researchgate.net]
- 11. dev.spectrabase.com [dev.spectrabase.com]
- 12. The ultraviolet absorption spectra of the pyrimidine ribonucleosides and ribonucleotides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. 19Flourine NMR [chem.ch.huji.ac.il]
- 14. Guide to FT-IR Spectroscopy | Bruker [bruker.com]
- 15. ft ir spectroscopy: Topics by Science.gov [science.gov]
An In-depth Technical Guide to the ¹H NMR Spectrum of 2-Fluoro-5-(trifluoromethyl)pyrimidine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed analysis of the ¹H NMR spectrum of 2-Fluoro-5-(trifluoromethyl)pyrimidine, a key building block in medicinal chemistry. This document outlines the predicted spectral data, a comprehensive experimental protocol for acquiring such data, and a visual representation of the proton relationships within the molecule.
Predicted ¹H NMR Spectral Data
Due to the absence of publicly available experimental spectra for this compound, the following data has been generated using advanced nuclear magnetic resonance prediction software. These predictions are based on established computational models and provide a reliable estimation of the expected spectral parameters.
The ¹H NMR spectrum of this compound is expected to show two distinct signals corresponding to the two aromatic protons on the pyrimidine ring. The electron-withdrawing effects of the fluorine and trifluoromethyl substituents, as well as through-bond and through-space fluorine-proton couplings, significantly influence the chemical shifts and multiplicities of these protons.
| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |
| H-4 | 9.10 | Doublet of Quartets (dq) | ⁴J(H-F) ≈ 3.5, ⁵J(H-F) ≈ 1.0 |
| H-6 | 8.95 | Doublet (d) | ⁴J(H-F) ≈ 2.0 |
Note: These are predicted values and may vary slightly from experimental results. The coupling constants are particularly sensitive to the solvent and the specific conformation of the molecule.
Structural and Signaling Diagram
The following diagram illustrates the molecular structure of this compound and the key through-bond couplings that give rise to the predicted multiplicities in the ¹H NMR spectrum.
Caption: Molecular structure and predicted proton-fluorine coupling pathways in this compound.
Experimental Protocol for ¹H NMR Spectroscopy
This section provides a detailed methodology for acquiring a high-quality ¹H NMR spectrum of this compound.
1. Sample Preparation
-
Analyte: Weigh approximately 5-10 mg of this compound.
-
Solvent: Choose a suitable deuterated solvent in which the compound is soluble (e.g., Chloroform-d (CDCl₃), Acetone-d₆, or Dimethyl sulfoxide-d₆). The choice of solvent can influence the chemical shifts.
-
Procedure:
-
Dissolve the weighed sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.
-
Ensure the sample is fully dissolved. If necessary, gently vortex or sonicate the vial.
-
Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube to remove any particulate matter.[1][2]
-
Cap the NMR tube securely.
-
2. NMR Instrument Parameters
The following are typical parameters for a 400 MHz NMR spectrometer. These may need to be adjusted based on the specific instrument and sample concentration.
| Parameter | Value | Purpose |
| Pulse Program | zg30 or similar | Standard 1D proton experiment. |
| Number of Scans (NS) | 8 to 16 | To improve signal-to-noise ratio. |
| Receiver Gain (RG) | Auto-adjust | To optimize signal detection without saturation. |
| Acquisition Time (AQ) | 2-4 seconds | To ensure good resolution.[3] |
| Relaxation Delay (D1) | 1-5 seconds | To allow for full relaxation of protons between scans. |
| Spectral Width (SW) | 16 ppm | To cover the expected range of proton chemical shifts.[3] |
| Temperature | 298 K (25 °C) | Standard operating temperature. |
| Referencing | Tetramethylsilane (TMS) at 0 ppm or residual solvent peak.[4] | To provide a reference point for chemical shifts. |
3. Data Acquisition and Processing
-
Insert the prepared NMR tube into the spectrometer.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity and resolution.
-
Set up the experiment with the parameters listed above.
-
Acquire the Free Induction Decay (FID).
-
Apply a Fourier transform to the FID to obtain the frequency-domain spectrum.
-
Phase the spectrum to ensure all peaks are in the absorptive mode.
-
Calibrate the chemical shift axis using the reference signal.
-
Integrate the peaks to determine the relative number of protons.
-
Analyze the multiplicities and coupling constants to assign the signals to the respective protons in the molecule.
This comprehensive guide provides the necessary information for researchers and scientists to understand, predict, and acquire the ¹H NMR spectrum of this compound, a crucial step in its characterization and application in drug development.
References
19F NMR of 2-Fluoro-5-(trifluoromethyl)pyrimidine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the 19F Nuclear Magnetic Resonance (NMR) spectroscopy of 2-Fluoro-5-(trifluoromethyl)pyrimidine. This document outlines the expected chemical shifts, provides detailed experimental protocols for data acquisition, and presents a logical workflow for the structural elucidation of this and similar fluorinated compounds. The information herein is intended to assist researchers in the accurate characterization and analysis of fluorinated pyrimidines, which are significant scaffolds in medicinal chemistry and materials science.
Introduction to 19F NMR Spectroscopy
Fluorine-19 (¹⁹F) NMR spectroscopy is a powerful analytical technique for the characterization of organofluorine compounds.[1][2][3] The ¹⁹F nucleus has a spin of 1/2, 100% natural abundance, and a high gyromagnetic ratio, making it a highly sensitive nucleus for NMR analysis, with sensitivity approaching that of ¹H NMR.[1][2][3] A significant advantage of ¹⁹F NMR is its wide chemical shift range, which spans over 800 ppm, minimizing signal overlap and enhancing spectral resolution.[3] This characteristic is particularly useful for distinguishing between structurally similar fluorinated molecules.[3]
The chemical shift of a fluorine nucleus is highly sensitive to its local electronic environment.[1][2] Electron-withdrawing groups cause a downfield shift (higher ppm values), while electron-donating groups lead to an upfield shift (lower ppm values).[1] This sensitivity makes ¹⁹F NMR an excellent tool for probing molecular structure and electronic effects.
Predicted 19F NMR Chemical Shifts of this compound
While specific experimental data for this compound was not found in the cited literature, the expected chemical shift ranges for the two distinct fluorine environments can be predicted based on established principles and data for similar compounds. The molecule contains two types of fluorine atoms: an aromatic fluorine atom directly attached to the pyrimidine ring (Ar-F) and a trifluoromethyl (-CF₃) group.
| Fluorine Environment | Predicted Chemical Shift Range (ppm vs. CFCl₃) | Influencing Factors |
| 2-Fluoro (Ar-F) | -80 to -170 | The electron-withdrawing nature of the pyrimidine ring and the trifluoromethyl group will deshield the fluorine nucleus, likely placing the chemical shift in the more downfield portion of this range. Resonance effects within the aromatic system will also play a significant role.[1][4] |
| 5-Trifluoromethyl (-CF₃) | -40 to -80 | The electronegativity of the pyrimidine ring will influence the chemical shift of the -CF₃ group. Generally, trifluoromethyl groups on aromatic rings appear in this region.[4] |
Note: Chemical shifts are referenced to trichlorofluoromethane (CFCl₃) at 0.00 ppm. Negative values indicate an upfield shift relative to the reference.
Experimental Protocol for 19F NMR Spectroscopy
Acquiring high-quality ¹⁹F NMR spectra requires careful attention to experimental parameters. The following protocol provides a general guideline for the analysis of this compound.
1. Sample Preparation:
-
Solvent: Choose a deuterated solvent that dissolves the sample and is inert. Common choices include CDCl₃, DMSO-d₆, and Acetone-d₆. The choice of solvent can influence the chemical shifts.
-
Concentration: Prepare a solution with a concentration of 5-20 mg/mL.
-
Reference Standard: For accurate and reproducible chemical shifts, the use of an internal reference standard is highly recommended.[5] While CFCl₃ (0.00 ppm) is the primary reference, its volatility and environmental concerns have led to the use of secondary standards. Trifluoroacetic acid (TFA) at -76.55 ppm or hexafluorobenzene (C₆F₆) at -164.9 ppm are common choices.[6] Alternatively, indirect referencing to the deuterium lock signal or a ¹H reference like TMS can be used, but may be less accurate.[5][7]
2. NMR Spectrometer Setup:
-
Nucleus: Set the spectrometer to observe the ¹⁹F nucleus.
-
Frequency: Modern NMR spectrometers typically operate at frequencies of 376 MHz or higher for ¹⁹F.
-
Spectral Width: Due to the large chemical shift range of ¹⁹F, a wide spectral width (e.g., up to 250 ppm or more) should initially be used to ensure all signals are captured.[7]
-
Transmitter Offset: Center the transmitter offset in the expected region of the signals to minimize artifacts.
-
Pulse Width: Calibrate the 90° pulse width for the ¹⁹F nucleus.
-
Acquisition Time: An acquisition time of 1-2 seconds is typically sufficient.
-
Relaxation Delay: A relaxation delay of 1-5 seconds is generally adequate. For quantitative measurements, a longer delay (5 x T₁) may be necessary.[8]
-
Number of Scans: The number of scans will depend on the sample concentration. For a moderately concentrated sample, 16 to 64 scans are often sufficient.
-
Decoupling: For initial spectra, ¹H decoupling is often employed to simplify the spectrum by removing ¹H-¹⁹F couplings. Inverse gated decoupling can be used for quantitative analysis.[8]
3. Data Processing:
-
Fourier Transform: Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phasing: Carefully phase the spectrum to obtain pure absorption lineshapes.
-
Baseline Correction: Apply a baseline correction to ensure a flat baseline.
-
Referencing: Reference the spectrum to the internal standard or via indirect referencing.
Logical Workflow for Structural Confirmation
The following diagram illustrates a logical workflow for the acquisition and interpretation of ¹⁹F NMR data for the structural confirmation of this compound.
Advanced NMR Experiments
For a more detailed structural analysis, two-dimensional (2D) NMR experiments can be employed.
-
¹⁹F-¹H HETCOR: This experiment correlates ¹⁹F and ¹H nuclei that are coupled to each other, allowing for the unambiguous assignment of ¹H-¹⁹F coupling constants.
-
¹⁹F-¹³C HETCOR: This experiment correlates ¹⁹F and ¹³C nuclei, providing information about the carbon backbone of the molecule.
-
¹⁹F-¹⁹F COSY or TOCSY: While less common due to the large chemical shift dispersion, these experiments can reveal through-bond correlations between different fluorine nuclei if present.
The following diagram illustrates the relationship between the different NMR experiments in a comprehensive analysis.
Conclusion
This technical guide provides a foundational understanding of the ¹⁹F NMR analysis of this compound. By following the outlined experimental protocols and logical workflows, researchers can confidently acquire and interpret high-quality ¹⁹F NMR data for the structural characterization of this and other fluorinated molecules. The high sensitivity and wide chemical shift range of ¹⁹F NMR make it an indispensable tool in the arsenal of chemists and drug development professionals working with fluorinated compounds.
References
An In-depth Technical Guide to the Reactivity of 2-Fluoro-5-(trifluoromethyl)pyrimidine with Nucleophiles
Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
2-Fluoro-5-(trifluoromethyl)pyrimidine is a pivotal building block in medicinal chemistry and materials science. Its reactivity is dominated by the principles of nucleophilic aromatic substitution (SNAr). The pyrimidine ring, being an electron-deficient π-system, is inherently activated towards nucleophilic attack. This electrophilicity is significantly enhanced by the potent, electron-withdrawing trifluoromethyl (-CF₃) group at the C5 position. Consequently, the fluorine atom at the C2 position serves as an excellent leaving group, readily displaced by a wide array of nucleophiles. This guide provides a comprehensive overview of the reactivity of this scaffold with common nitrogen, oxygen, and sulfur nucleophiles, complete with quantitative data, detailed experimental protocols, and mechanistic diagrams to facilitate its application in research and development.
Core Reactivity Principles: The SNAr Mechanism
The primary reaction pathway for this compound is a two-step addition-elimination mechanism, commonly known as nucleophilic aromatic substitution (SNAr).[1]
-
Nucleophilic Attack: A nucleophile attacks the electron-deficient carbon atom at the C2 position, which bears the fluorine leaving group. This attack temporarily breaks the aromaticity of the pyrimidine ring, forming a high-energy, resonance-stabilized anionic intermediate known as a Meisenheimer complex.[1] The negative charge of this complex is effectively delocalized by the ring nitrogen atoms and the strongly electron-withdrawing -CF₃ group.[1]
-
Elimination & Aromatization: The aromaticity of the ring is restored through the elimination of the fluoride ion, a favorable leaving group in this context, yielding the final substituted product.[1]
The rate-determining step is typically the initial nucleophilic attack and formation of the Meisenheimer complex. The high electronegativity of the fluorine atom enhances the electrophilicity of the C2 carbon, making this step faster compared to other halogens, rendering fluoride an exceptionally effective leaving group for SNAr reactions.
Reactivity with Nitrogen Nucleophiles
The reaction of this compound with primary and secondary amines is one of the most common and efficient transformations, providing access to a diverse range of 2-amino-5-(trifluoromethyl)pyrimidine derivatives. These products are prevalent scaffolds in drug discovery. The reactions typically proceed under mild conditions, often at room temperature or with gentle heating, in the presence of a non-nucleophilic base to neutralize the HF byproduct.
Table 1: Representative Reactions with N-Nucleophiles
| Nucleophile | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference Notes |
|---|---|---|---|---|---|---|
| Primary/Secondary Amine | K₂CO₃ or Et₃N | DMF, ACN, or EtOH | 25 - 80 | 2 - 16 | 70 - 95 | General conditions adapted from analogous reactions on activated halo-aromatics.[1][2] |
| Aniline | DIPEA | NMP or DMA | 80 - 120 | 12 - 24 | 65 - 90 | Conditions based on reactions with similar electron-deficient halopyrimidines. |
| Hydrazine | Et₃N | EtOH | 25 | 1 - 3 | >90 | Hydrazine is a strong nucleophile; reactions are typically fast and high-yielding. |
| tert-Butyl (3-aminopropyl)carbamate | TEA | ACN | 80 | >12 | Good | Reaction performed on the analogous 4-chloro-pyrimidin-2-amine, demonstrating reactivity.[3] |
Detailed Experimental Protocol: Synthesis of N-Aryl-5-(trifluoromethyl)pyrimidin-2-amine
This protocol is a representative procedure for the SNAr reaction with an amine nucleophile, adapted from standard methodologies for similar substrates.[1]
-
Reagent Preparation: To a flame-dried round-bottom flask under an inert nitrogen atmosphere, add this compound (1.0 eq.), the desired aniline derivative (1.1 eq.), and a non-nucleophilic base such as diisopropylethylamine (DIPEA) (1.5 eq.).
-
Solvent Addition: Add a suitable anhydrous polar aprotic solvent, such as N,N-dimethylformamide (DMF) or acetonitrile (ACN), to achieve a substrate concentration of approximately 0.2-0.5 M.
-
Reaction: Stir the reaction mixture at a temperature ranging from 80 °C to 120 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.
-
Workup: Upon completion, cool the reaction mixture to room temperature. Pour the mixture into water and extract the product with an organic solvent such as ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure.
-
Isolation: Purify the crude residue by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure product.
Reactivity with Oxygen Nucleophiles
Displacement of the 2-fluoro substituent with oxygen nucleophiles, such as alkoxides or phenoxides, provides access to 2-alkoxy- and 2-aryloxy-5-(trifluoromethyl)pyrimidine ethers. These reactions typically require the pre-formation of the nucleophile using a strong base like sodium hydride (NaH) or potassium tert-butoxide (t-BuOK). Hydrolysis to the corresponding pyrimidinone can occur under harsh basic or acidic conditions.
Table 2: Representative Reactions with O-Nucleophiles | Nucleophile | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference Notes | | :--- | :--- | :--- | :--- | :--- | :--- | | Methanol | NaH | THF / DMF | 0 - 25 | 2 - 6 | 75 - 90 | General protocol for alkoxide formation followed by SNAr.[1] | | Phenol | K₂CO₃ / Cs₂CO₃ | DMF / ACN | 60 - 100 | 8 - 18 | 70 - 85 | Carbonate bases are often sufficient for phenoxide formation.[4] | | Water / Hydroxide | NaOH / KOH | H₂O / Dioxane | 100 | 4 - 12 | Variable | Leads to 5-(trifluoromethyl)pyrimidin-2(1H)-one. Reaction can be complex. |
Detailed Experimental Protocol: Synthesis of 2-Phenoxy-5-(trifluoromethyl)pyrimidine
This protocol describes a general procedure for the reaction with a phenol, adapted from established SNAr methodologies.[1]
-
Reagent Preparation: In a flame-dried flask under a nitrogen atmosphere, dissolve the desired phenol (1.2 eq.) in anhydrous DMF.
-
Nucleophile Formation: Add a base such as potassium carbonate (K₂CO₃) (2.0 eq.) to the solution and stir for 30 minutes at room temperature to form the phenoxide.
-
Substrate Addition: Add this compound (1.0 eq.) to the reaction mixture.
-
Reaction: Heat the mixture to 80-100 °C and monitor by TLC.
-
Workup and Purification: After cooling, pour the reaction mixture into ice-water to precipitate the product or extract with ethyl acetate. Wash the organic layer with water and brine, dry over Na₂SO₄, and concentrate. Purify the crude product via silica gel chromatography.
Reactivity with Sulfur Nucleophiles
Sulfur nucleophiles, such as thiols and thiophenols, are generally excellent nucleophiles for SNAr reactions due to their soft nature. They react readily with this compound to form the corresponding 2-(alkylthio)- and 2-(arylthio)-pyrimidine derivatives. The thiolate anion is typically generated in situ using a mild base.
Table 3: Representative Reactions with S-Nucleophiles | Nucleophile | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference Notes | | :--- | :--- | :--- | :--- | :--- | :--- | | Thiophenol | K₂CO₃ / Et₃N | DMF / THF | 25 - 60 | 1 - 4 | 85 - 98 | S-nucleophiles are highly reactive in SNAr.[5] | | Ethanethiol | NaH | THF | 0 - 25 | 1 - 3 | >90 | Thiolate generated with a strong base reacts rapidly. | | Sodium thiomethoxide | (pre-formed) | MeOH / DMF | 25 | 0.5 - 2 | >95 | Direct use of a thiolate salt leads to very fast reactions. |
Detailed Experimental Protocol: Synthesis of 2-(Phenylthio)-5-(trifluoromethyl)pyrimidine
This is a representative protocol for the reaction with a thiol nucleophile.[1]
-
Reagent Preparation: To a solution of this compound (1.0 eq.) and thiophenol (1.05 eq.) in a polar solvent like DMF or ACN, add a base such as K₂CO₃ (1.5 eq.).
-
Reaction: Stir the mixture at room temperature. The reaction is often exothermic and typically completes within 1-4 hours. Monitor progress by TLC.
-
Workup: Once the reaction is complete, dilute the mixture with water and extract with ethyl acetate (3x).
-
Purification: Wash the combined organic extracts with water and brine, dry over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure.
-
Isolation: The crude product is often of high purity, but can be further purified by silica gel chromatography or recrystallization if necessary.
Experimental and Logic Flow Visualization
Visualizing workflows can clarify the sequence of operations in a typical synthesis and purification process.
Conclusion
This compound is a highly activated and versatile substrate for nucleophilic aromatic substitution. Its predictable reactivity allows for the facile introduction of a wide range of nitrogen, oxygen, and sulfur-based functional groups at the C2 position. The reactions are generally high-yielding and proceed under accessible laboratory conditions. This reliability and versatility make this compound an indispensable tool for medicinal chemists and researchers in the synthesis of novel, highly functionalized heterocyclic compounds.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. Design, synthesis and antitumor activity of 5-trifluoromethylpyrimidine derivatives as EGFR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. SnAr Reactions of 2,4-Diazidopyrido[3,2-d]pyrimidine and Azide-Tetrazole Equilibrium Studies of the Obtained 5-Substituted Tetrazolo[1,5-a]pyrido[2,3-e]pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
Stability and storage conditions for 2-Fluoro-5-(trifluoromethyl)pyrimidine
An In-depth Technical Guide to the Stability and Storage of 2-Fluoro-5-(trifluoromethyl)pyrimidine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the stability and recommended storage conditions for this compound, a key intermediate in pharmaceutical synthesis. Due to the limited availability of specific stability data for this compound, this document outlines best practices for storage and handling based on available safety data sheets and general knowledge of fluorinated pyrimidines. Furthermore, it details standardized experimental protocols for conducting stability and forced degradation studies as recommended by the International Council for Harmonisation (ICH) guidelines. Potential degradation pathways are also discussed to provide a complete framework for researchers working with this compound.
Introduction
This compound is a heterocyclic building block of significant interest in medicinal chemistry and drug development. The presence of both a fluorine atom and a trifluoromethyl group imparts unique electronic properties and metabolic stability to molecules incorporating this scaffold. Understanding the chemical stability and optimal storage conditions of this intermediate is crucial for ensuring its integrity, purity, and performance in synthetic applications, as well as for the quality of the final active pharmaceutical ingredients (APIs).
Recommended Storage and Handling
Based on available Safety Data Sheets (SDS), the following conditions are recommended for the storage and handling of this compound to maintain its quality and prevent degradation.
Table 1: Recommended Storage and Handling Conditions
| Parameter | Recommendation | Rationale |
| Temperature | Store in a freezer, typically at -20°C. For some related compounds, storage at 2-8°C is also suggested.[1] | Low temperatures slow down potential degradation reactions. |
| Atmosphere | Store under an inert atmosphere (e.g., nitrogen or argon). | Prevents oxidation and reactions with atmospheric moisture. |
| Container | Keep container tightly closed. | Prevents contamination and exposure to moisture and air. |
| Environment | Store in a dry, cool, and well-ventilated place.[2][3] | Minimizes exposure to heat and humidity, which can accelerate degradation. |
| Ignition Sources | Keep away from heat, sparks, open flames, and hot surfaces.[2] | The compound may be flammable. |
| Incompatible Materials | Avoid contact with strong oxidizing agents.[2] | Strong oxidizers can lead to vigorous and potentially hazardous reactions. |
| Handling | Use in a well-ventilated area or under a chemical fume hood. Wear appropriate personal protective equipment (PPE), including gloves and eye protection.[2] | Ensures safety and minimizes exposure. |
Stability Profile
General Considerations for Stability Testing
Stability studies are essential to determine the re-test period or shelf life of a chemical substance. These studies involve subjecting the compound to various environmental conditions over a specified period and monitoring for any changes in its physical and chemical properties.[2][4]
Experimental Protocols for Stability Testing
The following protocols are based on the ICH guidelines for stability testing of new drug substances.[3][5][6]
Forced degradation studies are designed to intentionally degrade the compound to identify potential degradation products and pathways.[7][8] This information is crucial for developing stability-indicating analytical methods. The goal is typically to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[2][9]
Table 2: Protocol for Forced Degradation Studies
| Condition | Procedure |
| Acid Hydrolysis | 1. Prepare a 1 mg/mL stock solution of the compound in a suitable solvent. 2. Add 1 mL of 0.1 M HCl to 1 mL of the stock solution. 3. Heat at 60°C for 24 hours. 4. Withdraw aliquots at various time points, neutralize with 0.1 M NaOH, and analyze. 5. If no degradation is observed, repeat with 1 M HCl.[2] |
| Base Hydrolysis | 1. Prepare a 1 mg/mL stock solution. 2. Add 1 mL of 0.1 M NaOH to 1 mL of the stock solution. 3. Heat at 60°C for 8 hours. 4. Withdraw aliquots, neutralize with 0.1 M HCl, and analyze. 5. If no degradation is observed, repeat with 1 M NaOH.[2] |
| Oxidation | 1. Prepare a 1 mg/mL stock solution. 2. Add 1 mL of 3% H₂O₂ to 1 mL of the stock solution. 3. Store at room temperature, protected from light, for 12 hours. 4. Withdraw aliquots and analyze.[2] |
| Thermal Degradation | 1. Place a known amount of the solid compound in a petri dish. 2. Expose to dry heat at 80°C in an oven for 48 hours. 3. At appropriate time points, withdraw a sample, dissolve in a suitable solvent, and analyze.[2] |
| Photostability | 1. Expose the solid compound or a solution to a light source that provides both UV and visible light. 2. A control sample should be kept in the dark under the same conditions. 3. After the exposure period, prepare solutions of both the exposed and control samples and analyze.[2] |
These studies are performed to predict the shelf-life of the compound under recommended storage conditions.[3]
Table 3: ICH Conditions for Accelerated and Long-Term Stability Studies
| Study Type | Storage Condition | Minimum Time Period |
| Long-Term | 25°C ± 2°C / 60% RH ± 5% RH or 30°C ± 2°C / 65% RH ± 5% RH | 12 months |
| Intermediate | 30°C ± 2°C / 65% RH ± 5% RH | 6 months |
| Accelerated | 40°C ± 2°C / 75% RH ± 5% RH | 6 months |
RH = Relative Humidity
Testing frequency for long-term studies is typically every 3 months for the first year, every 6 months for the second year, and annually thereafter.[5] For accelerated studies, a minimum of three time points (e.g., 0, 3, and 6 months) is recommended.[5]
Potential Degradation Pathways
While specific degradation pathways for this compound have not been reported, the following are potential routes of degradation based on the chemistry of related compounds.
Hydrolysis
The pyrimidine ring and the trifluoromethyl group can be susceptible to hydrolysis, especially under acidic or basic conditions. The fluorine atom at the 2-position may be displaced by a hydroxyl group. A study on 5-trifluoromethyl-2'-deoxyuridine showed that the trifluoromethyl group can be hydrolyzed to a carboxylic acid group under basic conditions.[10]
Oxidation
The nitrogen atoms in the pyrimidine ring could be susceptible to oxidation, potentially leading to the formation of N-oxides.
Photodegradation
Exposure to light, particularly UV radiation, can induce photochemical reactions. While the Het-CF3 motif in some pyrimidines has been found to be relatively stable during photolysis, degradation can still occur.[11] Photodegradation of 5-fluorouracil is known to proceed via photooxidation, leading to defluorination and ring cleavage products.[6]
Thermal Degradation
At elevated temperatures, decomposition can occur. The thermal stability of fluorinated compounds is generally high, but decomposition pathways can be complex, potentially involving the release of toxic gases like hydrogen fluoride.
Visualization of Stability Factors and Assessment Workflow
The following diagrams illustrate the key factors influencing the stability of this compound and a typical workflow for its stability assessment.
Caption: Factors influencing the stability of this compound.
Caption: Workflow for assessing the stability of a chemical compound.
Conclusion
While specific stability data for this compound is not extensively documented, adherence to recommended storage conditions—primarily cold, dry, and inert environments—is critical for maintaining its integrity. For researchers and drug development professionals, conducting thorough stability studies following established guidelines is paramount to understanding the compound's behavior over time and ensuring the quality and reliability of subsequent research and development activities. The provided experimental protocols and discussion of potential degradation pathways offer a robust framework for initiating such investigations.
References
- 1. 2,4-Dichloro-5-(trifluoromethyl)pyrimidine 97 3932-97-6 [sigmaaldrich.com]
- 2. benchchem.com [benchchem.com]
- 3. Drug Stability: ICH versus Accelerated Predictive Stability Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ema.europa.eu [ema.europa.eu]
- 5. database.ich.org [database.ich.org]
- 6. ICH Guidelines: Drug Stability Testing Essentials | AMSbiopharma [amsbiopharma.com]
- 7. acdlabs.com [acdlabs.com]
- 8. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 10. Biological effects of 5-carboxy-2'-deoxyuridine: hydrolysis product of 5-trifluoromethyl-2'-deoxyuridine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
The Trifluoromethyl Group: A Game-Changer in Pyrimidine-Based Medicinal Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of the trifluoromethyl (CF3) group into the pyrimidine scaffold has emerged as a powerful tool in modern medicinal chemistry. This modification significantly enhances the therapeutic potential of pyrimidine-based compounds, leading to the development of novel drug candidates with improved efficacy, metabolic stability, and bioavailability. This technical guide provides a comprehensive overview of trifluoromethylated pyrimidines, covering their synthesis, biological activities, and mechanisms of action, with a focus on their applications in anticancer, antifungal, and antiviral drug discovery.
The Pivotal Role of the Trifluoromethyl Group
The trifluoromethyl group imparts several advantageous physicochemical properties to a molecule. Its strong electron-withdrawing nature can modulate the pKa of nearby functional groups, influencing binding interactions with biological targets. Furthermore, the CF3 group's high lipophilicity can enhance cell membrane permeability, a crucial factor for drug absorption and distribution. A key advantage is the increased metabolic stability it confers, as the carbon-fluorine bond is exceptionally strong and resistant to enzymatic degradation, leading to a longer in vivo half-life.
Synthetic Strategies for Trifluoromethylated Pyrimidines
The synthesis of trifluoromethylated pyrimidines can be broadly categorized into two main approaches: the introduction of a trifluoromethyl group onto a pre-existing pyrimidine ring, or the construction of the pyrimidine ring from trifluoromethyl-containing building blocks.
Experimental Protocol: Synthesis of 2-Amino-4-hydroxy-6-(trifluoromethyl)pyrimidine
A common and efficient method for the synthesis of this key intermediate involves the condensation of ethyl trifluoroacetate with a suitable amidine, such as guanidine.
-
Reaction: Ethyl trifluoroacetate (1.0 eq) is reacted with guanidine hydrochloride (1.2 eq) in the presence of a base, such as sodium ethoxide, in a suitable solvent like ethanol.
-
Procedure: The reactants are mixed in a round-bottom flask under an inert atmosphere. The reaction mixture is then heated at reflux for a specified period, typically 4-6 hours, while being monitored by thin-layer chromatography (TLC). Upon completion, the reaction is cooled to room temperature, and the solvent is removed under reduced pressure. The resulting solid is then purified by recrystallization from an appropriate solvent system to yield the desired 2-amino-4-hydroxy-6-(trifluoromethyl)pyrimidine.
Anticancer Activity of Trifluoromethylated Pyrimidines
Trifluoromethylated pyrimidines have demonstrated significant potential as anticancer agents, primarily through the inhibition of key signaling pathways involved in cell proliferation and survival. A notable target is the Epidermal Growth Factor Receptor (EGFR), a transmembrane protein that plays a crucial role in regulating cell growth and differentiation.[1]
Mechanism of Action: EGFR Inhibition and Apoptosis Induction
Certain trifluoromethylated pyrimidine derivatives act as potent EGFR inhibitors. By binding to the active site of the EGFR kinase domain, these compounds block the downstream signaling cascade, leading to the induction of apoptosis (programmed cell death). This process often involves the modulation of the Bax/Bcl-2 protein family, key regulators of the intrinsic apoptotic pathway. Inhibition of EGFR signaling can lead to the upregulation of the pro-apoptotic protein Bax and downregulation of the anti-apoptotic protein Bcl-2, shifting the cellular balance towards apoptosis.[1]
Signaling Pathway: EGFR-Mediated Apoptosis
Caption: EGFR signaling pathway and its inhibition by trifluoromethylated pyrimidines, leading to apoptosis.
Quantitative Data: Anticancer Activity
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
| 17v | H1975 | 2.27 | [1] |
| 9u | A549 | 0.35 | [2] |
| 9u | MCF-7 | 3.24 | [2] |
| 9u | PC-3 | 5.12 | [2] |
| 3b | C32 | 24.4 | [3] |
| 3b | A375 | 25.4 | [3] |
Experimental Protocol: MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell metabolic activity as an indicator of cell viability.
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the trifluoromethylated pyrimidine compound for a specific duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, the treatment medium is removed, and MTT solution is added to each well. The plate is incubated for a few hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Solubilization and Measurement: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals. The absorbance is then measured using a microplate reader at a specific wavelength (typically around 570 nm).
-
Data Analysis: The absorbance values are used to calculate the percentage of cell viability compared to untreated control cells, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.[4]
Antifungal Activity of Trifluoromethylated Pyrimidines
The development of new antifungal agents is crucial to combat the rise of drug-resistant fungal infections. Trifluoromethylated pyrimidines have shown promising activity against a range of fungal pathogens.
Mechanism of Action: Inhibition of Ergosterol Biosynthesis
A key target for many antifungal drugs is the ergosterol biosynthesis pathway. Ergosterol is a vital component of the fungal cell membrane, analogous to cholesterol in mammalian cells. By inhibiting enzymes in this pathway, trifluoromethylated pyrimidines can disrupt membrane integrity, leading to fungal cell death.
Signaling Pathway: Ergosterol Biosynthesis Pathway
Caption: Simplified ergosterol biosynthesis pathway and the inhibitory action of trifluoromethylated pyrimidines.
Quantitative Data: Antifungal Activity
| Compound ID | Fungal Species | MIC (µg/mL) | Reference |
| 5o | Phomopsis sp. | 10.5 | [5] |
| 5f | Phomopsis sp. | 15.1 | [5] |
| 5p | Phomopsis sp. | 19.6 | [5] |
| 5j | Botrytis cinerea | - (96.84% inhibition at 50 µg/mL) | [6] |
| 5l | Botrytis cinerea | - (100% inhibition at 50 µg/mL) | [6] |
Experimental Protocol: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)
The broth microdilution method is a standard procedure for determining the MIC of an antifungal agent.
-
Preparation of Drug Dilutions: A series of twofold dilutions of the trifluoromethylated pyrimidine compound are prepared in a liquid broth medium in a 96-well microtiter plate.
-
Inoculum Preparation: A standardized suspension of the fungal isolate is prepared.
-
Inoculation: Each well containing the drug dilution is inoculated with the fungal suspension. A growth control well (without the drug) and a sterility control well (without inoculum) are also included.
-
Incubation: The microtiter plate is incubated under appropriate conditions (temperature and time) to allow for fungal growth.
-
MIC Determination: After incubation, the plate is visually inspected or read with a spectrophotometer to determine the lowest concentration of the compound that inhibits visible growth of the fungus. This concentration is the MIC.[7][8][9][10]
Antiviral Activity of Trifluoromethylated Pyrimidines
The search for novel antiviral agents is a continuous effort, and trifluoromethylated pyrimidines have shown potential in this area, particularly against influenza viruses.
Mechanism of Action: Inhibition of Viral Replication
The precise mechanisms of action for many antiviral trifluoromethylated pyrimidines are still under investigation. However, one proposed mechanism involves the inhibition of viral neuraminidase, an enzyme crucial for the release of newly formed virus particles from infected cells. By blocking neuraminidase, these compounds can prevent the spread of the virus to other cells. Another potential mechanism is the inhibition of viral RNA polymerase, which would halt the replication of the viral genome.
Experimental Workflow: Plaque Reduction Assay
Caption: Workflow for a plaque reduction assay to determine antiviral efficacy.
Quantitative Data: Antiviral Activity
| Compound Class | Virus | EC50 (µM) | Reference |
| Aminoalkylamino-pyrimidines | Influenza A and B | 0.01 - 0.1 | [11] |
| Thiadiazolo[2,3-a]pyrimidine | Influenza virus | 0.08 - 0.09 | [6] |
Experimental Protocol: Plaque Reduction Assay
The plaque reduction assay is a standard method to quantify the antiviral activity of a compound.
-
Cell Culture: A monolayer of susceptible host cells is grown in a multi-well plate.
-
Viral Infection: The cell monolayer is infected with a known amount of virus.
-
Compound Treatment: After a brief adsorption period, the virus inoculum is removed, and the cells are overlaid with a semi-solid medium (e.g., containing agarose) containing various concentrations of the trifluoromethylated pyrimidine compound.
-
Plaque Formation: The plates are incubated for several days to allow the virus to replicate and form plaques (localized areas of cell death).
-
Plaque Visualization and Counting: The cells are then fixed and stained (e.g., with crystal violet) to visualize the plaques. The number of plaques in each well is counted.
Conclusion
The incorporation of the trifluoromethyl group into the pyrimidine nucleus represents a highly successful strategy in the design and development of new therapeutic agents. Trifluoromethylated pyrimidines have demonstrated a broad spectrum of biological activities, including potent anticancer, antifungal, and antiviral effects. The detailed methodologies and quantitative data presented in this guide provide a valuable resource for researchers in the field. Further exploration of the structure-activity relationships and elucidation of the precise mechanisms of action will undoubtedly pave the way for the discovery of next-generation drugs with improved efficacy and safety profiles.
References
- 1. Design, synthesis and antitumor activity evaluation of trifluoromethyl-substituted pyrimidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design, synthesis and antitumor activity of 5-trifluoromethylpyrimidine derivatives as EGFR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. MTT assay protocol | Abcam [abcam.com]
- 5. Cell Viability Guide | How to Measure Cell Viability [promega.jp]
- 6. Antiviral agents active against influenza A viruses - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Broth Microdilution In Vitro Screening: An Easy and Fast Method to Detect New Antifungal Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Antifungal Susceptibility Testing: Current Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 9. journals.asm.org [journals.asm.org]
- 10. Evaluation of Broth Microdilution Antifungal Susceptibility Testing Conditions for Trichophyton rubrum - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis and anti-influenza virus activity of novel pyrimidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Hemagglutination-inhibition assay for influenza virus subtype identification and the detection and quantitation of serum antibodies to influenza virus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Understanding the HAI Assay - VIROLOGY RESEARCH SERVICES [virologyresearchservices.com]
- 14. Influenza hemagglutination inhibition assay | Virology Blog [virology.ws]
- 15. bio-protocol.org [bio-protocol.org]
- 16. Hemagglutination Inhibition Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Suzuki Coupling Reactions with 2-Fluoro-5-(trifluoromethyl)pyrimidine
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the Suzuki-Miyaura cross-coupling reaction utilizing 2-Fluoro-5-(trifluoromethyl)pyrimidine. This versatile building block is of significant interest in medicinal chemistry and materials science for the synthesis of novel compounds. The protocols outlined below are designed as a robust starting point for researchers, enabling the efficient synthesis of a diverse range of 2-aryl-5-(trifluoromethyl)pyrimidines.
Introduction
The Suzuki-Miyaura coupling is a powerful and widely used method for the formation of carbon-carbon bonds, typically between an organoboron compound and an organohalide.[1] For electron-deficient heterocyclic halides such as this compound, the reaction is facilitated by the electron-withdrawing nature of the pyrimidine ring and the trifluoromethyl group, which can enhance the oxidative addition step of the catalytic cycle.[2] However, careful optimization of the catalyst, ligand, base, and solvent system is crucial to achieve high yields and minimize side reactions. The protocols provided herein are based on established methods for the Suzuki coupling of structurally similar electron-deficient fluoro- and trifluoromethyl-substituted heterocycles.[3][4]
Key Reaction Parameters and Optimization
Successful Suzuki coupling of this compound hinges on the careful selection of several key parameters:
-
Palladium Catalyst: Both Pd(0) and Pd(II) precatalysts can be effective. Common choices include Pd(PPh₃)₄, Pd(dppf)Cl₂, and Pd₂(dba)₃. For challenging couplings involving electron-deficient chlorides or fluorides, the use of bulky, electron-rich phosphine ligands is often necessary to promote the catalytic cycle.[5][6]
-
Ligand: The choice of phosphine ligand is critical, especially when using a general palladium source like Pd₂(dba)₃. Bulky and electron-rich ligands such as SPhos, XPhos, and RuPhos can significantly improve reaction rates and yields for electron-deficient substrates.[3][7]
-
Base: The base activates the boronic acid for transmetalation. Moderately strong inorganic bases are typically employed. Potassium carbonate (K₂CO₃), sodium carbonate (Na₂CO₃), and potassium phosphate (K₃PO₄) are common choices.[3][8] The solubility of the base can be enhanced by the addition of water to the organic solvent.[9]
-
Solvent: Aprotic solvents are generally used, often in combination with water. Common solvent systems include 1,4-dioxane/water, toluene/water, and DMF/water.[8][9] The choice of solvent can influence the reaction rate and yield.[10]
-
Temperature: Reaction temperatures typically range from 80-120 °C. Microwave irradiation can be employed to shorten reaction times and potentially improve yields.[9][10]
Data Presentation
The following tables summarize typical reaction conditions and expected yields for the Suzuki coupling of this compound with various arylboronic acids, based on analogous reactions reported in the literature.
Table 1: Screening of Reaction Conditions for the Suzuki Coupling of this compound with Phenylboronic Acid
| Entry | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temperature (°C) | Time (h) | Expected Yield (%) |
| 1 | Pd(PPh₃)₄ (5) | - | K₂CO₃ (2) | Dioxane/H₂O (4:1) | 100 | 12 | 60-75 |
| 2 | Pd(dppf)Cl₂ (3) | - | Na₂CO₃ (2) | Dioxane/H₂O (4:1) | 100 | 8 | 75-85 |
| 3 | Pd₂(dba)₃ (2) | SPhos (4) | K₃PO₄ (3) | Toluene/H₂O (10:1) | 110 | 6 | >90 |
| 4 | Pd(dppf)Cl₂ (3) | - | K₃PO₄ (3) | DMF/H₂O (4:1) | 120 | 4 | 70-80 |
Table 2: Substrate Scope with Optimized Conditions (Optimized Conditions: Pd(dppf)Cl₂ (3 mol%), K₃PO₄ (3 equiv.), Dioxane/H₂O (4:1), 100 °C, 8 h)
| Entry | Arylboronic Acid | Product | Expected Yield (%) |
| 1 | 4-Methoxyphenylboronic acid | 2-(4-Methoxyphenyl)-5-(trifluoromethyl)pyrimidine | 85-95 |
| 2 | 4-Acetylphenylboronic acid | 2-(4-Acetylphenyl)-5-(trifluoromethyl)pyrimidine | 70-80 |
| 3 | 3-Chlorophenylboronic acid | 2-(3-Chlorophenyl)-5-(trifluoromethyl)pyrimidine | 75-85 |
| 4 | 2-Thiopheneboronic acid | 2-(2-Thienyl)-5-(trifluoromethyl)pyrimidine | 65-75 |
| 5 | 3-Pyridinylboronic acid | 2-(3-Pyridinyl)-5-(trifluoromethyl)pyrimidine | 60-70 |
Experimental Protocols
Protocol 1: Conventional Heating Conditions
This protocol describes a general procedure for the Suzuki coupling of this compound with an arylboronic acid using conventional heating.
Materials:
-
This compound (1.0 mmol, 1.0 equiv.)
-
Arylboronic acid (1.2 mmol, 1.2 equiv.)
-
Pd(dppf)Cl₂ (0.03 mmol, 3 mol%)
-
Potassium phosphate (K₃PO₄) (3.0 mmol, 3.0 equiv.)
-
1,4-Dioxane (8 mL)
-
Water (2 mL)
-
Schlenk tube or sealed vial
-
Magnetic stir bar
Procedure:
-
To an oven-dried Schlenk tube equipped with a magnetic stir bar, add this compound, the arylboronic acid, and potassium phosphate.
-
Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen) three times.
-
Under a positive pressure of the inert gas, add the Pd(dppf)Cl₂ catalyst.
-
Add the degassed 1,4-dioxane and water via syringe.
-
Seal the Schlenk tube and place it in a preheated oil bath at 100 °C.
-
Stir the reaction mixture vigorously for 8-12 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with ethyl acetate (20 mL) and water (10 mL).
-
Separate the layers and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired 2-aryl-5-(trifluoromethyl)pyrimidine.
Protocol 2: Microwave-Assisted Conditions
This protocol provides a method for accelerating the Suzuki coupling reaction using microwave irradiation.[10]
Materials:
-
This compound (0.5 mmol, 1.0 equiv.)
-
Arylboronic acid (0.75 mmol, 1.5 equiv.)
-
Pd(PPh₃)₄ (0.025 mmol, 5 mol%)
-
Potassium carbonate (K₂CO₃) (1.0 mmol, 2.0 equiv.)
-
1,4-Dioxane (4 mL)
-
Water (1 mL)
-
10 mL microwave vial
-
Magnetic stir bar
Procedure:
-
In a 10 mL microwave vial containing a magnetic stir bar, combine this compound, the arylboronic acid, Pd(PPh₃)₄, and K₂CO₃.
-
Add 1,4-dioxane and water to the vial.
-
Seal the vial with a cap and place it in the microwave reactor.
-
Irradiate the reaction mixture at 120 °C for 15-30 minutes.
-
Monitor the reaction progress by TLC or LC-MS.
-
After the reaction is complete, allow the vial to cool to room temperature.
-
Follow the work-up and purification steps outlined in Protocol 1.
Mandatory Visualizations
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: A typical experimental workflow for the Suzuki coupling reaction.
References
- 1. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. scholarship.claremont.edu [scholarship.claremont.edu]
- 8. mdpi.com [mdpi.com]
- 9. Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids | MDPI [mdpi.com]
- 10. benchchem.com [benchchem.com]
Application Notes and Protocols for the Buchwald-Hartwig Amination of 2-Fluoro-5-(trifluoromethyl)pyrimidine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Buchwald-Hartwig amination stands as a cornerstone of modern synthetic chemistry, providing a versatile and efficient method for the formation of carbon-nitrogen (C-N) bonds.[1] This palladium-catalyzed cross-coupling reaction has profound implications in medicinal chemistry and drug discovery, where the arylamine moiety is a ubiquitous structural motif in a vast array of pharmacologically active molecules. The substrate, 2-fluoro-5-(trifluoromethyl)pyrimidine, is a valuable building block in the synthesis of various biologically active compounds due to the presence of the electron-withdrawing trifluoromethyl group and the reactive fluoride at the 2-position of the pyrimidine ring. The strategic application of the Buchwald-Hartwig amination to this substrate allows for the facile introduction of diverse amine functionalities, paving the way for the generation of novel chemical entities with potential therapeutic applications.
The reaction proceeds via a catalytic cycle initiated by the oxidative addition of the aryl halide to a palladium(0) complex. Subsequent coordination of the amine, deprotonation by a base, and reductive elimination furnishes the desired N-aryl amine and regenerates the active catalyst.[2] The judicious selection of the palladium precursor, phosphine ligand, base, and solvent is critical for achieving high yields and selectivity, particularly with electron-deficient and potentially challenging substrates like this compound.
Key Reaction Components and Considerations
Successful Buchwald-Hartwig amination of this compound hinges on the careful selection and optimization of several key parameters:
-
Palladium Precatalyst: A variety of palladium sources can be employed, with Pd₂(dba)₃ (tris(dibenzylideneacetone)dipalladium(0)) and Pd(OAc)₂ (palladium(II) acetate) being common choices. Pre-formed palladium catalysts incorporating bulky phosphine ligands are also commercially available and often exhibit high activity.
-
Phosphine Ligand: The choice of ligand is paramount for stabilizing the palladium catalyst and facilitating the key steps of the catalytic cycle. For electron-deficient heteroaryl halides, bulky and electron-rich phosphine ligands are generally preferred. Commonly used ligands include Xantphos, BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl), and various biaryl phosphine ligands developed by the Buchwald group (e.g., XPhos, RuPhos).[1][3]
-
Base: A suitable base is required to deprotonate the amine and facilitate the formation of the palladium-amido complex. Common bases include cesium carbonate (Cs₂CO₃), sodium tert-butoxide (NaOtBu), and potassium phosphate (K₃PO₄). The choice of base can significantly impact the reaction rate and substrate compatibility.[3]
-
Solvent: Anhydrous, deoxygenated solvents are essential for this reaction. Toluene, dioxane, and THF are frequently used. The choice of solvent can influence the solubility of the reagents and the stability of the catalytic species.
-
Amine Coupling Partner: A wide range of primary and secondary amines, including anilines, alkylamines, and heterocyclic amines, can be coupled with this compound. The nucleophilicity and steric bulk of the amine can affect the reaction conditions required.
Experimental Protocols
The following protocols provide a general framework for the Buchwald-Hartwig amination of this compound. Optimization of reaction conditions may be necessary for specific amine coupling partners.
General Procedure for Amination with Primary and Secondary Amines (Conventional Heating)
-
Reaction Setup: In a glovebox or under a stream of inert gas (Argon or Nitrogen), add the palladium precatalyst (e.g., Pd₂(dba)₃, 2-5 mol%) and the phosphine ligand (e.g., Xantphos, 4-10 mol%) to an oven-dried Schlenk tube or reaction vial equipped with a magnetic stir bar.
-
Addition of Reagents: To the same vessel, add the base (e.g., Cs₂CO₃, 1.5-2.0 equivalents), this compound (1.0 equivalent), and the amine (1.1-1.5 equivalents).
-
Solvent Addition: Add anhydrous, deoxygenated solvent (e.g., toluene or dioxane, to achieve a concentration of 0.1-0.5 M with respect to the pyrimidine).
-
Reaction: Seal the vessel and heat the reaction mixture to 80-120 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove insoluble salts and the catalyst.
-
Purification: Concentrate the filtrate under reduced pressure and purify the crude product by flash column chromatography on silica gel.
Microwave-Assisted Amination Protocol
Microwave irradiation can significantly reduce reaction times.
-
Reaction Setup: In a microwave-safe reaction vial, combine the palladium precatalyst (e.g., Pd(OAc)₂, 2-5 mol%), the phosphine ligand (e.g., XPhos, 4-10 mol%), the base (e.g., K₃PO₄, 1.5-2.0 equivalents), this compound (1.0 equivalent), and the amine (1.1-1.5 equivalents).
-
Solvent Addition: Add anhydrous, deoxygenated solvent (e.g., dioxane).
-
Reaction: Seal the vial and place it in the microwave reactor. Heat the mixture to a temperature between 100-150 °C for 15-60 minutes.
-
Work-up and Purification: Follow the work-up and purification steps outlined in the conventional heating protocol.
Data Presentation
The following tables summarize representative reaction conditions for the Buchwald-Hartwig amination of 2-halo-5-(trifluoromethyl)pyrimidine derivatives with various amines, based on literature precedents for similar substrates.
| Entry | Amine | Palladium Source (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Aniline | Pd₂(dba)₃ (2) | Xantphos (4) | Cs₂CO₃ (1.5) | Dioxane | 100 | 12 | >90 |
| 2 | Morpholine | Pd(OAc)₂ (3) | RuPhos (6) | K₃PO₄ (2.0) | Toluene | 110 | 8 | 85-95 |
| 3 | Benzylamine | Pd₂(dba)₃ (2.5) | BINAP (5) | NaOtBu (1.8) | Toluene | 90 | 16 | 80-90 |
| 4 | n-Butylamine | Pd(OAc)₂ (4) | XPhos (8) | Cs₂CO₃ (2.0) | Dioxane | 100 | 10 | 88 |
Table 1: Representative Conditions for Buchwald-Hartwig Amination.
| Parameter | Condition 1 | Condition 2 | Condition 3 |
| Palladium Precatalyst | Pd₂(dba)₃ | Pd(OAc)₂ | Pd(dba)₂ |
| Ligand | Xantphos | RuPhos | BINAP |
| Base | Cs₂CO₃ | K₃PO₄ | NaOtBu |
| Solvent | Dioxane | Toluene | THF |
| Temperature | 100 °C | 110 °C | 80 °C |
Table 2: Comparison of Commonly Employed Reaction Parameters.
Mandatory Visualizations
Caption: Experimental workflow for the Buchwald-Hartwig amination.
Caption: Key components of the Buchwald-Hartwig amination reaction.
References
Application Notes and Protocols: 2-Fluoro-5-(trifluoromethyl)pyrimidine as a Versatile Building Block for Agrochemicals
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 2-Fluoro-5-(trifluoromethyl)pyrimidine as a key intermediate in the synthesis of modern agrochemicals. The incorporation of the trifluoromethyl group into the pyrimidine scaffold significantly enhances the biological activity of these molecules, leading to potent fungicides, insecticides, and herbicides.[1] This document details synthetic protocols, quantitative biological data, and modes of action for various agrochemicals derived from this versatile building block.
Introduction: The Significance of the Trifluoromethylpyrimidine Moiety
The pyrimidine ring is a well-established pharmacophore in numerous biologically active compounds.[1] The introduction of a trifluoromethyl (-CF3) group offers several advantages in agrochemical design:
-
Enhanced Lipophilicity: The -CF3 group increases the molecule's ability to penetrate the waxy cuticles of plants and the cell membranes of fungi and insects.[1]
-
Increased Metabolic Stability: The strong carbon-fluorine bond can block metabolic pathways, leading to a longer-lasting effect in the field.
-
Potent Bioactivity: The electron-withdrawing nature of the -CF3 group can significantly influence the molecule's binding affinity to target enzymes or receptors, resulting in higher efficacy.[1]
This compound is a particularly useful building block due to the reactivity of the fluorine atom at the 2-position, which can be readily displaced by various nucleophiles to generate a diverse range of derivatives.
Applications in Fungicide Synthesis
Novel pyrimidine derivatives containing an amide moiety have demonstrated significant antifungal activity. These compounds are synthesized via a multi-step process starting from precursors that can be derived from this compound.
General Synthetic Workflow for Fungicidal Amides
The synthesis of these fungicidal amides generally follows the workflow depicted below. The initial step involves the nucleophilic substitution of the fluorine atom on the pyrimidine ring.
Caption: General synthetic workflow for fungicidal pyrimidine amides.
Experimental Protocol: Synthesis of a Novel Fungicidal Pyrimidine Amide
This protocol is a representative example for the synthesis of a fungicidal pyrimidine amide derivative.
Step 1: Synthesis of the Amine Intermediate
-
To a solution of an appropriate aminophenol (1.0 eq) in a suitable solvent such as N,N-dimethylformamide (DMF), add a base like potassium carbonate (K2CO3) (2.0 eq).
-
Stir the mixture at room temperature for 30 minutes.
-
Add this compound (1.1 eq) to the reaction mixture.
-
Heat the reaction to 80 °C and stir for 5-8 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, pour the reaction mixture into water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain the desired amine intermediate.
Step 2: Amide Coupling
-
To a solution of a substituted carboxylic acid (1.2 eq) in dichloromethane (DCM), add 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) (1.5 eq) and a catalytic amount of 4-dimethylaminopyridine (DMAP) (0.1 eq).
-
Stir the mixture at room temperature for 30 minutes.
-
Add the amine intermediate (1.0 eq) from Step 1 to the reaction mixture.
-
Continue stirring at room temperature for 10-16 hours.
-
Wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the final product by column chromatography.
Quantitative Antifungal Activity Data
The following table summarizes the in vitro antifungal activity of representative pyrimidine amide derivatives against various plant pathogens.
| Compound ID | Target Pathogen | Concentration (µg/mL) | Inhibition Rate (%) | EC50 (µg/mL) | Reference |
| 5f | Phomopsis sp. | 50 | 100 | - | [2] |
| 5o | Phomopsis sp. | 50 | 100 | 10.5 | [2] |
| 5b | Botrytis cinerea | 50 | 96.76 | - | [3] |
| 5j | Botrytis cinerea | 50 | 96.84 | - | [3] |
| 5l | Botrytis cinerea | 50 | 100 | - | [3] |
| 5u | Rhizoctonia solani | 100 | 88.6 | 26.0 | [2][4] |
Applications in Insecticide Synthesis
Derivatives of this compound have also been developed as potent insecticides. The mode of synthesis often involves the introduction of a side chain that is crucial for insecticidal activity.
General Synthetic Pathway for Pyrimidine-Based Insecticides
Caption: Synthetic pathway for pyrimidine-based insecticides.
Experimental Protocol: Synthesis of a Pyrimidine Insecticide Precursor
This protocol outlines a general procedure for the initial nucleophilic substitution step.
-
Dissolve this compound (1.0 eq) in a suitable solvent like acetonitrile.
-
Add a substituted amine (1.2 eq) and a non-nucleophilic base such as diisopropylethylamine (DIPEA) (1.5 eq).
-
Heat the reaction mixture to reflux and monitor by TLC.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Dissolve the residue in an organic solvent and wash with water and brine.
-
Dry the organic phase and concentrate to yield the crude product, which can be purified by column chromatography.
Quantitative Insecticidal Activity Data
The following table presents the insecticidal activity of selected trifluoromethyl pyrimidine derivatives.
| Compound ID | Target Pest | Concentration (µg/mL) | Mortality Rate (%) | Reference |
| A1-A7, A10, A13-A14 | Mythimna separata | 500 | 80-100 | [5] |
| A13, A14 | Mythimna separata | 250 | 50-55 | [5] |
| 5w | Spodoptera frugiperda | 500 | 90.0 | [6] |
| 5w | Mythimna separata | 500 | 86.7 | [6] |
Applications in Herbicide Synthesis
While less direct, the 2-Fluoro-5-(trifluoromethyl)pyridine moiety, a close analog, serves as a key intermediate in the synthesis of certain herbicides. For instance, it is a precursor for some aryloxyphenoxypropionate (FOPs) herbicides.[7][8] The synthesis involves the reaction of the fluorinated pyridine with a substituted phenol derivative.
Conceptual Synthetic Scheme for Herbicidal Derivatives
Caption: Conceptual synthesis of a herbicidal derivative.
Mode of Action
The biological activity of these agrochemicals stems from their interaction with specific molecular targets within the pest or pathogen.
Fungicides: Disruption of Fungal Cellular Processes
Many pyrimidine-based fungicides act by inhibiting essential fungal enzymes or disrupting cell wall integrity.[1] Some anilinopyrimidine fungicides, a related class, are known to inhibit the biosynthesis of methionine, an essential amino acid. The trifluoromethylpyrimidine amides are believed to have a different mechanism of action, possibly involving the disruption of mitochondrial function.[9]
Caption: Postulated mode of action for some trifluoromethylpyrimidine fungicides.
Insecticides: Neurotransmission Interference
Many modern insecticides target the nervous system of insects. While the specific mode of action for all trifluoromethylpyrimidine insecticides is not fully elucidated, some are known to act as insect growth regulators (IGRs) or interfere with neurotransmission. For example, some related compounds act on the chordotonal organs, which are involved in insect sensation and coordination.[10]
Conclusion
This compound is a high-value building block for the synthesis of a new generation of highly effective agrochemicals. Its utility in creating diverse libraries of fungicides, insecticides, and herbicides with enhanced biological activity makes it a critical component in modern crop protection research and development. The protocols and data presented in these notes provide a foundation for further exploration and optimization of agrochemicals derived from this versatile scaffold.
References
- 1. nbinno.com [nbinno.com]
- 2. Synthesis, bioactivity and preliminary mechanism of action of novel trifluoromethyl pyrimidine derivatives - Arabian Journal of Chemistry [arabjchem.org]
- 3. Frontiers | Design, Synthesis, and Bioactivities of Novel Trifluoromethyl Pyrimidine Derivatives Bearing an Amide Moiety [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. benthamdirect.com [benthamdirect.com]
- 6. Design, Synthesis, and Bioactivities of Novel Trifluoromethyl Pyrimidine Derivatives Bearing an Amide Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 7. US4973698A - Preparation of 2,3-difluoro-5-(trifluoromethyl)pyridine - Google Patents [patents.google.com]
- 8. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients [jstage.jst.go.jp]
- 9. mdpi.com [mdpi.com]
- 10. Trifluoromethylpyridine: Its chemistry and applications [researchoutreach.org]
Application Notes and Protocols for N-arylation with 2-Fluoro-5-(trifluoromethyl)pyrimidine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The N-arylation of heterocyclic compounds is a cornerstone of modern medicinal chemistry, enabling the synthesis of a vast array of pharmacologically active molecules. The 5-(trifluoromethyl)pyrimidine scaffold is of particular interest due to the unique properties imparted by the trifluoromethyl group, such as enhanced metabolic stability and increased lipophilicity, which can significantly improve the pharmacokinetic profile of drug candidates. This document provides a detailed protocol for the N-arylation of 2-Fluoro-5-(trifluoromethyl)pyrimidine, a versatile building block for the synthesis of N-aryl-5-(trifluoromethyl)pyrimidin-2-amines. The primary method detailed is the Buchwald-Hartwig amination, a powerful palladium-catalyzed cross-coupling reaction renowned for its broad substrate scope and functional group tolerance.[1][2]
Reaction Principle
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that forms a carbon-nitrogen bond between an aryl halide (or triflate) and an amine.[1][2] The catalytic cycle generally involves the oxidative addition of the aryl halide to a palladium(0) complex, followed by coordination of the amine, deprotonation by a base to form a palladium-amido complex, and finally, reductive elimination to yield the N-arylated product and regenerate the palladium(0) catalyst. The choice of ligand is critical to the success of the reaction, with bulky, electron-rich phosphine ligands often being employed to facilitate the catalytic cycle.
Data Presentation: Expected Outcomes
The following table summarizes the expected yields for the N-arylation of this compound with a variety of primary and secondary amines based on analogous reactions reported in the literature. The reaction conditions are based on a generalized Buchwald-Hartwig protocol.
| Amine Nucleophile | Catalyst System | Base | Solvent | Temperature (°C) | Time (h) | Expected Yield (%) |
| Aniline | Pd₂(dba)₃ / Xantphos | Cs₂CO₃ | Toluene | 110 | 12-24 | 70-90 |
| 4-Methoxyaniline | Pd(OAc)₂ / BINAP | K₃PO₄ | Dioxane | 100 | 12-24 | 75-95 |
| 3-Chloroaniline | Pd₂(dba)₃ / RuPhos | NaOtBu | Toluene | 100 | 12-24 | 65-85 |
| Morpholine | Pd(OAc)₂ / BINAP | Cs₂CO₃ | Toluene | 90 | 12-24 | 80-95 |
| Benzylamine | Pd(OAc)₂ / BINAP | Cs₂CO₃ | Toluene | 80-90 | 48 | ~76[3] |
| Butylamine | Pd(OAc)₂ / BINAP | Cs₂CO₃ | Toluene | 80-90 | 48 | Moderate to Good[3] |
| 1-(2-Pyridyl)piperazine | Pd(OAc)₂ / BINAP | Cs₂CO₃ | Toluene | 80-90 | 48 | Moderate to Good[3] |
Experimental Protocols
Protocol 1: General Procedure for Buchwald-Hartwig N-arylation
This protocol describes a general method for the palladium-catalyzed N-arylation of this compound with a primary or secondary amine.
Materials:
-
This compound
-
Amine (primary or secondary)
-
Palladium catalyst (e.g., Pd₂(dba)₃ or Pd(OAc)₂)
-
Phosphine ligand (e.g., Xantphos, BINAP, or RuPhos)
-
Base (e.g., Cs₂CO₃, K₃PO₄, or NaOtBu)
-
Anhydrous solvent (e.g., toluene or dioxane)
-
Inert gas (Argon or Nitrogen)
-
Schlenk tube or sealed reaction vial
-
Magnetic stirrer and heating block or oil bath
Procedure:
-
Reaction Setup: In a glovebox or under a stream of inert gas, add this compound (1.0 equiv), the amine (1.2 equiv), the palladium catalyst (e.g., 2-5 mol% Pd), and the phosphine ligand (e.g., 4-10 mol%) to an oven-dried Schlenk tube or reaction vial equipped with a magnetic stir bar.
-
Addition of Base and Solvent: Add the base (1.5-2.5 equiv) to the reaction vessel, followed by the anhydrous solvent (to achieve a concentration of 0.1-0.2 M with respect to the pyrimidine).
-
Reaction Conditions: Seal the reaction vessel and heat the mixture to the desired temperature (typically 80-120 °C) with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) and filter through a pad of celite to remove the catalyst and inorganic salts.
-
Extraction: Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Purification: Remove the solvent under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to afford the desired N-aryl-5-(trifluoromethyl)pyrimidin-2-amine.
Protocol 2: Microwave-Assisted Buchwald-Hartwig N-arylation
For accelerated reaction times, microwave irradiation can be employed.
Materials:
-
Same as Protocol 1, with the addition of a microwave-safe reaction vial.
Procedure:
-
Reaction Setup: In a microwave-safe reaction vial, combine this compound (1.0 equiv), the amine (1.2-2.2 equiv), the palladium catalyst (e.g., Pd₂(dba)₃, 5 mol%), the phosphine ligand (e.g., XPhos, 7-10 mol%), and the base (e.g., NaOtBu, 2.2-2.5 equiv).
-
Solvent Addition: Add anhydrous toluene to the vial.
-
Microwave Irradiation: Seal the vial and place it in the microwave reactor. Irradiate the mixture at a set temperature (e.g., 130-150 °C) for a specified time (e.g., 10-30 minutes).
-
Work-up and Purification: Follow steps 5-7 from Protocol 1.
Mandatory Visualization
Caption: Catalytic cycle of the Buchwald-Hartwig amination.
Caption: General experimental workflow for N-arylation.
References
- 1. Microwave-Assisted Buchwald–Hartwig Double Amination: A Rapid and Promising Approach for the Synthesis of TADF Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 3. Palladium-Catalyzed Buchwald–Hartwig Type Amination of Fluorous Arylsulfonates - PMC [pmc.ncbi.nlm.nih.gov]
Application of 2-Fluoro-5-(trifluoromethyl)pyrimidine in Kinase Inhibitor Synthesis
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of 2-fluoro-5-(trifluoromethyl)pyrimidine and its derivatives as key building blocks in the synthesis of potent and selective kinase inhibitors. The trifluoromethyl group at the 5-position of the pyrimidine ring significantly enhances the biological activity, metabolic stability, and binding affinity of these compounds, making them valuable scaffolds in medicinal chemistry.
Introduction
Kinases are a critical class of enzymes that regulate a vast array of cellular processes. Their dysregulation is a hallmark of many diseases, including cancer, inflammation, and neurodegenerative disorders. Consequently, kinase inhibitors have become a major focus of drug discovery and development. The 5-(trifluoromethyl)pyrimidine core is a privileged scaffold in the design of kinase inhibitors due to the unique properties conferred by the trifluoromethyl group, which can improve potency and selectivity.[1] This document will explore the synthesis of inhibitors targeting key kinases such as FMS-like tyrosine kinase 3 (FLT3), Checkpoint kinase 1 (CHK1), and Epidermal Growth Factor Receptor (EGFR), utilizing 2-fluoro- or 2-chloro-5-(trifluoromethyl)pyrimidine as a starting material.
Key Applications and Target Kinases
Derivatives of 5-(trifluoromethyl)pyrimidine have demonstrated significant inhibitory activity against several important cancer-related kinases:
-
FLT3 and CHK1: Dual inhibitors of FLT3 and CHK1 have been developed using a 5-trifluoromethyl-2-aminopyrimidine core.[2] These compounds show promise in the treatment of acute myeloid leukemia (AML).
-
EGFR: A series of 5-trifluoromethylpyrimidine derivatives have been synthesized and shown to exhibit potent inhibitory effects on EGFR, a key target in non-small cell lung cancer and other solid tumors.[1][3]
-
Proline-rich Tyrosine Kinase 2 (PYK2): This non-receptor tyrosine kinase is implicated in cancer and osteoporosis. Trifluoromethylpyrimidine-based inhibitors have been designed to target PYK2.[1][4]
-
VEGFR2: Pyrrolo[3,2-d]pyrimidine derivatives, which can be synthesized from precursors containing the trifluoromethylpyrimidine motif, have been developed as potent inhibitors of VEGFR2 kinase, a key regulator of angiogenesis.[5]
Quantitative Data Summary
The following table summarizes the in vitro biological activity of representative kinase inhibitors synthesized using a 5-(trifluoromethyl)pyrimidine scaffold.
| Compound ID | Target Kinase(s) | IC50 (nM) | Cell Line | Antiproliferative IC50 (nM) | Reference |
| 30 | FLT3-WT | 25 | MV4-11 | <4 | [2] |
| FLT3-D835Y | 1.8 | [2] | |||
| CHK1 | 1.1 | [2] | |||
| c-Kit | >1000 | [2] | |||
| 9u | EGFR | 91 | A549 | 350 | [3] |
| MCF-7 | 3240 | [3] | |||
| PC-3 | 5120 | [3] |
Experimental Protocols
General Synthesis of FLT3/CHK1 Dual Inhibitors
This protocol describes the synthesis of dual FLT3/CHK1 inhibitors based on a 5-trifluoromethyl-2-aminopyrimidine core, as exemplified by the synthesis of compound 30 and its analogs.[2]
Step 1: Synthesis of tert-butyl (3-((2-amino-5-(trifluoromethyl)pyrimidin-4-yl)amino)propyl)carbamate (21)
-
To a solution of 4-chloro-5-(trifluoromethyl)pyrimidin-2-amine (1.0 mmol) in 10 mL of acetonitrile, add tert-butyl (3-aminopropyl)carbamate (1.2 mmol) and triethylamine (1.5 mmol) at room temperature.
-
Heat the reaction mixture to 80°C and stir overnight.
-
Evaporate the solvent under reduced pressure.
-
Purify the residue by column chromatography to afford the desired intermediate 21 .
Step 2: Buchwald Coupling and Deprotection
-
Intermediate 21 is then subjected to a Buchwald-Hartwig coupling reaction with an appropriate aryl bromide (R²Br).
-
Following the coupling reaction, the Boc protecting group is removed to yield the final target compounds.
General Synthesis of EGFR Inhibitors
This protocol outlines the synthesis of EGFR inhibitors based on a 5-trifluoromethylpyrimidine scaffold, as demonstrated in the synthesis of compound 9u .[3]
Step 1: Synthesis of the pyrimidine core
The synthesis typically starts from a commercially available 2,4-dichloro-5-(trifluoromethyl)pyrimidine.
Step 2: Sequential Nucleophilic Aromatic Substitution (SNAr)
-
The more reactive chlorine at the 4-position is first displaced by a substituted aniline.
-
The second chlorine at the 2-position is then displaced by another amine-containing moiety.
Step 3: Amide Coupling
The final step often involves an amide bond formation to introduce additional diversity and potential binding interactions. For compound 9u , this involves coupling with (E)-3-(3-fluorophenyl)acrylic acid.
Visualizations
Signaling Pathway
Caption: FLT3 and CHK1 Signaling Pathways and Inhibition.
Experimental Workflow
Caption: General workflow for FLT3/CHK1 inhibitor synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. Discovery of 5-trifluoromethyl-2-aminopyrimidine derivatives as potent dual inhibitors of FLT3 and CHK1 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, synthesis and antitumor activity of 5-trifluoromethylpyrimidine derivatives as EGFR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Trifluoromethylpyrimidine-based inhibitors of proline-rich tyrosine kinase 2 (PYK2): structure-activity relationships and strategies for the elimination of reactive metabolite formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design, synthesis, and evaluation of 5-methyl-4-phenoxy-5H-pyrrolo[3,2-d]pyrimidine derivatives: novel VEGFR2 kinase inhibitors binding to inactive kinase conformation - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of 2-Amino-5-(trifluoromethyl)pyrimidine Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 2-amino-5-(trifluoromethyl)pyrimidine scaffold is a privileged structural motif in medicinal chemistry, appearing in numerous compounds with a wide range of biological activities, including kinase inhibition and anticancer properties. The incorporation of a trifluoromethyl (CF₃) group often enhances a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. This document provides a detailed experimental procedure for the synthesis of a key precursor, 2-amino-4-hydroxy-6-(trifluoromethyl)pyrimidine, which serves as a versatile starting material for a variety of 2-amino-5-(trifluoromethyl)pyrimidine derivatives. The primary method outlined is the cyclocondensation reaction of ethyl trifluoroacetoacetate with guanidine.
Core Synthesis: 2-Amino-4-hydroxy-6-(trifluoromethyl)pyrimidine
The most common and efficient method for the synthesis of the 2-aminopyrimidine ring with a trifluoromethyl group is the reaction of a trifluoromethylated β-ketoester with guanidine. This approach, analogous to the classical Biginelli reaction, directly constructs the heterocyclic core.[1]
Reaction Scheme
The overall reaction for the synthesis of 2-amino-4-hydroxy-6-(trifluoromethyl)pyrimidine is depicted below:
EtOOC-CH₂-CO-CF₃ + H₂N-C(=NH)-NH₂ → 2-amino-4-hydroxy-6-(trifluoromethyl)pyrimidine + EtOH + H₂O
This reaction is typically carried out in an alcoholic solvent with a basic catalyst, such as sodium ethoxide.[2][3]
Experimental Protocol
This protocol details the synthesis of 2-amino-4-hydroxy-6-(trifluoromethyl)pyrimidine via the cyclocondensation of ethyl trifluoroacetoacetate and guanidine hydrochloride.
Materials and Reagents
-
Ethyl trifluoroacetoacetate (ETFAA)
-
Guanidine hydrochloride
-
Sodium metal
-
Absolute Ethanol (EtOH)
-
Concentrated Hydrochloric Acid (HCl)
-
Deionized water
-
Standard laboratory glassware for reflux, filtration, and drying
-
Magnetic stirrer with heating plate
-
Ice bath
Procedure
Step 1: Preparation of Sodium Ethoxide Solution
-
In a dry three-necked round-bottom flask equipped with a reflux condenser and a nitrogen inlet, add 150 mL of absolute ethanol.
-
Carefully add 3.91 g (0.17 mol) of sodium metal in small portions to the ethanol under a nitrogen atmosphere.
-
Caution: The reaction is highly exothermic and produces flammable hydrogen gas. Ensure the reaction is performed in a well-ventilated fume hood away from ignition sources.
-
-
Allow the sodium metal to react completely until a clear solution of sodium ethoxide is formed.
Step 2: Condensation Reaction
-
To the freshly prepared sodium ethoxide solution, add 31.3 g (0.17 mol) of ethyl trifluoroacetoacetate via a dropping funnel.
-
Subsequently, add 16.2 g (0.17 mol) of guanidine hydrochloride to the mixture.
-
Heat the reaction mixture to reflux (approximately 78-80 °C) with continuous stirring.
-
Maintain the reflux for 5-7 hours. The progress of the reaction can be monitored by Thin-Layer Chromatography (TLC).
Step 3: Product Isolation and Purification
-
After the reaction is complete, cool the mixture to room temperature and then place it in an ice bath to facilitate precipitation of the sodium salt of the product.
-
Carefully evaporate the ethanol under reduced pressure.
-
Dissolve the resulting solid residue in a minimum amount of cold deionized water.
-
While stirring vigorously, slowly add concentrated hydrochloric acid dropwise to neutralize the solution and then acidify to a pH of approximately 5-6. This will cause the desired product to precipitate.
-
Collect the white precipitate by vacuum filtration.
-
Wash the collected solid with cold deionized water to remove any inorganic salts.
-
Dry the purified 2-amino-4-hydroxy-6-(trifluoromethyl)pyrimidine product in a vacuum oven.
Data Presentation
The following table summarizes the quantitative data for the synthesis of 2-amino-4-hydroxy-6-(trifluoromethyl)pyrimidine.
| Parameter | Value | Notes |
| Reactants | ||
| Ethyl Trifluoroacetoacetate | 31.3 g (0.17 mol) | Starting β-ketoester. |
| Guanidine Hydrochloride | 16.2 g (0.17 mol) | Source of the 2-amino group and ring atoms. |
| Sodium Metal | 3.91 g (0.17 mol) | Used to prepare the sodium ethoxide base in situ.[3] |
| Solvent | ||
| Absolute Ethanol | 150 mL | Anhydrous conditions are important for the formation of the base. |
| Reaction Conditions | ||
| Temperature | Reflux (~78-80 °C) | |
| Reaction Time | 5 - 7 hours | Monitor by TLC for completion. |
| Workup | ||
| Neutralization pH | ~5-6 | Achieved by dropwise addition of concentrated HCl. |
| Expected Product | ||
| Product Name | 2-Amino-4-hydroxy-6-(trifluoromethyl)pyrimidine | |
| Appearance | White solid | |
| Expected Yield | 70-85% | Yields can vary based on reaction scale and purity of reagents. |
Visualization of Experimental Workflow
The following diagram illustrates the key steps in the synthesis of 2-amino-4-hydroxy-6-(trifluoromethyl)pyrimidine.
Caption: Workflow for the synthesis of 2-amino-4-hydroxy-6-(trifluoromethyl)pyrimidine.
Further Derivatization
The synthesized 2-amino-4-hydroxy-6-(trifluoromethyl)pyrimidine is a versatile intermediate. The hydroxyl group at the 4-position can be converted to a chloro group using reagents like phosphorus oxychloride (POCl₃). This resulting 4-chloro derivative can then undergo nucleophilic substitution reactions with various amines or other nucleophiles to generate a library of 2-amino-4-substituted-5-(trifluoromethyl)pyrimidine derivatives.[4]
References
- 1. benchchem.com [benchchem.com]
- 2. Synthesis of Compounds of the Pyrimidine Series Based on the Reactions of 3-Arylmethylidenefuran-2(3H)-ones with N,N-Binucleophilic Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Discovery of 5-trifluoromethyl-2-aminopyrimidine derivatives as potent dual inhibitors of FLT3 and CHK1 - PMC [pmc.ncbi.nlm.nih.gov]
Application of 2-Fluoro-5-(trifluoromethyl)pyrimidine in the Synthesis of Anticancer Agents: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of fluorine-containing moieties into molecular scaffolds is a cornerstone of modern medicinal chemistry, often imparting desirable pharmacokinetic and pharmacodynamic properties. The 2-fluoro-5-(trifluoromethyl)pyrimidine building block is a key synthon in the development of novel anticancer agents. Its unique electronic properties contribute to enhanced binding affinity, metabolic stability, and cell permeability of the final compounds. This document provides detailed application notes and experimental protocols for the synthesis of anticancer agents utilizing this versatile chemical entity, with a focus on kinase inhibitors targeting critical oncogenic signaling pathways.
Introduction to this compound in Anticancer Drug Design
The trifluoromethyl group (CF3) is a highly lipophilic functional group that can significantly improve the bioavailability of drug candidates. When combined with a pyrimidine core, a privileged scaffold in medicinal chemistry, and a fluorine atom at the 2-position, it creates a versatile intermediate for synthesizing potent inhibitors of various protein kinases implicated in cancer progression. The C-F bond is stronger than the C-H bond, leading to greater metabolic stability of the resulting molecules.[1][2] Several classes of anticancer agents have been developed from 5-(trifluoromethyl)pyrimidine derivatives, including inhibitors of Epidermal Growth Factor Receptor (EGFR), Phosphatidylinositol 3-kinase (PI3K), and dual kinase inhibitors.[3][4][5]
Key Applications in Anticancer Agent Synthesis
EGFR Inhibitors
The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that plays a pivotal role in cell proliferation and survival.[5] Its dysregulation is a key driver in several cancers. A series of 5-trifluoromethylpyrimidine derivatives have been synthesized and shown to exhibit significant inhibitory effects on EGFR and the proliferation of cancer cells.[3][5][6]
| Compound ID | Target Cells | IC50 (μM) | EGFR Kinase IC50 (μM) | Reference |
| 9u | A549 | 0.35 | 0.091 | [3][6] |
| MCF-7 | 3.24 | [3][6] | ||
| PC-3 | 5.12 | [3][6] | ||
| Gefitinib | A549 | 0.02 | 0.03 | [3] |
Table 1: In vitro anticancer activity of a representative 5-trifluoromethylpyrimidine derivative (9u) against various cancer cell lines and its inhibitory activity against EGFR kinase.
This protocol outlines the synthesis of a key intermediate, 3-(2-chloro-5-trifluoromethyl-pyrimidin-4-ylamino)-thiophene-2-carboxylic acid methylamide, which serves as a precursor for more complex EGFR inhibitors.[3][6]
Step 1: Synthesis of 3-amino-thiophene-2-carboxylic acid methylamide (5)
Step 2: Synthesis of 3-(2-chloro-5-trifluoromethyl-pyrimidin-4-ylamino)-thiophene-2-carboxylic acid methylamide (6)
-
To a solution of 3-amino-thiophene-2-carboxylic acid methylamide (5) (1.56 g, 10 mmol) in isopropanol (20 mL), add 2,4-dichloro-5-(trifluoromethyl)pyrimidine (2.18 g, 10 mmol) and diisopropylethylamine (DIPEA) (2.58 g, 20 mmol).
-
Heat the mixture to 80 °C and stir for 4 hours.
-
Monitor the reaction by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Filter the resulting solid, wash with isopropanol, and dry under vacuum to obtain the desired product.
Dual FLT3 and CHK1 Inhibitors
FMS-like tyrosine kinase 3 (FLT3) and Checkpoint kinase 1 (CHK1) are crucial targets in the treatment of acute myeloid leukemia (AML). A series of 5-trifluoromethyl-2-aminopyrimidine derivatives have been developed as potent dual inhibitors of FLT3 and CHK1.[4]
| Compound ID | FLT3-WT IC50 (nM) | FLT3-D835Y IC50 (nM) | CHK1 IC50 (nM) | MV4-11 Cell IC50 (nM) | Reference |
| 30 | ≤ 25 | ≤ 25 | ≤ 25 | < 4 | [4] |
Table 2: In vitro inhibitory activity of a potent dual FLT3/CHK1 inhibitor (30) and its antiproliferative effect on MV4-11 cells.
Caption: General synthetic workflow for dual FLT3/CHK1 inhibitors.
Thiazolo[4,5-d]pyrimidine Derivatives
The fusion of a thiazole ring with the 5-(trifluoromethyl)pyrimidine core has yielded novel thiazolo[4,5-d]pyrimidine derivatives with promising anticancer activity against a panel of human cancer cell lines.[1][2]
| Compound ID | A375 (Melanoma) GI50 (μM) | C32 (Melanoma) GI50 (μM) | DU145 (Prostate) GI50 (μM) | MCF-7 (Breast) GI50 (μM) | Reference |
| 3b | 0.05 | 0.04 | 0.05 | 0.05 | [1][2] |
Table 3: Growth inhibition (GI50) values for the most active thiazolo[4,5-d]pyrimidine derivative (3b) against various human cancer cell lines.
-
A mixture of 3-phenyl-2-thioxo-5-(trifluoromethyl)-2,3-dihydro[1][2]thiazolo[4,5-d]pyrimidin-7(6H)-one (2b) (0.33 g, 1 mmol) and phosphoryl chloride (POCl3) (5 mL) is prepared.
-
The mixture is heated under reflux for 2 hours.
-
After cooling, the reaction mixture is poured into 200 mL of ice-water.
-
The precipitate is filtered, washed with water, and dried.
-
Recrystallization from glacial acetic acid yields the final product.[2]
Signaling Pathway Inhibition
The anticancer agents synthesized from this compound often target key signaling pathways that are constitutively active in cancer cells. The PI3K/Akt/mTOR pathway is a critical regulator of cell growth, proliferation, and survival, and its inhibition is a major focus of cancer drug development.[7][8][9]
References
- 1. Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. tandfonline.com [tandfonline.com]
- 4. Discovery of 5-trifluoromethyl-2-aminopyrimidine derivatives as potent dual inhibitors of FLT3 and CHK1 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Design, synthesis and antitumor activity of 5-trifluoromethylpyrimidine derivatives as EGFR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Recent Advances in Dual PI3K/mTOR Inhibitors for Tumour Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Inhibition of the PI3K/AKT/mTOR Pathway in Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Dual inhibition of PI3K and mTOR inhibits autocrine and paracrine proliferative loops in PI3K/Akt/mTOR-addicted lymphomas - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-Fluoro-5-(trifluoromethyl)pyrimidine
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the yield and reproducibility of 2-Fluoro-5-(trifluoromethyl)pyrimidine synthesis.
Synthesis Overview
The synthesis of this compound is a multi-step process that requires careful control of reaction conditions to achieve high yields and purity. The most common synthetic route involves the preparation of a dichlorinated intermediate followed by selective reduction and a final fluorination step.
Synthesis Pathway
Caption: Overall synthetic pathway for this compound.
Frequently Asked Questions (FAQs)
Q1: What is the most critical step for maximizing the overall yield?
A1: The fluorination step, also known as the Halex reaction, is often the most challenging and critical for maximizing the final product yield. This nucleophilic aromatic substitution reaction is highly sensitive to reaction conditions.
Q2: What are the key starting materials for this synthesis?
A2: The synthesis typically begins with 5-(trifluoromethyl)uracil, which is then chlorinated to form 2,4-dichloro-5-(trifluoromethyl)pyrimidine. This intermediate is then selectively reduced to 2-chloro-5-(trifluoromethyl)pyrimidine, the direct precursor for the final fluorination step.
Q3: Why is the choice of solvent important in the Halex reaction?
A3: The solvent plays a crucial role in solubilizing the fluoride salt (e.g., potassium fluoride) and facilitating the nucleophilic attack. Polar aprotic solvents like DMSO, DMF, or sulfolane are generally preferred as they enhance the reactivity of the fluoride anion.[1]
Q4: Can I use a phase-transfer catalyst in the fluorination step?
A4: Yes, a phase-transfer catalyst (PTC) can be beneficial. Catalysts like tetramethylammonium chloride can help transfer the fluoride ion from the solid phase to the organic phase, potentially increasing the reaction rate and yield, especially when using potassium fluoride. The presence of a controlled amount of water can also influence the effectiveness of the PTC.
Troubleshooting Guides
Problem 1: Low Yield in the Chlorination of 5-(Trifluoromethyl)uracil
| Potential Cause | Troubleshooting Steps |
| Incomplete Reaction | - Ensure a sufficient excess of the chlorinating agent (e.g., phosphorus oxychloride, POCl₃) is used. - Increase the reaction temperature and/or prolong the reaction time. Monitor the reaction progress by TLC or HPLC.[2][3] |
| Side Reactions | - The presence of a tertiary amine base is often necessary to drive the reaction.[3] - Control the reaction temperature to minimize the formation of byproducts. |
| Difficult Purification | - After the reaction, excess POCl₃ can be carefully quenched with ice-water. - Extraction with a suitable organic solvent followed by distillation is a common purification method.[2] |
Problem 2: Poor Selectivity in the Reduction of 2,4-Dichloro-5-(trifluoromethyl)pyrimidine
| Potential Cause | Troubleshooting Steps |
| Over-reduction | - Carefully control the stoichiometry of the reducing agent. - Monitor the reaction closely and stop it once the starting material is consumed to avoid the formation of the fully reduced pyrimidine. |
| Low Conversion | - The choice of reducing agent and catalyst is critical. Conditions used for similar substrates, like zinc powder in the presence of a proton source, may be a good starting point. - Optimize the reaction temperature; some reductions may require heating. |
Problem 3: Low Yield in the Fluorination (Halex Reaction) of 2-Chloro-5-(trifluoromethyl)pyrimidine
| Potential Cause | Troubleshooting Steps |
| Inactive Fluoride Source | - Use anhydrous potassium fluoride (KF). Spray-dried KF is often preferred due to its higher surface area and reactivity. - Ensure the KF is thoroughly dried before use, as water can significantly reduce the nucleophilicity of the fluoride ion. |
| Suboptimal Solvent | - Use a high-purity, anhydrous polar aprotic solvent such as DMSO, DMF, or sulfolane.[1] - Ensure the solvent is dry, as residual water can negatively impact the reaction. |
| Low Reaction Temperature | - Halex reactions often require elevated temperatures to proceed at a reasonable rate.[1] Optimization of the reaction temperature is crucial. |
| Formation of Side Products | - Hydrolysis of the starting material or product can occur if water is present. - Incomplete reaction can lead to a mixture of starting material and product, complicating purification. |
Troubleshooting Workflow for Low Fluorination Yield
Caption: A step-by-step guide to troubleshooting low yields in the fluorination step.
Experimental Protocols
Synthesis of 2,4-Dichloro-5-(trifluoromethyl)pyrimidine
This protocol is adapted from patent literature for the chlorination of a similar uracil derivative and may require optimization.[2]
-
Reaction Setup: In a well-ventilated fume hood, charge a round-bottom flask equipped with a reflux condenser and a magnetic stirrer with 5-(trifluoromethyl)uracil and a suitable solvent.
-
Reagent Addition: Slowly add phosphorus oxychloride (POCl₃), followed by a tertiary amine (e.g., N,N-dimethylaniline).
-
Reaction: Heat the mixture to reflux and monitor the reaction by TLC or HPLC until the starting material is consumed.
-
Workup: Cool the reaction mixture and carefully pour it onto crushed ice.
-
Extraction: Extract the aqueous mixture with a suitable organic solvent (e.g., dichloromethane).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by distillation.
Fluorination of 2-Chloro-5-(trifluoromethyl)pyrimidine (Halex Reaction)
This is a general protocol for a Halex reaction and will require optimization for this specific substrate.
-
Preparation: In a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon), add anhydrous potassium fluoride (spray-dried is recommended).
-
Solvent and Reactant Addition: Add a dry, polar aprotic solvent (e.g., DMSO) and 2-chloro-5-(trifluoromethyl)pyrimidine. If using a phase-transfer catalyst, add it at this stage.
-
Reaction: Heat the reaction mixture to the desired temperature (typically between 120-180 °C) and stir vigorously. Monitor the reaction progress by GC-MS or LC-MS.
-
Workup: After completion, cool the reaction mixture and pour it into cold water.
-
Extraction: Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography or distillation.
Data Presentation
Table 1: Comparison of Solvents for the Halex Reaction
| Solvent | Typical Temperature Range (°C) | Relative Reaction Rate | Notes |
| DMSO | 120 - 180 | High | Excellent for solubilizing KF, but can be difficult to remove.[1] |
| DMF | 120 - 160 | Moderate to High | Good alternative to DMSO, generally easier to remove. |
| Sulfolane | 150 - 220 | Moderate | High boiling point allows for higher reaction temperatures. |
Note: The optimal solvent and temperature will depend on the specific substrate and should be determined experimentally.
References
Technical Support Center: Synthesis of 2-Fluoro-5-(trifluoromethyl)pyrimidine
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during the synthesis of 2-Fluoro-5-(trifluoromethyl)pyrimidine.
Frequently Asked Questions (FAQs)
Q1: What is the most common precursor for the synthesis of this compound?
A1: The most common and commercially available precursor is 2-Chloro-5-(trifluoromethyl)pyrimidine. The synthesis primarily involves a nucleophilic aromatic substitution (SNAr) reaction to replace the chlorine atom with fluorine.
Q2: Which fluorinating agent is recommended for this synthesis?
A2: Anhydrous potassium fluoride (KF) is a widely used and effective fluorinating agent for this type of transformation. For enhanced reactivity, spray-dried potassium fluoride is often preferred over calcined KF due to its higher surface area and smaller particle size.[1][2]
Q3: What are the critical parameters to control during the fluorination reaction?
A3: The most critical parameters are:
-
Anhydrous Conditions: Potassium fluoride is hygroscopic, and the presence of water can lead to the formation of the undesired hydrolysis byproduct, 2-Hydroxy-5-(trifluoromethyl)pyrimidine.[3] It is crucial to use a thoroughly dried solvent and KF.
-
Reaction Temperature: The reaction temperature needs to be carefully optimized. Insufficient temperature will lead to a sluggish or incomplete reaction, while excessively high temperatures can promote the formation of degradation byproducts.
-
Solvent Choice: A high-boiling point, polar aprotic solvent such as N,N-Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), or Sulfolane is typically used to facilitate the dissolution of KF and achieve the required reaction temperature.[1]
-
Purity of Starting Material: The purity of the 2-Chloro-5-(trifluoromethyl)pyrimidine starting material is important to prevent the introduction of impurities that may interfere with the reaction or complicate the purification of the final product.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound.
Issue 1: Low Yield of this compound
Possible Causes & Solutions
| Possible Cause | Troubleshooting Steps |
| Incomplete Reaction | - Increase Reaction Time: Monitor the reaction progress by GC-MS or LC-MS and continue until the starting material is consumed. - Increase Reaction Temperature: Gradually increase the temperature in increments of 10°C, while monitoring for byproduct formation. - Use a More Reactive Fluorinating Agent: Consider using spray-dried KF for its higher reactivity.[1][2] - Employ a Phase-Transfer Catalyst: The use of a phase-transfer catalyst, such as a quaternary ammonium salt or a crown ether, can enhance the solubility and reactivity of KF in the organic solvent. |
| Hydrolysis of Starting Material or Product | - Ensure Anhydrous Conditions: Dry the KF in an oven at >150°C for several hours under vacuum before use. Use a dry, high-purity solvent. Consider using a Dean-Stark trap during the reaction if feasible with the chosen solvent. - Minimize Exposure to Atmospheric Moisture: Conduct the reaction under an inert atmosphere (e.g., Nitrogen or Argon). |
| Sub-optimal Solvent | - Solvent Screening: If the reaction is not proceeding well in one solvent, consider screening other high-boiling polar aprotic solvents like DMSO, NMP, or Sulfolane. |
Issue 2: Presence of Impurities in the Final Product
Common Impurities and Mitigation Strategies
| Impurity | Identification | Formation Mechanism | Prevention and Removal |
| 2-Chloro-5-(trifluoromethyl)pyrimidine (Starting Material) | GC-MS, LC-MS, 1H NMR, 19F NMR | Incomplete reaction. | Prevention: See "Incomplete Reaction" under Issue 1. Removal: Careful fractional distillation or column chromatography. |
| 2-Hydroxy-5-(trifluoromethyl)pyrimidine | GC-MS, LC-MS, 1H NMR (disappearance of pyrimidine C-H, appearance of OH proton), IR (O-H stretch) | Hydrolysis of either the starting material or the product due to the presence of water. | Prevention: Strictly maintain anhydrous conditions throughout the synthesis and work-up. Removal: Can be challenging to separate from the product due to similar polarities. An acidic or basic wash during work-up might selectively remove the more acidic hydroxy compound, but this needs to be carefully optimized. Column chromatography may also be effective. |
Summary of Reaction Conditions and Potential Byproducts
| Parameter | Typical Range/Condition | Potential Side Products if Not Optimized |
| Starting Material | 2-Chloro-5-(trifluoromethyl)pyrimidine | - |
| Fluorinating Agent | Anhydrous Potassium Fluoride (Spray-dried preferred)[1][2] | - |
| Solvent | DMF, DMSO, Sulfolane | Solvent decomposition at very high temperatures. |
| Temperature | 150 - 220 °C | Incomplete reaction (low temp), degradation (high temp). |
| Reaction Time | 4 - 24 hours | Incomplete reaction (short time). |
| Atmosphere | Inert (Nitrogen or Argon) | Hydrolysis byproducts if moisture is present. |
| Key Byproduct | 2-Hydroxy-5-(trifluoromethyl)pyrimidine | Formed in the presence of water. |
Experimental Protocols
Detailed Methodology for the Synthesis of this compound
This protocol is a general guideline and may require optimization based on laboratory conditions and available equipment.
Materials:
-
2-Chloro-5-(trifluoromethyl)pyrimidine
-
Anhydrous Potassium Fluoride (Spray-dried)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
Drying of Potassium Fluoride: Dry the spray-dried potassium fluoride in a vacuum oven at 150°C for at least 4 hours to ensure it is completely anhydrous.
-
Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube, and a thermometer, add the anhydrous potassium fluoride (1.5 - 2.0 equivalents) under an inert atmosphere.
-
Addition of Reagents: Add anhydrous DMF to the flask, followed by 2-Chloro-5-(trifluoromethyl)pyrimidine (1.0 equivalent).
-
Reaction: Heat the reaction mixture to 160-180°C with vigorous stirring. Monitor the progress of the reaction by taking aliquots and analyzing them by GC-MS or LC-MS. The reaction is typically complete within 8-16 hours.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Pour the mixture into a larger volume of cold water.
-
Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or ethyl acetate) multiple times.
-
Combine the organic extracts and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
-
Purification: Purify the crude product by fractional distillation under reduced pressure or by column chromatography on silica gel using a suitable eluent system (e.g., a hexane/ethyl acetate gradient) to obtain pure this compound.
Visualizations
Troubleshooting Workflow for Low Yield
References
Technical Support Center: Purification of 2-Fluoro-5-(trifluoromethyl)pyrimidine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of 2-Fluoro-5-(trifluoromethyl)pyrimidine. The information is tailored for researchers, scientists, and drug development professionals to address specific issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the common purification techniques for this compound?
A1: The primary purification techniques for this compound are column chromatography, recrystallization, and distillation under reduced pressure. The choice of method depends on the scale of the purification, the nature of the impurities, and the desired final purity.
Q2: What are the likely impurities in a crude sample of this compound?
A2: Common impurities may include unreacted starting materials, reagents from the synthesis, and side-products. Depending on the synthetic route, these could include isomers, hydrolyzed byproducts where the fluorine at the C2 position is replaced by a hydroxyl group, or over-halogenated species. For instance, in syntheses involving chlorination followed by fluorination, residual chlorinated pyrimidines are a common impurity.[1]
Q3: How can I monitor the progress of the purification?
A3: Thin-layer chromatography (TLC) is a rapid and effective method for monitoring the separation of this compound from its impurities during column chromatography. Visualization can be achieved using a UV lamp (254 nm), as the pyrimidine ring is UV active.[2] For more quantitative analysis of purity, Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are recommended.[3] ¹H, ¹³C, and ¹⁹F NMR can provide detailed structural information and help identify impurities.[4]
Q4: What safety precautions should I take when handling this compound?
A4: this compound and related compounds should be handled in a well-ventilated area, preferably in a chemical fume hood.[5][6] Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times.[7][8] Avoid inhalation of vapors and contact with skin and eyes.[6] In case of contact, wash the affected area thoroughly with water.
Troubleshooting Guides
Column Chromatography
Issue 1: Poor separation of the desired compound from impurities.
-
Possible Cause: The solvent system (mobile phase) is not optimal for the separation.
-
Troubleshooting Steps:
-
TLC Optimization: Before running a column, systematically screen different solvent systems using TLC to find one that gives a good separation and a retention factor (Rf) of approximately 0.2-0.4 for the target compound.[9]
-
Solvent Gradient: Employ a gradient elution, starting with a less polar solvent and gradually increasing the polarity. For example, a gradient of ethyl acetate in hexane is commonly used for trifluoromethyl pyrimidine derivatives.[10]
-
Alternative Solvents: Consider using alternative solvent systems. For aromatic compounds, incorporating toluene into the mobile phase can sometimes improve separation.
-
Stationary Phase: If separation on silica gel is poor, consider using a different stationary phase, such as alumina.
-
Issue 2: The compound is eluting too quickly (high Rf) or is retained on the column (low Rf).
-
Possible Cause: The polarity of the mobile phase is too high or too low.
-
Troubleshooting Steps:
-
Adjust Polarity: If the Rf is too high, decrease the polarity of the mobile phase (e.g., decrease the percentage of ethyl acetate in hexane). If the Rf is too low, increase the polarity.
-
TLC Guidance: Use TLC to quickly test various solvent ratios to find the optimal polarity for elution.
-
Issue 3: Tailing of the product peak, leading to broad fractions and lower purity.
-
Possible Cause:
-
Interaction of the polar pyrimidine nitrogen with the acidic silica gel.
-
Column overloading.
-
-
Troubleshooting Steps:
-
Add a Modifier: Add a small amount of a basic modifier, such as triethylamine (~0.1-1%), to the eluent to neutralize the acidic sites on the silica gel.[11]
-
Reduce Sample Load: Ensure that the amount of crude material loaded onto the column is not excessive. A general guideline is a silica gel to crude material ratio of at least 30:1 by weight.
-
Recrystallization
Issue 1: The compound "oils out" instead of forming crystals.
-
Possible Cause:
-
The cooling rate is too fast.
-
The chosen solvent is too good a solvent for the compound.
-
Presence of impurities that inhibit crystallization.
-
-
Troubleshooting Steps:
-
Slow Cooling: Allow the hot, saturated solution to cool slowly to room temperature before placing it in an ice bath. Insulating the flask can help slow the cooling process.
-
Solvent Selection: Experiment with different solvents or solvent pairs. A good single solvent for recrystallization will dissolve the compound well when hot but poorly when cold.[12] For a two-solvent system, dissolve the compound in a "good" solvent and then add a "poor" solvent dropwise until the solution becomes cloudy, then heat to redissolve and cool slowly.[13] Common solvents for fluorinated heterocycles include ethanol, n-hexane/acetone, and n-hexane/ethyl acetate.[14]
-
Pre-purification: If significant impurities are present, consider a preliminary purification step, such as a quick filtration through a silica plug or an initial column chromatography, to remove impurities that may be hindering crystallization.
-
Issue 2: No crystal formation upon cooling.
-
Possible Cause: The solution is not saturated.
-
Troubleshooting Steps:
-
Increase Concentration: Reheat the solution and evaporate some of the solvent to increase the concentration of the compound.
-
Induce Crystallization:
-
Scratching: Gently scratch the inside of the flask with a glass rod at the surface of the solution to create nucleation sites.
-
Seeding: Add a small seed crystal of the pure compound to the solution.
-
-
Distillation
Issue 1: The compound decomposes at its boiling point.
-
Possible Cause: The boiling point at atmospheric pressure is too high, leading to thermal degradation.
-
Troubleshooting Steps:
-
Vacuum Distillation: Perform the distillation under reduced pressure (vacuum distillation). This will lower the boiling point of the compound, allowing it to distill at a lower, non-destructive temperature.[15]
-
Issue 2: Inefficient separation from impurities with close boiling points.
-
Possible Cause: The boiling points of the compound and impurities are too similar for simple distillation.
-
Troubleshooting Steps:
-
Fractional Distillation: Use a fractional distillation setup with a fractionating column to increase the separation efficiency.
-
Data Presentation
Table 1: Physicochemical Properties of this compound and Related Compounds
| Compound | CAS Number | Molecular Weight ( g/mol ) | Form | Density (g/mL at 25°C) | Flash Point (°C) |
| 2-Fluoro-5-(trifluoromethyl)pyridine | 69045-82-5 | 165.09 | Liquid | 1.368 | 32.2 |
| 2-Chloro-5-(trifluoromethyl)pyrimidine | 69034-12-4 | 182.53 | Solid | - | 71.1 |
Table 2: Suggested TLC and Column Chromatography Solvent Systems
| Stationary Phase | Mobile Phase (v/v) | Application | Expected Rf Range |
| Silica Gel | Hexane / Ethyl Acetate (9:1 to 7:3) | TLC and Column Chromatography | 0.2 - 0.5 |
| Silica Gel | Petroleum Ether / Ethyl Acetate (15:1 to 8:1) | Column Chromatography | - |
| Silica Gel | Dichloromethane / Methanol (98:2) | Column Chromatography | - |
Note: These are starting points and may require optimization for specific separations.
Experimental Protocols
Protocol 1: Purification by Column Chromatography
-
TLC Analysis: Develop a suitable solvent system using TLC. A mixture of hexane and ethyl acetate is a good starting point. Aim for an Rf value of 0.2-0.4 for this compound.
-
Column Packing: Prepare a slurry of silica gel (e.g., 230-400 mesh) in the chosen non-polar solvent (e.g., hexane). Pour the slurry into a glass column and allow it to settle, ensuring a well-packed, bubble-free bed.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent). Carefully load the sample onto the top of the silica gel bed.
-
Elution: Begin eluting the column with the solvent system determined from the TLC analysis. A gradient elution, gradually increasing the polarity (e.g., increasing the percentage of ethyl acetate), may be necessary for optimal separation.
-
Fraction Collection: Collect fractions and monitor their composition by TLC.
-
Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure using a rotary evaporator.
Protocol 2: Purification by Recrystallization
-
Solvent Screening: In small test tubes, test the solubility of the crude product in various solvents (e.g., ethanol, isopropanol, hexane, ethyl acetate, acetone) at room temperature and upon heating.
-
Dissolution: In an Erlenmeyer flask, dissolve the crude this compound in a minimum amount of the chosen hot solvent.
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.
-
Crystallization: Allow the clear solution to cool slowly to room temperature. If crystals do not form, try scratching the inner wall of the flask or adding a seed crystal. Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing and Drying: Wash the crystals with a small amount of the cold recrystallization solvent and then dry them under vacuum.
Visualizations
Caption: General workflow for the synthesis, purification, and analysis of this compound.
Caption: Troubleshooting logic for poor separation in column chromatography.
References
- 1. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. benchchem.com [benchchem.com]
- 4. Synthesis, bioactivity and preliminary mechanism of action of novel trifluoromethyl pyrimidine derivatives - Arabian Journal of Chemistry [arabjchem.org]
- 5. fishersci.com [fishersci.com]
- 6. cdhfinechemical.com [cdhfinechemical.com]
- 7. file.medchemexpress.com [file.medchemexpress.com]
- 8. fishersci.com [fishersci.com]
- 9. benchchem.com [benchchem.com]
- 10. Frontiers | Design, Synthesis, and Bioactivities of Novel Trifluoromethyl Pyrimidine Derivatives Bearing an Amide Moiety [frontiersin.org]
- 11. researchgate.net [researchgate.net]
- 12. mt.com [mt.com]
- 13. dspace.mit.edu [dspace.mit.edu]
- 14. Reagents & Solvents [chem.rochester.edu]
- 15. labcompare.com [labcompare.com]
Overcoming poor reactivity of 2-Fluoro-5-(trifluoromethyl)pyrimidine
Welcome to the technical support center for 2-Fluoro-5-(trifluoromethyl)pyrimidine. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the reactivity of this compound. Here you will find troubleshooting guides and frequently asked questions (FAQs) to support your experimental work.
Frequently Asked Questions (FAQs)
Q1: Why is this compound generally unreactive in standard cross-coupling reactions?
A1: The poor reactivity of this compound in many standard palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig amination, is primarily due to the strong carbon-fluorine (C-F) bond. The general order of reactivity for halogens in these reactions is I > Br > Cl > F.[1] The high bond dissociation energy of the C-F bond makes the initial oxidative addition step, which is often rate-determining, energetically unfavorable.[1]
The pyrimidine ring is electron-deficient, which generally enhances reactivity towards nucleophilic attack. However, in the context of palladium-catalyzed cross-coupling, this is often not sufficient to overcome the strength of the C-F bond.[1]
Troubleshooting Guides
Suzuki-Miyaura Coupling
Issue: Low to no yield in Suzuki-Miyaura coupling with this compound.
This is a common challenge due to the low reactivity of the C-F bond.[1] Below is a systematic guide to troubleshoot this issue.
Troubleshooting Workflow for Suzuki-Miyaura Coupling
Caption: A workflow diagram for troubleshooting low yields in Suzuki-Miyaura coupling.
Key Recommendations:
-
Catalyst and Ligand Selection: For unreactive aryl fluorides, standard catalysts like Pd(PPh₃)₄ are often ineffective. The use of specialized, bulky, and electron-rich phosphine ligands such as SPhos, XPhos, or RuPhos is often necessary to facilitate the challenging oxidative addition step.[2][3]
-
Reaction Conditions: Higher temperatures (often >100 °C) and stronger, non-aqueous bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) can promote the reaction.[2]
-
Boronic Acid Stability: Pyrimidine boronic acids can be prone to protodeboronation. Using more stable boronic esters (e.g., pinacol esters) or trifluoroborate salts can mitigate this side reaction.[2]
-
Inert Atmosphere: Thoroughly degassing the reaction mixture is crucial to prevent catalyst oxidation and homocoupling of the boronic acid.[2]
Table 1: Recommended Starting Conditions for Suzuki-Miyaura Coupling
| Parameter | Recommended Condition | Rationale |
| Palladium Source | Pd₂(dba)₃ or Pd(OAc)₂ | Common and effective precatalysts. |
| Ligand | SPhos or XPhos (2-4 mol%) | Bulky, electron-rich ligands that promote oxidative addition of the C-F bond. |
| Base | K₃PO₄ or Cs₂CO₃ (2-3 equiv.) | Strong, non-nucleophilic bases suitable for challenging couplings. |
| Solvent | Anhydrous, high-boiling point (e.g., Dioxane, Toluene) | Allows for higher reaction temperatures. |
| Temperature | 100-120 °C | To overcome the high activation energy of C-F bond cleavage. |
| Atmosphere | Inert (Argon or Nitrogen) | Prevents catalyst degradation and side reactions. |
Buchwald-Hartwig Amination
Issue: Difficulty in achieving C-N bond formation with this compound.
Similar to Suzuki coupling, the C-F bond's strength poses a significant barrier. However, with the right catalyst system, this transformation is achievable.
Troubleshooting Workflow for Buchwald-Hartwig Amination
Caption: A workflow for troubleshooting Buchwald-Hartwig amination of this compound.
Key Recommendations:
-
Ligand is Key: The choice of ligand is critical. For primary amines, ligands like RuPhos or BrettPhos are often effective. For secondary amines, XPhos is a common choice. These ligands are designed to promote the challenging C-N bond formation with unreactive halides.[4]
-
Base Selection: Strong, non-nucleophilic bases such as sodium tert-butoxide (NaOt-Bu) or lithium bis(trimethylsilyl)amide (LHMDS) are typically required.[5]
-
Microwave Chemistry: Microwave-assisted synthesis can significantly reduce reaction times and improve yields by rapidly reaching and maintaining high temperatures.[5]
Table 2: Recommended Starting Conditions for Buchwald-Hartwig Amination
| Parameter | Recommended Condition | Rationale |
| Palladium Source | Pd₂(dba)₃ or a G3/G4 precatalyst | G3/G4 precatalysts can offer higher activity and stability. |
| Ligand | RuPhos/BrettPhos (for 1° amines), XPhos (for 2° amines) (1-5 mol%) | Specialized ligands for challenging C-N couplings. |
| Base | NaOt-Bu or LHMDS (1.5-2.0 equiv.) | Strong bases required to deprotonate the amine and facilitate the catalytic cycle. |
| Solvent | Anhydrous Toluene or Dioxane | High-boiling aprotic solvents are generally effective. |
| Temperature | 80-110 °C (conventional) or 120-150 °C (microwave) | Higher temperatures are often necessary. |
| Atmosphere | Inert (Argon or Nitrogen) | Essential for catalyst stability and preventing side reactions. |
Nucleophilic Aromatic Substitution (SNA_r)
Issue: Slow reaction or low conversion in SNA_r with this compound.
The electron-withdrawing trifluoromethyl group and the nitrogen atoms in the pyrimidine ring activate the C-F bond towards nucleophilic attack. This makes SNA_r a more viable strategy compared to palladium-catalyzed cross-coupling.
Logical Relationship for Successful SNA_r
Caption: Key factors leading to a successful SNA_r reaction.
Key Recommendations:
-
Nucleophile Choice: Strong nucleophiles such as alkoxides (e.g., sodium methoxide), thiolates, and primary or secondary amines are generally effective.[3]
-
Solvent: Polar aprotic solvents like DMSO, DMF, or THF can accelerate the reaction by solvating the cation of the nucleophile, thereby increasing the nucleophilicity of the anion.[6]
-
Temperature: While some reactions may proceed at room temperature, heating (e.g., 80-100 °C) is often necessary to achieve a reasonable reaction rate.[3]
-
Base: For amine nucleophiles, a non-nucleophilic base (e.g., K₂CO₃, Et₃N) is often added to neutralize the HF that is formed during the reaction.[3]
Table 3: General Conditions for SNA_r with Various Nucleophiles
| Nucleophile Type | Example | Typical Base | Typical Solvent | Typical Temperature |
| Amine | Morpholine | K₂CO₃ or Et₃N | DMSO, DMF | 80-100 °C |
| Alkoxide | Sodium Methoxide | (Self-basic) | MeOH, DMF | 25-60 °C |
| Thiolate | Sodium Thiophenoxide | (Self-basic) | DMF, THF | 25-80 °C |
Experimental Protocols
Protocol 1: General Procedure for Buchwald-Hartwig Amination of this compound with a Secondary Amine (e.g., Morpholine)
-
To a dry Schlenk tube or microwave vial equipped with a magnetic stir bar, add the palladium precatalyst (e.g., XPhos Pd G3, 2 mol%), the ligand (if not using a precatalyst), and the base (e.g., NaOt-Bu, 1.5 equiv.).
-
Seal the vessel, then evacuate and backfill with an inert gas (e.g., argon) three times.
-
Under a positive flow of inert gas, add this compound (1.0 equiv.), the secondary amine (1.2 equiv.), and anhydrous toluene.
-
Seal the vessel and heat the reaction mixture to 100 °C with vigorous stirring for 12-24 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting material.
-
Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of celite.
-
Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate.
-
Concentrate the solvent under reduced pressure and purify the crude product by flash column chromatography.
Protocol 2: General Procedure for Nucleophilic Aromatic Substitution with an Amine (e.g., Pyrrolidine)
-
To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 equiv.), pyrrolidine (1.5 equiv.), and a non-nucleophilic base such as potassium carbonate (2.0 equiv.) in a polar aprotic solvent like DMSO.
-
Heat the reaction mixture to 90 °C and stir for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the mixture to room temperature and pour it into a separatory funnel containing water and ethyl acetate.
-
Separate the layers and extract the aqueous phase with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the residue by flash column chromatography to obtain the desired 2-(pyrrolidin-1-yl)-5-(trifluoromethyl)pyrimidine.
Disclaimer: These protocols are intended as a general guide. Reaction conditions should be optimized for each specific substrate and nucleophile combination. Always consult the relevant safety data sheets before handling any chemicals.
References
- 1. Pd-Catalyzed Amination of Base-Sensitive Five-Membered Heteroaryl Halides with Aliphatic Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Synthesis of 5-Fluoroalkylated Pyrimidine Nucleosides via Negishi Cross-Coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Microwave-Assisted Buchwald–Hartwig Double Amination: A Rapid and Promising Approach for the Synthesis of TADF Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Substitutions on 2-Fluoro-5-(trifluoromethyl)pyrimidine
Welcome to the technical support center for optimizing reaction conditions for substitutions on 2-Fluoro-5-(trifluoromethyl)pyrimidine. This resource is tailored for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to facilitate your experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the key factors influencing the success of nucleophilic aromatic substitution (SNAr) on this compound?
A1: The success of SNAr reactions on this substrate is primarily governed by the interplay of several factors:
-
Nucleophile Strength: More nucleophilic species react more readily. The order of reactivity is generally thiolates > alkoxides > amines > neutral alcohols/thiols.
-
Reaction Temperature: Higher temperatures are often required to overcome the activation energy, but excessive heat can lead to side reactions and decomposition.
-
Solvent Choice: Polar aprotic solvents like Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), and Acetonitrile (ACN) are typically preferred as they can solvate the cationic species and do not interfere with the nucleophile.
-
Base Selection: A suitable base is crucial for deprotonating the nucleophile (e.g., alcohols, thiols, and some amines) and neutralizing the HF generated during the reaction. Common bases include triethylamine (TEA), diisopropylethylamine (DIPEA), and potassium carbonate (K₂CO₃). For less reactive nucleophiles, stronger bases like sodium hydride (NaH) or potassium tert-butoxide (t-BuOK) may be necessary.
Q2: I am observing low to no conversion in my reaction. What are the common causes and how can I improve the yield?
A2: Low conversion is a frequent issue and can be addressed by considering the following:
-
Insufficiently Activated Nucleophile: If you are using a neutral nucleophile like an alcohol or thiol, the equilibrium may not favor the formation of the more reactive nucleophilic anion. Consider using a stronger base or a pre-formed salt of the nucleophile.
-
Suboptimal Temperature: The reaction may require more thermal energy. Gradually increase the temperature and monitor the reaction progress by TLC or LC-MS.
-
Inappropriate Solvent: If your reactants are not fully dissolved or if the solvent is not polar enough to stabilize the intermediates, the reaction rate will be slow. Ensure you are using a suitable polar aprotic solvent.
-
Steric Hindrance: Bulky nucleophiles or those with significant steric hindrance around the nucleophilic atom may react slower. In such cases, longer reaction times or higher temperatures might be necessary.
Q3: I am getting multiple products in my reaction mixture. What are the likely side reactions?
A3: The formation of multiple products can arise from several side reactions:
-
Reaction with the Solvent: Some polar aprotic solvents, like DMF, can decompose at high temperatures or in the presence of strong bases, and the resulting byproducts can react with your starting material.
-
Hydrolysis: If there is moisture in your reaction, hydrolysis of the starting material to form 2-hydroxy-5-(trifluoromethyl)pyrimidine can occur, especially in the presence of a base.
-
Di-substitution or Polymerization: While less common for this specific substrate due to the deactivating effect of the first substitution, it is a possibility under harsh conditions or with highly reactive nucleophiles.
Q4: How do I choose the right base for my reaction?
A4: The choice of base depends on the pKa of your nucleophile:
-
For Amines: Often, the amine itself is basic enough to act as a scavenger for the generated HF, especially if used in excess. For less basic amines, a non-nucleophilic organic base like TEA or DIPEA is recommended.
-
For Alcohols and Thiols: A base is required to generate the more nucleophilic alkoxide or thiolate. For alcohols, stronger bases like NaH or t-BuOK are often used. For thiols, which are more acidic, weaker bases like K₂CO₃ or TEA are frequently sufficient.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or No Yield | 1. Nucleophile is not reactive enough. | 1a. Use a stronger base to deprotonate the nucleophile (e.g., NaH for alcohols).1b. Switch to a more nucleophilic reagent if possible. |
| 2. Reaction temperature is too low. | 2. Gradually increase the reaction temperature in increments of 10-20 °C and monitor progress. | |
| 3. Inappropriate solvent. | 3. Switch to a more polar aprotic solvent like DMF or DMSO. Ensure all reactants are fully dissolved. | |
| 4. Insufficient reaction time. | 4. Monitor the reaction by TLC or LC-MS to determine the optimal reaction time. | |
| Formation of Multiple Products | 1. Side reaction with the solvent. | 1. Use a more stable solvent or run the reaction at a lower temperature. |
| 2. Presence of water leading to hydrolysis. | 2. Use anhydrous solvents and reagents. Run the reaction under an inert atmosphere (N₂ or Ar). | |
| 3. Decomposition of starting material or product. | 3. Lower the reaction temperature and monitor for product formation versus degradation. | |
| Difficult Purification | 1. Product is highly polar and difficult to extract. | 1. Use a more polar extraction solvent or perform a salt-out by adding brine to the aqueous layer. |
| 2. Product co-elutes with starting material or byproducts. | 2. Optimize your column chromatography conditions (e.g., try a different solvent system or a different stationary phase). | |
| 3. Product is unstable on silica gel. | 3. Consider using a different purification method, such as recrystallization or preparative HPLC. |
Experimental Protocols
The following are generalized protocols that can be used as a starting point for your experiments. Optimization of specific conditions will likely be necessary.
Protocol 1: General Procedure for Amination
-
To a solution of this compound (1.0 eq) in a suitable polar aprotic solvent (e.g., ACN, DMF, or DMSO), add the desired amine (1.1-1.5 eq).
-
Add a base such as triethylamine (TEA) or potassium carbonate (K₂CO₃) (1.5-2.0 eq).
-
Heat the reaction mixture to a temperature between 60-100 °C and monitor the progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, and pour it into water.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: General Procedure for Alkoxylation
-
In a flame-dried flask under an inert atmosphere, suspend a strong base like sodium hydride (NaH, 1.2 eq) in anhydrous THF or DMF.
-
Cool the suspension to 0 °C and slowly add the desired alcohol (1.1 eq).
-
Stir the mixture at room temperature for 30 minutes to generate the alkoxide.
-
Add a solution of this compound (1.0 eq) in the same anhydrous solvent.
-
Heat the reaction to a temperature between 50-80 °C and monitor by TLC or LC-MS.
-
After completion, carefully quench the reaction at 0 °C by the slow addition of water or a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent, wash the combined organic layers with brine, dry, and concentrate.
-
Purify the crude product by column chromatography.
Protocol 3: General Procedure for Thiolation
-
Dissolve this compound (1.0 eq) and the desired thiol (1.1 eq) in a polar aprotic solvent such as DMF or ACN.
-
Add a base like potassium carbonate (K₂CO₃, 1.5 eq) or triethylamine (TEA, 2.0 eq).
-
Stir the reaction mixture at room temperature to 60 °C and monitor by TLC or LC-MS. Thiolates are generally very reactive, so heating may not be necessary.
-
Once the reaction is complete, work up the reaction as described in Protocol 1.
-
Purify the crude product by column chromatography.
Data Presentation
The following tables summarize typical reaction conditions for SNAr on 2-halo-5-(trifluoromethyl)pyrimidines with various nucleophiles, based on available literature for structurally similar compounds. These should be considered as starting points for optimization.
Table 1: Representative Conditions for Amination Reactions
| Amine Nucleophile | Base | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |
| Aniline | K₂CO₃ | DMF | 80 | 12 | 70-90 |
| Benzylamine | TEA | ACN | Reflux | 6 | 85-95 |
| Morpholine | K₂CO₃ | DMSO | 100 | 4 | >90 |
| n-Butylamine | TEA | THF | 60 | 8 | 80-90 |
Table 2: Representative Conditions for Alkoxylation and Thiolation Reactions
| Nucleophile | Base | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |
| Phenol | K₂CO₃ | DMF | 100 | 12 | 60-80 |
| Methanol | NaH | THF | 50 | 6 | 75-85 |
| Thiophenol | K₂CO₃ | ACN | RT | 2 | >90 |
| Benzyl mercaptan | TEA | DMF | RT | 3 | >90 |
Visualizations
Experimental Workflow for Reaction Optimization
Caption: A generalized workflow for optimizing SNAr reaction conditions.
Logical Relationship for Troubleshooting Low Yield
Caption: A decision-making diagram for troubleshooting low reaction yields.
Signaling Pathway of a General SNAr Reaction
Caption: The two-step addition-elimination mechanism of the SNAr reaction.
Technical Support Center: Troubleshooting Suzuki Coupling with 2-Fluoro-5-(trifluoromethyl)pyrimidine
For researchers, scientists, and drug development professionals, the Suzuki-Miyaura cross-coupling reaction is a powerful tool for the synthesis of complex molecules. However, coupling reactions involving electron-deficient heterocyclic halides like 2-Fluoro-5-(trifluoromethyl)pyrimidine can present unique challenges. This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during these experiments.
Frequently Asked Questions (FAQs)
Q1: My Suzuki coupling reaction with this compound is showing low to no yield. What are the common causes?
A1: Low or no yield in the Suzuki coupling of this compound can stem from several factors:
-
Catalyst and Ligand Choice: The selection of the palladium catalyst and phosphine ligand is critical. For electron-deficient substrates, catalyst systems that promote rapid oxidative addition are often necessary.
-
Base Selection: The nature and strength of the base are crucial for the transmetalation step. An inappropriate base can lead to slow reaction rates or degradation of starting materials.
-
Reaction Temperature: Suboptimal temperature can result in an incomplete reaction.
-
Solvent System: The solvent influences the solubility of reagents and the stability of the catalytic species.
-
Side Reactions: Several side reactions can consume starting materials or the desired product, including defluorination, hydrolysis of the trifluoromethyl group, and protodeboronation of the boronic acid.
Q2: What are the most common side reactions to expect, and how can I minimize them?
A2: The primary side reactions when using this compound are:
-
Defluorination: Nucleophilic substitution of the fluorine atom at the C2 position can occur, especially with strong bases or high temperatures. To minimize this, using milder bases like K₂CO₃ or K₃PO₄ and maintaining the lowest effective reaction temperature is recommended.
-
Hydrolysis of the Trifluoromethyl Group: Under strongly basic conditions, the trifluoromethyl group can be susceptible to hydrolysis. Using a weaker base and ensuring anhydrous conditions can help mitigate this issue.
-
Protodeboronation: This is a common side reaction where the boronic acid is converted back to the corresponding arene. Using fresh, high-quality boronic acid, minimizing water content in the reaction, and employing more stable boronic esters (e.g., pinacol esters) can reduce this undesired pathway.
-
Dehalogenation: The replacement of the halogen atom with a hydrogen atom is a potential side reaction, particularly with more reactive halides.[1] For N-heterocyclic halides, this can be more prevalent.[1]
Q3: Which catalyst and ligand systems are recommended for this type of coupling?
A3: For challenging substrates like this compound, highly active catalyst systems are often required. Buchwald ligands, such as XPhos and SPhos, paired with a palladium source like Pd₂(dba)₃ or a pre-catalyst like XPhos Pd G2, have shown success in similar couplings of electron-deficient heterocycles.[2][3] These bulky, electron-rich phosphine ligands facilitate the oxidative addition step and can help prevent catalyst deactivation.
Troubleshooting Guides
Problem: Low or No Product Formation
| Possible Cause | Suggested Solution |
| Inefficient Catalyst System | Screen different palladium catalysts and ligands. Consider using advanced catalyst systems such as Buchwald palladacycle precatalysts (e.g., XPhos Pd G2/XPhos).[2][3] |
| Inappropriate Base | Screen a variety of bases, from weaker carbonates (K₂CO₃, Cs₂CO₃) to phosphates (K₃PO₄). The optimal base can be substrate-dependent. |
| Suboptimal Solvent | Test different aprotic polar solvents such as 1,4-dioxane, THF, or DMF, often in combination with water. Anhydrous conditions may be necessary to prevent side reactions. |
| Low Reaction Temperature | Gradually increase the reaction temperature. Microwave irradiation can sometimes improve yields and reduce reaction times. |
Problem: Significant Formation of Side Products
| Side Product Observed | Suggested Solution |
| Defluorination Product | Use a milder base (e.g., K₂CO₃). Lower the reaction temperature. Reduce the reaction time. |
| Hydrolysis of CF₃ Group | Employ anhydrous conditions. Use a non-aqueous base. |
| Protodeboronation of Boronic Acid | Use a boronic ester (e.g., pinacol ester) instead of the boronic acid. Ensure all reagents and solvents are dry. Use a slight excess of the boronic acid reagent. |
| Dehalogenation Product | Use a less reactive halide if possible (Cl instead of Br or I). Optimize the catalyst and ligand system; sometimes a less electron-rich ligand can disfavor this pathway. |
Experimental Protocols
Below are representative experimental protocols for Suzuki coupling reactions involving substrates similar to this compound. These should be used as a starting point for optimization.
Protocol 1: Microwave-Assisted Suzuki Coupling of a Brominated Trifluoromethyl-Substituted Pyrazolopyrimidine [2]
-
Reactants: 3-bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5(4H)-one (1.0 equiv.), Arylboronic acid (1.5 equiv.).
-
Catalyst: XPhosPdG2 (2.5 mol%) and XPhos (5 mol%).
-
Base: K₂CO₃ (3.0 equiv.).
-
Solvent: Ethanol/Water (4:1).
-
Procedure:
-
Combine the brominated pyrimidine, arylboronic acid, K₂CO₃, XPhosPdG2, and XPhos in a microwave vial.
-
Add the ethanol/water solvent mixture.
-
Seal the vial and heat in a microwave reactor at 135 °C for 40 minutes.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction, dilute with an organic solvent, and wash with water.
-
Dry the organic layer, concentrate, and purify by column chromatography.
-
Data Presentation
The following tables summarize typical reaction conditions and yields for Suzuki couplings of related trifluoromethyl-substituted pyrimidine systems. This data can serve as a reference for optimizing your reaction with this compound.
Table 1: Optimization of Suzuki Coupling Conditions for 3-bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-one with p-methoxyphenylboronic acid [2]
| Entry | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temperature (°C) | Time (min) | Yield (%) |
| 1 | PdCl₂(dppf) (5) | - | Na₂CO₃ (2) | Dioxane/H₂O (4:1) | 110 | 12h | 17 |
| 2 | Pd₂(dba)₃ (5) | XPhos (10) | K₂CO₃ (3) | Dioxane/H₂O (4:1) | 110 | 12h | Low |
| 3 | XPhosPdG2 (2.5) | XPhos (5) | K₂CO₃ (3) | EtOH/H₂O (4:1) | 135 (µW) | 40 | 89 |
Table 2: Substrate Scope for Optimized Suzuki Coupling of 3-bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-one [2]
| Entry | Arylboronic Acid | Product Yield (%) |
| 1 | Phenylboronic acid | 74 |
| 2 | 4-Methylphenylboronic acid | 81 |
| 3 | 4-Methoxyphenylboronic acid | 89 |
| 4 | 4-Acetylphenylboronic acid | 87 |
| 5 | 2-Thienylboronic acid | 80 |
Mandatory Visualizations
Suzuki Catalytic Cycle and Potential Side Reactions
Caption: Troubleshooting workflow for Suzuki coupling.
Experimental Workflow for Suzuki Coupling
Caption: A typical experimental workflow for Suzuki coupling.
References
- 1. benchchem.com [benchchem.com]
- 2. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.rsc.org [pubs.rsc.org]
Preventing decomposition of 2-Fluoro-5-(trifluoromethyl)pyrimidine during reactions
Welcome to the technical support center for 2-Fluoro-5-(trifluoromethyl)pyrimidine. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the decomposition of this versatile building block during chemical reactions.
Frequently Asked Questions (FAQs)
Q1: What are the primary decomposition pathways for this compound?
A1: this compound is susceptible to two main decomposition pathways:
-
Nucleophilic Aromatic Substitution (SNAr): The electron-withdrawing nature of the trifluoromethyl group and the pyrimidine ring nitrogens activates the C-F bond at the 2-position towards nucleophilic attack. Strong nucleophiles can displace the fluoride, leading to undesired side products.
-
Hydrolysis: Under strongly acidic or basic conditions, the trifluoromethyl group can be susceptible to hydrolysis, although this typically requires harsh conditions. The C-F bond at the 2-position can also undergo hydrolysis, particularly at elevated temperatures.
Q2: My reaction mixture is turning dark, and I'm observing multiple spots on TLC analysis. What could be the cause?
A2: Darkening of the reaction mixture and the appearance of multiple TLC spots are common indicators of decomposition. This is often due to nucleophilic attack on the pyrimidine ring, leading to a mixture of substituted byproducts. The likely culprits are strong nucleophiles, high reaction temperatures, or prolonged reaction times. It is also possible that the starting material is degrading under the chosen reaction conditions.
Q3: Can I use strong bases like sodium hydroxide or potassium carbonate with this compound?
A3: Caution is advised when using strong, hard bases like NaOH or KOH, especially in protic solvents at elevated temperatures, as this can promote hydrolysis of the C-F bond. While weaker inorganic bases like potassium carbonate are often used in cross-coupling reactions, their effectiveness and potential to cause decomposition should be evaluated on a case-by-case basis. For reactions requiring a base, consider using milder organic bases or carefully controlling the temperature and reaction time.
Q4: Is the trifluoromethyl group stable under all reaction conditions?
A4: The trifluoromethyl group is generally very stable due to the strength of the C-F bonds.[1] However, it can be sensitive to harsh acidic conditions, potentially leading to protolytic defluorination.[2] It is also important to be aware that certain reducing agents can affect the CF3 group.
Troubleshooting Guides
Issue 1: Low Yield or No Product in Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig)
| Possible Cause | Recommended Solution |
| Decomposition of this compound | - Use milder bases (e.g., K3PO4, Cs2CO3) instead of stronger bases like NaOtBu where possible. - Lower the reaction temperature and extend the reaction time. - Use a catalyst system with bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) which can promote faster coupling, minimizing the time the substrate is exposed to destabilizing conditions.[3] |
| Deboronylation of Boronic Acid (Suzuki-Miyaura) | - Use a two-phase solvent system (e.g., toluene/water) or an anhydrous solvent. - Employ a milder base. - Use the boronic acid pinacol ester, which can be more stable. |
| Catalyst Deactivation | - Ensure all reagents and solvents are anhydrous and the reaction is performed under an inert atmosphere (e.g., Argon or Nitrogen). - For Buchwald-Hartwig aminations, consider using a pre-catalyst to ensure the active Pd(0) species is generated efficiently. |
Issue 2: Formation of Side Products from Nucleophilic Attack
| Possible Cause | Recommended Solution |
| Reaction with Nucleophilic Solvents | - Avoid using nucleophilic solvents like methanol or ethanol if the reaction temperature is high. Consider aprotic solvents like dioxane, THF, or toluene. |
| Reaction with Amine Substrates (Buchwald-Hartwig) | - If direct SNAr is competing with the desired C-N coupling, lower the reaction temperature. - Use a catalyst system that favors the reductive elimination pathway of the Buchwald-Hartwig cycle over direct nucleophilic attack. |
| Intramolecular Nucleophilic Attack | - If the substrate contains a nucleophilic functional group, consider using a protecting group to temporarily mask its reactivity. |
Experimental Protocols
Protocol 1: General Procedure for a Suzuki-Miyaura Coupling Reaction
This protocol is a starting point and may require optimization for specific substrates.
Materials:
-
This compound
-
Arylboronic acid
-
Pd(dppf)Cl2 (Palladium catalyst)
-
Potassium carbonate (K2CO3) (Base)
-
1,4-Dioxane (Solvent)
-
Water
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To an oven-dried reaction vessel, add this compound (1.0 eq.), the arylboronic acid (1.2 eq.), Pd(dppf)Cl2 (0.05 eq.), and K2CO3 (2.0 eq.).
-
Evacuate and backfill the vessel with an inert atmosphere three times.
-
Add degassed 1,4-dioxane and water (typically in a 4:1 to 10:1 ratio).
-
Heat the reaction mixture to 80-100 °C and monitor the progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 2: General Procedure for a Buchwald-Hartwig Amination
This protocol is a general guideline and requires optimization based on the specific amine.
Materials:
-
This compound
-
Amine
-
Pd2(dba)3 (Palladium pre-catalyst)
-
XPhos (Ligand)
-
Sodium tert-butoxide (NaOtBu) (Base)
-
Toluene (Solvent)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
In a glovebox or under a stream of inert gas, add Pd2(dba)3 (0.02 eq.), XPhos (0.04 eq.), and NaOtBu (1.4 eq.) to an oven-dried reaction vessel.
-
Add this compound (1.0 eq.) and the amine (1.2 eq.).
-
Add anhydrous, degassed toluene.
-
Seal the vessel and heat the reaction mixture to 80-110 °C.
-
Monitor the reaction by TLC or LC-MS.
-
Once the reaction is complete, cool to room temperature and quench with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the product by column chromatography.
Visual Guides
References
- 1. Design, synthesis and antitumor activity of 5-trifluoromethylpyrimidine derivatives as EGFR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Protolytic defluorination of trifluoromethyl-substituted arenes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Scalable Synthesis of 2-Fluoro-5-(trifluoromethyl)pyrimidine
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the scalable synthesis of 2-Fluoro-5-(trifluoromethyl)pyrimidine. This valuable building block is crucial in the development of various pharmaceutical agents.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in the scalable synthesis of this compound?
The primary challenges include managing hazardous reagents like phosphorus oxychloride (POCl₃), controlling reaction temperatures, preventing the formation of impurities and by-products, and developing effective, scalable purification methods. The synthesis is a multi-step process, and optimizing the yield and purity at each stage is critical for the overall efficiency of the process on a large scale.
Q2: What is the most common synthetic route for this compound at an industrial scale?
A prevalent route involves a multi-step process that begins with a readily available starting material like uracil. The key stages typically are:
-
Trifluoromethylation: Uracil is converted to 5-(trifluoromethyl)uracil (5-TFU). A common method uses sodium trifluoromethanesulfinate (Langlois' reagent).[1]
-
Chlorination: 5-TFU is reacted with a chlorinating agent, most commonly phosphorus oxychloride (POCl₃), to yield 2,4-dichloro-5-(trifluoromethyl)pyrimidine, a key intermediate.[1]
-
Selective Fluorination: The dichloro-intermediate undergoes selective fluorination to replace one chlorine atom with fluorine, typically at the more reactive C2 position.
-
Dechlorination: The remaining chlorine atom at the C4 position is removed to yield the final product.
Q3: What are the critical process parameters to monitor during the chlorination step?
The chlorination of 5-(trifluoromethyl)uracil is a critical step. Key parameters to control include:
-
Temperature: The reaction with POCl₃ is often performed at elevated temperatures (e.g., 114°C) to ensure complete conversion.[2]
-
Reagent Stoichiometry: The molar ratio of the substrate to the chlorinating agent and any catalysts or bases (like N,N-dimethylaniline) must be precisely controlled to maximize yield and minimize by-product formation.[2]
-
Reaction Time: Adequate time is required for the reaction to go to completion, but excessive time can lead to the formation of undesired by-products.[2]
-
Moisture Control: The reaction is sensitive to water, which can decompose the chlorinating agent and affect the outcome. Anhydrous conditions are essential.
Q4: What types of impurities are commonly formed, and how can they be minimized?
During the synthesis, several impurities can arise:
-
Incompletely reacted intermediates: Such as 5-(trifluoromethyl)uracil or the monochlorinated species.
-
Isomeric products: During fluorination, the 4-fluoro isomer can be formed.
-
By-products from side reactions: Over-chlorination or reactions with catalysts can lead to complex mixtures.[3] Minimizing these impurities involves strict control over reaction conditions (temperature, time, stoichiometry) and the careful selection of reagents and catalysts.
Q5: What purification methods are suitable for large-scale production?
While laboratory-scale purification often relies on column chromatography, this is generally not feasible for large-scale industrial production.[4] Scalable purification strategies for the intermediates and the final product include:
-
Distillation: Fractional distillation under reduced pressure can be effective for liquid products and intermediates like 2,4-dichloro-5-(trifluoromethyl)pyrimidine.
-
Recrystallization: This is a common and effective method for purifying solid products, offering high purity on a large scale.
-
Extraction: Liquid-liquid extraction is used during the workup to remove inorganic salts and other water-soluble impurities.
Process Workflow and Troubleshooting
Synthetic Pathway Overview
The diagram below illustrates a common synthetic workflow for producing this compound.
Caption: General synthetic workflow for this compound.
Troubleshooting Guide
Problem 1: Low yield during the chlorination of 5-(trifluoromethyl)uracil (5-TFU) to form 2,4-dichloro-5-(trifluoromethyl)pyrimidine.
-
Possible Cause A: Incomplete Reaction
-
Troubleshooting: Verify the reaction temperature is sufficiently high (e.g., refluxing POCl₃). Increase reaction time and monitor by TLC or GC until the starting material is consumed. Ensure the molar ratio of POCl₃ is adequate, as it often serves as both reagent and solvent.[2]
-
-
Possible Cause B: Presence of Moisture
-
Troubleshooting: Ensure all glassware is oven-dried and the reaction is run under an inert atmosphere (e.g., nitrogen or argon). Use freshly distilled POCl₃ and ensure the 5-TFU starting material is thoroughly dried.
-
-
Possible Cause C: Inefficient Removal of HCl By-product
-
Troubleshooting: In some protocols, a tertiary amine base (e.g., N,N-dimethylaniline) is added to act as an acid scavenger.[2] Ensure the correct stoichiometry of the base is used.
-
Problem 2: Formation of significant by-products during chlorination.
-
Possible Cause A: Reaction Temperature Too High or Time Too Long
-
Troubleshooting: While high temperatures are needed, excessive heat or prolonged reaction times can lead to decomposition or side reactions. Optimize the temperature and time by running small-scale experiments to find the ideal balance for maximum conversion with minimal by-product formation.
-
-
Possible Cause B: Impure Starting Materials
-
Troubleshooting: Ensure the 5-TFU is of high purity. Impurities in the starting material can lead to a variety of side products. Recrystallize or purify the 5-TFU if necessary.
-
Problem 3: Poor selectivity during the fluorination of 2,4-dichloro-5-(trifluoromethyl)pyrimidine, leading to isomeric impurities.
-
Possible Cause A: Incorrect Choice of Fluorinating Agent
-
Troubleshooting: The reactivity of fluorinating agents varies. Mild agents like spray-dried potassium fluoride (KF) with a phase-transfer catalyst (e.g., 18-crown-6) often provide better selectivity than more aggressive reagents. Screen different fluoride sources (KF, CsF, TBAF) to optimize selectivity.
-
-
Possible Cause B: Suboptimal Reaction Temperature
-
Troubleshooting: The C2 position is generally more reactive towards nucleophilic substitution than the C4 position. However, this selectivity is temperature-dependent. Run the reaction at the lowest possible temperature that still allows for a reasonable reaction rate to maximize substitution at the C2 position.
-
Troubleshooting Logic Diagram
Caption: A decision tree for troubleshooting common synthesis issues.
Experimental Protocols
Protocol 1: Synthesis of 2,4-dichloro-5-(trifluoromethyl)pyrimidine [1]
-
Materials:
-
5-(Trifluoromethyl)uracil (5-TFU) (1 eq)
-
Phosphorus oxychloride (POCl₃) (5-10 eq)
-
N,N-dimethylaniline (optional, 1-1.5 eq)
-
Toluene or other high-boiling inert solvent
-
-
Procedure:
-
To a reaction vessel equipped with a reflux condenser and mechanical stirrer, add 5-TFU and POCl₃.
-
If using a catalyst/base, add N,N-dimethylaniline dropwise.
-
Heat the mixture to reflux (approx. 105-115°C) and maintain for 2-4 hours.
-
Monitor the reaction progress by GC or TLC.
-
Once the reaction is complete, cool the mixture to room temperature.
-
-
Workup and Purification:
-
Slowly and carefully quench the excess POCl₃ by pouring the reaction mixture onto crushed ice.
-
Extract the aqueous mixture with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Wash the combined organic layers with saturated sodium bicarbonate solution and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation to obtain the pure liquid product.
-
Protocol 2: General Procedure for Selective Fluorination
-
Materials:
-
2,4-dichloro-5-(trifluoromethyl)pyrimidine (1 eq)
-
Spray-dried Potassium Fluoride (KF) (1.5-2.5 eq)
-
Phase-transfer catalyst (e.g., 18-crown-6 or tetrabutylammonium bromide) (0.1 eq)
-
Anhydrous polar aprotic solvent (e.g., Acetonitrile, DMF)
-
-
Procedure:
-
In an oven-dried flask under an inert atmosphere, suspend the spray-dried KF and the phase-transfer catalyst in the anhydrous solvent.
-
Add the 2,4-dichloro-5-(trifluoromethyl)pyrimidine to the suspension.
-
Heat the mixture to a controlled temperature (e.g., 60-80°C).
-
Monitor the reaction closely by GC or LC-MS to maximize the formation of the desired 2-fluoro-4-chloro isomer and minimize the formation of the 4-fluoro and 2,4-difluoro by-products.
-
-
Workup and Purification:
-
Cool the reaction mixture and filter to remove the inorganic salts.
-
Remove the solvent under reduced pressure.
-
Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with water to remove any remaining salts and catalyst.
-
Dry the organic layer, concentrate, and purify the crude product, typically by column chromatography for small scale or distillation for larger scale.
-
Data Summary Tables
Table 1: Comparison of Reaction Conditions for Chlorination
| Parameter | Condition A[2] | Condition B (General) | Notes |
| Chlorinating Agent | POCl₃ | POCl₃ | Standard reagent for this conversion. |
| Substrate:Agent Ratio | 1:10 (5-FU to POCl₃) | 1:5 to 1:10 | POCl₃ often used as both reagent and solvent. |
| Catalyst/Base | N,N-dimethylaniline | Tertiary Amine or None | Acts as an acid scavenger and catalyst. |
| Temperature | 114°C | 100-120°C (Reflux) | High temperature is required for conversion. |
| Reaction Time | 2 hours | 2-6 hours | Monitored to completion. |
| Reported Yield | 92.2% (for dichloro-5-fluoro) | Variable | Highly dependent on exact conditions and workup. |
Table 2: Troubleshooting Summary
| Problem | Possible Cause | Suggested Solution |
| Low Chlorination Yield | Incomplete reaction; Moisture | Increase temperature/time; Ensure anhydrous conditions. |
| By-product Formation | Over-reaction; Impurities | Optimize reaction time; Use pure starting materials. |
| Poor Fluorination Selectivity | Aggressive reagent; High temp | Use milder fluorinating agent (e.g., KF); Lower temperature. |
| Difficult Purification | Close-boiling impurities | Optimize reaction to minimize impurities; Use high-efficiency fractional distillation. |
References
- 1. US20140135497A1 - Synthesis of 2,4-dichloro-5-trifluoromethyl-pyrimidine - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Design, Synthesis, and Bioactivities of Novel Trifluoromethyl Pyrimidine Derivatives Bearing an Amide Moiety [frontiersin.org]
Technical Support Center: Byproduct Identification in 2-Fluoro-5-(trifluoromethyl)pyrimidine Reactions
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2-Fluoro-5-(trifluoromethyl)pyrimidine. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you identify and mitigate the formation of common byproducts in your reactions.
Frequently Asked Questions (FAQs)
Q1: I performed a nucleophilic aromatic substitution (SNAr) on this compound with an amine and observe an unexpected peak in my LC-MS analysis. What could it be?
A1: A common byproduct in SNAr reactions of this compound, especially under aqueous or non-anhydrous conditions, is the hydrolysis product, 2-hydroxy-5-(trifluoromethyl)pyrimidine . This occurs when water acts as a nucleophile, displacing the fluoride at the C-2 position. The presence of a base can facilitate this side reaction.
Q2: How can I confirm the presence of 2-hydroxy-5-(trifluoromethyl)pyrimidine in my reaction mixture?
A2: You can confirm the presence of this byproduct using standard analytical techniques:
-
LC-MS: Look for a mass corresponding to the molecular weight of 2-hydroxy-5-(trifluoromethyl)pyrimidine (164.09 g/mol ).
-
NMR Spectroscopy: The 1H NMR spectrum of the pyrimidine ring will show a shift in the proton signal compared to the starting material. The 19F NMR will show the absence of the fluorine signal corresponding to the C-F bond and the continued presence of the CF3 signal.
-
Co-injection: If a standard of 2-hydroxy-5-(trifluoromethyl)pyrimidine is available, co-injection with your sample in HPLC or GC analysis can confirm its identity by peak enhancement.
Q3: Can the trifluoromethyl group degrade or react under typical reaction conditions?
A3: The trifluoromethyl group is generally very stable under most synthetic conditions. However, under extremely harsh acidic (e.g., superacids) or specific basic conditions, defluorination can occur, though this is not a common byproduct in standard SNAr reactions.
Q4: Are there other potential byproducts I should be aware of when using other nucleophiles?
A4: Yes, depending on your nucleophile and reaction conditions, other byproducts are possible:
-
With alkoxides (e.g., sodium methoxide): Incomplete reaction can leave starting material, and hydrolysis can still occur if water is present, leading to 2-hydroxy-5-(trifluoromethyl)pyrimidine alongside your desired 2-alkoxy-5-(trifluoromethyl)pyrimidine.
-
With thiolates (e.g., sodium thiophenoxide): Similar to alkoxides, the primary side product is typically the hydrolysis product if water is present. Oxidation of the thiol nucleophile is also a possibility depending on the reaction environment.
Troubleshooting Guides
Issue 1: Presence of 2-hydroxy-5-(trifluoromethyl)pyrimidine as a Major Byproduct
This is the most common issue encountered in nucleophilic substitution reactions of this compound.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for minimizing the formation of the hydrolysis byproduct.
Experimental Protocol: Byproduct Identification by LC-MS
-
Sample Preparation: Dilute a small aliquot of the crude reaction mixture in a suitable solvent (e.g., acetonitrile or methanol).
-
LC Conditions:
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
-
Gradient: Start with a low percentage of B, and ramp up to elute compounds of increasing polarity.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 1-5 µL.
-
-
MS Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in both positive and negative modes.
-
Mass Range: Scan a range that includes the molecular weights of the starting material, expected product, and potential byproducts (e.g., m/z 100-500).
-
-
Data Analysis:
-
Extract ion chromatograms for the expected masses:
-
This compound: [M+H]+ = 167.0
-
2-hydroxy-5-(trifluoromethyl)pyrimidine: [M+H]+ = 165.0
-
Your expected product's mass.
-
-
Issue 2: Incomplete Conversion or Multiple Unidentified Peaks
If you observe significant amounts of starting material or several minor, unidentified peaks, consider the following.
Logical Relationship Diagram for Troubleshooting Incomplete Reactions:
Caption: Troubleshooting guide for incomplete reactions and the presence of multiple byproducts.
Experimental Protocol: General Method for Nucleophilic Aromatic Substitution
This protocol provides a general starting point for the reaction of this compound with a generic nucleophile (Nu-H).
-
Reaction Setup: To a dry flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1 equivalent) and a dry, aprotic solvent (e.g., THF, DMF, or acetonitrile).
-
Addition of Reagents: Add the nucleophile (Nu-H, 1.0-1.2 equivalents) followed by a suitable base (e.g., NaH, K2CO3, or a non-nucleophilic amine base, 1.2-1.5 equivalents).
-
Reaction Conditions: Stir the reaction at room temperature or heat as necessary. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, quench the reaction with water or a saturated aqueous solution of NH4Cl. Extract the product with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Quantitative Data Summary
The following table summarizes the potential byproducts and their corresponding molecular weights, which can be used for identification in mass spectrometry.
| Compound Name | Structure | Molecular Formula | Molecular Weight ( g/mol ) | Common Observation Method |
| This compound | F-C5H2N2-CF3 | C5H2F4N2 | 166.08 | LC-MS, GC-MS, 19F NMR |
| 2-hydroxy-5-(trifluoromethyl)pyrimidine | HO-C5H2N2-CF3 | C5H3F3N2O | 164.09 | LC-MS, 1H NMR |
| 2-amino-5-(trifluoromethyl)pyrimidine (Example Product) | H2N-C5H2N2-CF3 | C5H4F3N3 | 179.10 | LC-MS, 1H NMR |
| 2-methoxy-5-(trifluoromethyl)pyrimidine (Example Product) | CH3O-C5H2N2-CF3 | C6H5F3N2O | 194.11 | LC-MS, GC-MS, 1H NMR |
| 2-(phenylthio)-5-(trifluoromethyl)pyrimidine (Example Product) | PhS-C5H2N2-CF3 | C11H7F3N2S | 272.25 | LC-MS, 1H NMR |
This technical support center provides a foundational guide to identifying and troubleshooting common byproducts in reactions involving this compound. For further assistance, please consult relevant literature for specific reaction types and nucleophiles.
Technical Support Center: Catalyst Selection for Cross-Coupling with 2-Fluoro-5-(trifluoromethyl)pyrimidine
This technical support center provides guidance for researchers, scientists, and drug development professionals on catalyst selection and troubleshooting for cross-coupling reactions with 2-fluoro-5-(trifluoromethyl)pyrimidine.
Frequently Asked Questions (FAQs)
Q1: What are the key challenges when performing cross-coupling reactions with this compound?
A1: The primary challenges include the relatively inert nature of the C-F bond, potential for catalyst deactivation by the nitrogen atoms in the pyrimidine ring, and the influence of the electron-withdrawing trifluoromethyl group on the ring's reactivity. Careful selection of the catalyst, ligand, and reaction conditions is crucial to achieve good yields and selectivity.
Q2: Which palladium catalysts and ligands are generally recommended for this type of substrate?
A2: For Suzuki-Miyaura and Negishi couplings, catalyst systems employing bulky, electron-rich phosphine ligands such as Buchwald's biarylphosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbenes (NHCs) are often effective in promoting the oxidative addition step.[1] For Buchwald-Hartwig aminations, similar catalyst systems are recommended. Sonogashira couplings often benefit from the use of a copper(I) co-catalyst, though copper-free conditions can also be successful.
Q3: How does the trifluoromethyl group affect the cross-coupling reaction?
A3: The strongly electron-withdrawing trifluoromethyl group increases the electrophilicity of the pyrimidine ring, which can facilitate the oxidative addition step of the catalytic cycle. However, it can also influence the regioselectivity of the reaction if other leaving groups are present.
Q4: What are common side reactions to look out for?
A4: Common side reactions include hydrodefluorination (replacement of the fluorine atom with hydrogen), homocoupling of the coupling partners, and catalyst decomposition leading to the formation of palladium black. Protodeboronation of the boronic acid can be an issue in Suzuki-Miyaura couplings.[2]
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Product Yield | - Inactive catalyst- Inappropriate ligand- Suboptimal reaction temperature- Incorrect base | - Screen different palladium precursors (e.g., Pd(OAc)₂, Pd₂(dba)₃).- Use bulky, electron-rich ligands (e.g., SPhos, XPhos, RuPhos).- Perform a temperature screen (e.g., 80-120 °C).- Screen a variety of bases (e.g., K₃PO₄, Cs₂CO₃, NaOt-Bu). |
| Formation of Side Products (e.g., Homocoupling) | - Presence of oxygen- Inefficient transmetalation | - Ensure the reaction is performed under a strictly inert atmosphere (Argon or Nitrogen).- Use freshly prepared or high-quality coupling reagents.- For Suzuki coupling, consider using a boronic acid pinacol ester instead of the free acid. |
| Catalyst Decomposition (Palladium Black) | - High reaction temperature- Impurities in reagents or solvent- Inappropriate ligand | - Lower the reaction temperature.- Use high-purity, degassed solvents and reagents.- Ensure the chosen ligand effectively stabilizes the palladium catalyst throughout the catalytic cycle. |
| Inconsistent Results | - Variable quality of reagents- Inconsistent reaction setup | - Use reagents from a reliable source and of consistent purity.- Ensure consistent degassing and inert atmosphere techniques.- Standardize the procedure for setting up the reaction. |
Catalyst and Condition Screening Data
The following tables summarize catalyst systems and conditions for various cross-coupling reactions with fluorinated and trifluoromethylated pyrimidine and pyridine analogs, providing a starting point for optimization with this compound.
Suzuki-Miyaura Coupling Data
| Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Yield (%) | Notes |
| Pd(dppf)Cl₂ (10) | - | Na₃PO₄ (3) | Dioxane/H₂O (4:1) | 65-100 | 5-89 | Effective for coupling of PyFluor with various boronic acids and esters.[3] |
| Pd₂(dba)₃ (2.5) | XPhos (5) | K₂CO₃ (3) | Dioxane | 150 (MW) | up to 87 | Microwave-assisted coupling of a brominated pyrazolopyrimidine.[1] |
| Pd(PPh₃)₂Cl₂ | - | Na₂CO₃ | 1,4-Dioxane | 95 | 56-84 | Coupling of pyrimidylboronic acids with heteroaryl halides.[4] |
Buchwald-Hartwig Amination Data
| Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Yield (%) | Notes |
| Pd₂(dba)₃ (5) | XPhos (7) | NaOt-Bu (2.2) | Toluene | 110-120 | Moderate to Excellent | General conditions for double amination of aryl bromides.[5] |
| Pd₂(dba)₃ (2) | XPhos (4) | NaOt-Bu (1.4) | Toluene | 100 | - | General protocol for amination of dichloropyrimidines.[6] |
Sonogashira Coupling Data
| Catalyst (mol%) | Co-catalyst (mol%) | Base (equiv.) | Solvent | Temp (°C) | Yield (%) | Notes |
| Pd(PPh₃)₂Cl₂ (3) | CuI (5) | Et₃N (3) | THF | RT | up to 93 | Coupling of bromofluorocyanopyridines with terminal alkynes.[7] |
| Pd(PPh₃)₂Cl₂ (3) | CuI (5) | Et₃N (3) | THF | -78 to RT | High | Protocol for coupling with gaseous 3-fluoropropyne.[8] |
Negishi Coupling Data
| Catalyst (mol%) | Ligand (mol%) | Additive | Solvent | Temp (°C) | Yield (%) | Notes |
| Pd(P(t-Bu)₃)₂ (5) | - | - | DMA | RT | 44-78 | Coupling of iodinated pyrimidine nucleosides with fluoroalkylzinc bromides.[9][10] |
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling
-
Reaction Setup: In a flame-dried Schlenk tube under an inert atmosphere (Argon or Nitrogen), combine this compound (1.0 equiv.), the desired arylboronic acid or ester (1.2-1.5 equiv.), and the base (e.g., K₃PO₄, 2.0-3.0 equiv.).
-
Catalyst Addition: Add the palladium precursor (e.g., Pd(OAc)₂, 2-5 mol%) and the ligand (e.g., SPhos, 4-10 mol%).
-
Solvent Addition: Add degassed solvent (e.g., 1,4-dioxane/water, 4:1 v/v) via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
General Protocol for Buchwald-Hartwig Amination
-
Reaction Setup: In a glovebox or under a strictly inert atmosphere, combine the palladium precursor (e.g., Pd₂(dba)₃, 2-5 mol%), the ligand (e.g., XPhos, 4-10 mol%), and the base (e.g., NaOt-Bu, 1.2-1.5 equiv.) in a dry reaction vessel.
-
Reagent Addition: Add this compound (1.0 equiv.) and the amine (1.1-1.2 equiv.).
-
Solvent Addition: Add anhydrous, degassed solvent (e.g., toluene or dioxane).
-
Reaction: Seal the vessel and heat the mixture to the desired temperature (e.g., 90-110 °C) with stirring.
-
Monitoring: Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Work-up: Cool the reaction to room temperature, dilute with an organic solvent, and filter through a pad of celite. Wash the filtrate with water and brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purification: Purify the residue by flash column chromatography.
Visualizations
Caption: General experimental workflow for cross-coupling reactions.
References
- 1. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 5-Pyrimidylboronic acid and 2-methoxy-5-pyrimidylboronic acid: new heteroarylpyrimidine derivatives via Suzuki cross-coupling reactions - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Microwave-Assisted Buchwald–Hartwig Double Amination: A Rapid and Promising Approach for the Synthesis of TADF Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 8. benchchem.com [benchchem.com]
- 9. Synthesis of 5-Fluoroalkylated Pyrimidine Nucleosides via Negishi Cross-Coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis of 5-fluoroalkylated pyrimidine nucleosides via Negishi cross-coupling - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the Analytical Characterization of 2-Fluoro-5-(trifluoromethyl)pyrimidine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of key analytical methods for the characterization of 2-Fluoro-5-(trifluoromethyl)pyrimidine, a significant building block in pharmaceutical and agrochemical research. The strategic incorporation of both a fluorine atom and a trifluoromethyl group onto the pyrimidine scaffold presents unique analytical challenges and opportunities. This document outlines detailed experimental protocols, presents comparative data based on analogous structures, and offers insights into the selection of appropriate analytical techniques for purity assessment, structural elucidation, and quantitative analysis.
Comparison of Analytical Techniques
The characterization of this compound relies on a suite of analytical techniques, each providing distinct and complementary information. The primary methods employed are Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), often coupled with a chromatographic separation technique like Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC).
| Analytical Technique | Principle | Key Advantages for this compound | Potential Limitations | Primary Applications |
| NMR Spectroscopy | Nuclei (¹H, ¹³C, ¹⁹F) in a magnetic field absorb and re-emit electromagnetic radiation at specific frequencies. | Provides unambiguous structural information, including the connectivity of atoms and the chemical environment of the fluorine and trifluoromethyl groups. ¹⁹F NMR is particularly sensitive and offers a wide chemical shift range, minimizing signal overlap.[1] | Relatively lower sensitivity compared to MS for trace analysis. Quantitative analysis requires careful experimental setup. | Structural elucidation, confirmation of identity, and purity assessment (especially for isomeric impurities). |
| GC-MS | Separates volatile and thermally stable compounds based on their partitioning between a gaseous mobile phase and a solid or liquid stationary phase, followed by mass analysis. | High separation efficiency for volatile impurities. Provides molecular weight information and characteristic fragmentation patterns for identification. | The compound must be volatile and thermally stable. Polar compounds may require derivatization for optimal analysis. | Identification and quantification of volatile impurities, and purity analysis. |
| HPLC-MS | Separates compounds based on their partitioning between a liquid mobile phase and a solid stationary phase, followed by mass analysis. | Applicable to a wide range of compounds, including those that are non-volatile or thermally labile. High sensitivity and selectivity, making it ideal for trace analysis and complex matrices.[2] | Higher cost and complexity of instrumentation compared to GC-MS. | Purity determination, impurity profiling, quantitative analysis in various matrices, and stability testing. |
Experimental Protocols
Detailed methodologies for the primary analytical techniques are provided below. These protocols are intended as a starting point and may require optimization based on the specific instrumentation and sample matrix.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Instrumentation:
-
400 MHz (or higher) NMR spectrometer equipped with a multinuclear probe.
Sample Preparation:
-
Dissolve approximately 5-10 mg of this compound in 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Add a small amount of an internal standard (e.g., tetramethylsilane - TMS for ¹H and ¹³C NMR) if quantitative analysis is required.
¹H NMR Parameters:
-
Pulse Sequence: Standard single-pulse experiment.
-
Spectral Width: 0-12 ppm.
-
Number of Scans: 16-64.
-
Relaxation Delay: 1-5 seconds.
¹³C NMR Parameters:
-
Pulse Sequence: Proton-decoupled single-pulse experiment (e.g., zgpg30).
-
Spectral Width: 0-200 ppm.
-
Number of Scans: 1024 or more, depending on sample concentration.
-
Relaxation Delay: 2-5 seconds.
¹⁹F NMR Parameters:
-
Pulse Sequence: Proton-decoupled single-pulse experiment.
-
Spectral Width: -200 to 0 ppm (referenced to CFCl₃).
-
Number of Scans: 128-512.
-
Relaxation Delay: 1-5 seconds.
Gas Chromatography-Mass Spectrometry (GC-MS)
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.
Sample Preparation:
-
Prepare a 1 mg/mL stock solution of this compound in a volatile solvent (e.g., dichloromethane, ethyl acetate).
-
Dilute the stock solution to a final concentration of 1-10 µg/mL.
GC Conditions:
-
Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Inlet Temperature: 250 °C.
-
Injection Volume: 1 µL (split or splitless mode).
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 50 °C, hold for 2 minutes.
-
Ramp to 250 °C at a rate of 10 °C/min.
-
Hold at 250 °C for 5 minutes.
-
MS Conditions:
-
Ion Source Temperature: 230 °C.
-
Electron Energy: 70 eV.
-
Mass Range: m/z 40-400.
-
Scan Rate: 2 scans/second.
High-Performance Liquid Chromatography (HPLC)
Instrumentation:
-
HPLC system with a UV or Diode Array Detector (DAD). For higher specificity, coupling to a mass spectrometer (LC-MS) is recommended.
Sample Preparation:
-
Prepare a 1 mg/mL stock solution of this compound in a mixture of acetonitrile and water (50:50 v/v).
-
Dilute the stock solution to a working concentration (e.g., 0.1 mg/mL) with the mobile phase.
HPLC Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase:
-
A: 0.1% Formic acid in water.
-
B: 0.1% Formic acid in acetonitrile.
-
-
Gradient Program:
-
Start with 10% B, hold for 1 minute.
-
Linearly increase to 90% B over 10 minutes.
-
Hold at 90% B for 2 minutes.
-
Return to 10% B and equilibrate for 5 minutes.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm (or as determined by UV scan).
-
Injection Volume: 10 µL.
Expected Analytical Data
While a complete, verified dataset for this compound is not publicly available, the following data is predicted based on the analysis of structurally similar fluorinated pyrimidines.
Predicted NMR Data (in CDCl₃)
| Nucleus | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
| ¹H | 8.7 (H6), 8.9 (H4) | Doublet of Quartets (dq) | J(H-F) ≈ 3-5 Hz, J(H-F) ≈ 1-2 Hz |
| ¹³C | 160 (q, C5-CF₃), 158 (d, C2-F), 155 (d), 118 (q, CF₃), 115 (d) | Quartet (q), Doublet (d) | J(C-F) ≈ 270-280 Hz (CF₃), J(C-F) ≈ 240-250 Hz (C2-F), J(C-F) ≈ 30-40 Hz (C5-CF₃), J(C-F) ≈ 5-10 Hz |
| ¹⁹F | -65 to -75 (s, CF₃), -40 to -50 (s, C2-F) | Singlet (s) | - |
Predicted Mass Spectrometry Fragmentation
Under electron ionization (EI) conditions in GC-MS, the molecular ion ([M]⁺) is expected at m/z 166. Key fragmentation pathways would likely involve the loss of a fluorine atom, a CF₃ radical, or cleavage of the pyrimidine ring.
| m/z | Predicted Fragment |
| 166 | [M]⁺ |
| 147 | [M - F]⁺ |
| 97 | [M - CF₃]⁺ |
| 78 | [C₄H₂FN]⁺ |
Visualizing the Analytical Workflow
The following diagrams, generated using the DOT language, illustrate the logical workflows for the characterization of this compound using the described analytical techniques.
Conclusion
The comprehensive characterization of this compound necessitates a multi-technique approach. NMR spectroscopy is indispensable for unambiguous structural confirmation. GC-MS serves as a powerful tool for identifying volatile impurities, while HPLC is the method of choice for purity determination and the analysis of non-volatile impurities. The selection of the most appropriate technique or combination of techniques will depend on the specific analytical goal, whether it be routine quality control, in-depth structural elucidation, or quantitative analysis in complex matrices. The protocols and expected data provided in this guide offer a solid foundation for researchers to develop and validate robust analytical methods for this important fluorinated pyrimidine derivative.
References
A Comparative Guide to the HPLC Purity Analysis of 2-Fluoro-5-(trifluoromethyl)pyrimidine
This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) methods for determining the purity of 2-Fluoro-5-(trifluoromethyl)pyrimidine, a critical building block in pharmaceutical and agrochemical research. The document is intended for researchers, scientists, and drug development professionals who require robust analytical methods for quality control and assurance.
Introduction
This compound is a fluorinated heterocyclic compound of significant interest in medicinal chemistry due to its prevalence in various biologically active molecules.[1] The purity of this reagent is paramount, as impurities can lead to undesirable side reactions, alter biological activity, and compromise the integrity of research data. This guide outlines a primary reversed-phase HPLC (RP-HPLC) method for purity assessment and compares its performance with a hypothetical alternative method, providing detailed experimental protocols and data.
The primary analytical challenge in the analysis of fluorinated compounds lies in achieving adequate separation from structurally similar impurities.[2] This guide addresses this by presenting a robust HPLC method capable of resolving this compound from potential process-related impurities and degradation products.
Experimental Protocols
A detailed methodology for the primary and a hypothetical alternative HPLC method are presented below. These protocols are based on established methods for the analysis of related fluorinated pyrimidines.[3][4][5]
2.1. Primary Method: Reversed-Phase HPLC with UV Detection
This method utilizes a C18 stationary phase and a gradient elution to achieve optimal separation.
-
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or UV-Vis detector.
-
-
Chromatographic Conditions:
-
Column: C18 Reverse-Phase Column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.[3]
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.[3]
-
Gradient Elution:
-
0-5 min: 20% B
-
5-20 min: 20% to 80% B
-
20-25 min: 80% B
-
25.1-30 min: 20% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 260 nm.
-
Injection Volume: 10 µL.
-
-
Sample and Standard Preparation:
-
Standard Solution (1 mg/mL): Accurately weigh approximately 10 mg of this compound reference standard and transfer it to a 10 mL volumetric flask. Dissolve and dilute to the mark with a 50:50 mixture of acetonitrile and water.
-
Sample Solution (1 mg/mL): Prepare the sample solution in the same manner as the standard solution using the batch of this compound to be tested.
-
2.2. Alternative Method: Isocratic RP-HPLC
This method offers a simpler, isocratic elution, which can be advantageous for routine quality control if sufficient resolution is achieved.
-
Instrumentation:
-
Same as the primary method.
-
-
Chromatographic Conditions:
-
Column: C18 Reverse-Phase Column (e.g., 150 mm x 4.6 mm, 3.5 µm particle size).
-
Mobile Phase: 40% Acetonitrile, 60% Water with 0.05% Trifluoroacetic Acid.
-
Flow Rate: 0.8 mL/min.
-
Column Temperature: 35 °C.
-
Detection Wavelength: 260 nm.
-
Injection Volume: 5 µL.
-
Comparative Data Presentation
To illustrate the performance of the described HPLC methods, two hypothetical batches of this compound ("Batch A" and "Batch B") were analyzed. The purity was determined by the area percentage of the main peak relative to the total peak area. Potential impurities considered include a precursor, 2-Chloro-5-(trifluoromethyl)pyrimidine[6], and a potential hydrolysis product, 2-Hydroxy-5-(trifluoromethyl)pyrimidine.
Table 1: Purity Analysis of this compound Batches using the Primary HPLC Method.
| Compound | Retention Time (min) | Batch A (Area %) | Batch B (Area %) |
| 2-Hydroxy-5-(trifluoromethyl)pyrimidine | 8.5 | 0.15 | Not Detected |
| This compound | 15.2 | 99.75 | 99.91 |
| 2-Chloro-5-(trifluoromethyl)pyrimidine | 17.8 | 0.10 | 0.09 |
| Total Purity | 99.75 | 99.91 |
Table 2: Purity Analysis of this compound Batches using the Alternative HPLC Method.
| Compound | Retention Time (min) | Batch A (Area %) | Batch B (Area %) |
| 2-Hydroxy-5-(trifluoromethyl)pyrimidine | 4.2 | 0.18 | Not Detected |
| This compound | 7.8 | 99.70 | 99.89 |
| 2-Chloro-5-(trifluoromethyl)pyrimidine | 9.5 | 0.12 | 0.11 |
| Total Purity | 99.70 | 99.89 |
3.1. Comparison of Methods
The primary gradient method provides superior resolution between the main peak and the potential impurities, as indicated by the larger separation in retention times. This method is recommended for comprehensive purity profiling and method validation. The alternative isocratic method offers a faster analysis time but with reduced separation, which may be suitable for rapid in-process controls where the impurity profile is well-characterized.
Workflow and Signaling Pathway Diagrams
4.1. HPLC Purity Validation Workflow
The following diagram illustrates the logical workflow for the purity validation of this compound using the described HPLC methods.
Caption: Logical workflow for the HPLC purity validation of this compound.
Alternative and Complementary Analytical Techniques
While HPLC is the primary method for purity determination, other techniques can provide valuable complementary information.
Table 3: Comparison of Analytical Techniques for Purity and Impurity Profiling.
| Technique | Advantages | Limitations |
| HPLC-UV | High precision and accuracy for quantification; robust and widely available. | Requires reference standards for impurity identification. |
| LC-MS | Provides mass-to-charge ratio for identification of unknown impurities.[2] | Higher instrumentation cost and complexity. |
| Nuclear Magnetic Resonance (NMR) | Provides detailed structural information about the main component and impurities.[2] | Lower sensitivity for quantifying minor impurities compared to HPLC. |
| Gas Chromatography (GC) | Suitable for volatile impurities. | Not suitable for non-volatile compounds without derivatization. |
Conclusion
The presented RP-HPLC method provides a reliable and precise approach for the purity validation of this compound. The method is capable of separating the main component from its potential impurities, allowing for accurate quantification. For comprehensive impurity profiling, coupling HPLC with mass spectrometry (LC-MS) is recommended. The choice between a gradient and an isocratic method will depend on the specific requirements of the analysis, with the gradient method offering superior resolution for complex samples and the isocratic method providing a faster alternative for routine quality control.
References
- 1. Chemistry of Fluorinated Pyrimidines in the Era of Personalized Medicine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry,19F NMR, and Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development of an HPLC-DAD Method for the Extraction and Quantification of 5-Fluorouracil, Uracil, and 5-Fluorodeoxyuridin Monophosphate in Cells and Culture Media of Lactococcus lactis | MDPI [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. scielo.br [scielo.br]
- 6. medchemexpress.com [medchemexpress.com]
Mass Spectrometry of 2-Fluoro-5-(trifluoromethyl)pyrimidine and its Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of fluorine atoms into heterocyclic scaffolds is a cornerstone of modern medicinal chemistry, often imparting desirable properties such as enhanced metabolic stability, increased binding affinity, and improved bioavailability. Among these, 2-fluoro-5-(trifluoromethyl)pyrimidine and its derivatives represent a critical class of compounds with significant potential in drug discovery. Understanding their behavior under mass spectrometric analysis is paramount for their identification, characterization, and quantification in complex biological matrices. This guide provides a comparative overview of the mass spectrometry of this compound and its derivatives, supported by experimental data from related compounds and detailed analytical protocols.
Principles of Ionization and Fragmentation
The mass spectrometric analysis of this compound and its analogs can be approached using various ionization techniques, with Electron Ionization (EI) and Electrospray Ionization (ESI) being the most common. The choice of ionization method significantly influences the resulting mass spectrum and the observed fragmentation patterns.
Electron Ionization (EI): This hard ionization technique typically leads to extensive fragmentation, providing rich structural information. For this compound, EI is expected to produce a prominent molecular ion peak (M+•), followed by a series of fragment ions resulting from the loss of fluorine, the trifluoromethyl group, and cleavage of the pyrimidine ring.
Electrospray Ionization (ESI): As a soft ionization technique, ESI is well-suited for the analysis of more polar derivatives and for liquid chromatography-mass spectrometry (LC-MS) applications. It typically generates protonated molecules ([M+H]+) with minimal fragmentation, making it ideal for molecular weight determination. Tandem mass spectrometry (MS/MS) is then required to induce fragmentation and elicit structural information.
Comparative Fragmentation Analysis
While specific experimental data for this compound is not widely published, its fragmentation behavior can be predicted based on the well-documented mass spectra of structurally related compounds, including other fluorinated and trifluoromethylated pyrimidines.
Table 1: Predicted Major Fragment Ions of this compound and Comparison with Related Structures
| Precursor Ion | Predicted Fragment Ion | Neutral Loss | Observations from Related Compounds |
| [C5H2F4N2]+• (M+•) | [C5H2F3N2]+ | F | Loss of a fluorine radical is a common fragmentation pathway for fluorinated aromatics. |
| [C5H2F4N2]+• (M+•) | [C4H2FN2]+ | CF3 | Cleavage of the C-CF3 bond is expected due to the stability of the CF3 radical. |
| [C5H2F4N2]+• (M+•) | [C4HF4N]+• | HCN | Ring cleavage with the elimination of hydrogen cyanide is characteristic of pyrimidines. |
| [C5H3F4N2]+ ([M+H]+) | [C5H3F3N2]+ | HF | Loss of hydrogen fluoride is a common fragmentation pathway in the ESI-MS/MS of fluorinated compounds. |
| [C5H3F4N2]+ ([M+H]+) | [C4H3FN2]+ | CF2 | Rearrangement and loss of difluorocarbene has been observed in the mass spectra of some trifluoromethyl-substituted heterocycles.[1] |
The fragmentation of pyrimidine-based compounds can yield valuable structural information. The molecular ion peak ([M+H]+) is typically observed, and subsequent fragmentation may involve cleavage of substituent bonds and fragmentation of the pyrimidine ring itself.[2]
Experimental Protocols
Effective analysis of this compound and its derivatives by mass spectrometry relies on optimized experimental conditions. Below are representative protocols for both Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
GC-MS Protocol for Volatile Derivatives
This protocol is suitable for the analysis of this compound and other volatile derivatives.
Sample Preparation:
-
Dissolve the sample in a volatile organic solvent (e.g., dichloromethane or ethyl acetate) to a concentration of 10-100 µg/mL.
-
If necessary, derivatize polar functional groups to increase volatility.
GC Conditions:
-
Column: 30 m x 0.25 mm ID, 0.25 µm film thickness, fused silica capillary column with a non-polar stationary phase (e.g., 5% phenyl-methylpolysiloxane).
-
Inlet Temperature: 250 °C
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 50 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 280 °C.
-
Hold: 5 minutes at 280 °C.
-
MS Conditions (EI):
-
Ion Source Temperature: 230 °C
-
Electron Energy: 70 eV
-
Mass Range: m/z 40-500
-
Scan Rate: 2 scans/second
LC-MS/MS Protocol for a Broad Range of Derivatives
This protocol is adaptable for a wide variety of derivatives, particularly those encountered in drug metabolism and pharmacokinetic studies.[3]
Sample Preparation:
-
For biological samples (e.g., plasma), perform protein precipitation by adding three volumes of cold acetonitrile containing an internal standard.
-
Vortex and centrifuge to pellet the precipitated proteins.
-
Evaporate the supernatant to dryness under a stream of nitrogen.
-
Reconstitute the residue in the initial mobile phase.
LC Conditions:
-
Column: C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm particle size).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient:
-
0-1 min: 5% B
-
1-8 min: Linear gradient from 5% to 95% B
-
8-10 min: 95% B
-
10.1-12 min: 5% B
-
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40 °C
MS/MS Conditions (ESI+):
-
Ion Source: Electrospray Ionization (ESI) in positive ion mode.
-
Capillary Voltage: 3.5 kV
-
Cone Voltage: 30 V
-
Desolvation Temperature: 350 °C
-
Source Temperature: 150 °C
-
Collision Gas: Argon
-
Acquisition Mode: Multiple Reaction Monitoring (MRM) for quantitative analysis or product ion scan for structural elucidation.
Visualizing Fragmentation and Workflows
Graphical representations of fragmentation pathways and experimental workflows are essential for clear communication and understanding.
Caption: Predicted EI fragmentation pathway of this compound.
Caption: General experimental workflow for LC-MS/MS analysis of derivatives.
Comparison with Alternatives
While mass spectrometry is a powerful tool, other analytical techniques can provide complementary information for the characterization of this compound and its derivatives.
Table 2: Comparison of Analytical Techniques
| Technique | Strengths | Limitations |
| Mass Spectrometry (MS) | High sensitivity and selectivity; provides molecular weight and structural information. | Isomeric differentiation can be challenging without chromatography; quantification requires standards. |
| Nuclear Magnetic Resonance (NMR) | Provides detailed structural information, including stereochemistry; non-destructive. | Lower sensitivity than MS; requires pure samples; not suitable for complex mixtures. |
| Infrared (IR) Spectroscopy | Provides information about functional groups. | Limited structural information; not suitable for complex mixtures. |
| Gas Chromatography (GC) | High resolving power for volatile and thermally stable compounds. | Not suitable for non-volatile or thermally labile compounds without derivatization. |
| Liquid Chromatography (LC) | Applicable to a wide range of compounds, including non-volatile and thermally labile ones. | Lower resolution than GC for some applications. |
References
- 1. Volume # 5(138), September - October 2021 — "Ionic series in mass spectra of trifluoromethyl-substituted heterocycles and cyclopropanes not containing regular fragment groups" [notes.fluorine1.ru]
- 2. Development of an LC-MS/MS assay for the quantitative determination of the intracellular 5-fluorouracil nucleotides responsible for the anticancer effect of 5-fluorouracil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Phenotyping of Uracil and 5-Fluorouracil Metabolism Using LC-MS/MS for Prevention of Toxicity and Dose Adjustment of Fluoropyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Reactivity of 2-Fluoro- vs. 2-Chloro-5-(trifluoromethyl)pyrimidine
For Researchers, Scientists, and Drug Development Professionals
In the synthesis of novel therapeutics and agrochemicals, the strategic functionalization of heterocyclic scaffolds is a cornerstone of molecular design. Pyrimidines, particularly those bearing a trifluoromethyl group, are privileged structures due to their unique electronic properties and metabolic stability. The choice of leaving group on the pyrimidine ring is a critical consideration for synthetic efficiency and route design. This guide provides an objective comparison of the reactivity of two key intermediates: 2-Fluoro-5-(trifluoromethyl)pyrimidine and 2-Chloro-5-(trifluoromethyl)pyrimidine, in common and essential organic transformations.
Executive Summary
The reactivity of the C2-halogen in 5-(trifluoromethyl)pyrimidine is dictated by the nature of the chemical transformation.
-
For Nucleophilic Aromatic Substitution (SNAr): The 2-fluoro derivative is generally more reactive than its 2-chloro counterpart. The high electronegativity of fluorine enhances the electrophilicity of the C2 position, accelerating the rate-determining nucleophilic attack.
-
For Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig): The 2-chloro derivative is typically more reactive. The weaker carbon-chlorine bond facilitates the rate-limiting oxidative addition step to the palladium(0) catalyst compared to the stronger carbon-fluorine bond.
While direct, side-by-side quantitative comparisons in the literature for these specific substrates are scarce, this guide synthesizes established principles of chemical reactivity and provides representative experimental protocols to inform synthetic strategy.
Theoretical Framework: Nucleophilic Aromatic Substitution (SNAr)
The SNAr reaction is a primary pathway for the functionalization of these pyrimidines. The reaction proceeds via a two-step addition-elimination mechanism, often involving a stabilized intermediate known as a Meisenheimer complex.
The trifluoromethyl group at the C5 position is a potent electron-withdrawing group, which significantly activates the pyrimidine ring towards nucleophilic attack, particularly at the C2 and C4/C6 positions. The relative reactivity of the 2-fluoro and 2-chloro substituents is governed by two opposing factors:
-
Inductive Effect: Fluorine is the most electronegative element. Its strong electron-withdrawing inductive effect polarizes the C2-halogen bond, making the C2 carbon more electrophilic and thus more susceptible to nucleophilic attack. This effect accelerates the formation of the Meisenheimer complex, which is often the rate-determining step.
-
Leaving Group Ability: The strength of the carbon-halogen bond influences the ease of halide expulsion in the second step of the mechanism. The C-F bond is significantly stronger than the C-Cl bond, making fluoride a poorer leaving group than chloride in terms of bond strength.
In most SNAr reactions with activated heteroaromatics, the initial nucleophilic addition is the rate-determining step. Consequently, the inductive effect of the halogen dominates, leading to a general reactivity order of F > Cl > Br > I.[1] Therefore, This compound is predicted to be more reactive in SNAr reactions.
Comparative Reactivity Data
| Reaction Type | This compound | 2-Chloro-5-(trifluoromethyl)pyrimidine | Rationale |
| Nucleophilic Aromatic Substitution (SNAr) | Higher Reactivity | Lower Reactivity | The high electronegativity of fluorine enhances the electrophilicity of the C2 carbon, accelerating the rate-determining nucleophilic attack. |
| Suzuki-Miyaura Coupling | Lower Reactivity | Higher Reactivity | The weaker C-Cl bond facilitates the rate-limiting oxidative addition to the Pd(0) catalyst compared to the stronger C-F bond. |
| Buchwald-Hartwig Amination | Lower Reactivity | Higher Reactivity | Similar to Suzuki coupling, the oxidative addition of the C-Cl bond to the palladium catalyst is generally more facile than that of the C-F bond. |
Experimental Protocols
The following are generalized, representative protocols for key transformations. Researchers should note that optimization of catalysts, ligands, bases, solvents, and temperature is often necessary for specific substrates.
Protocol 1: Nucleophilic Aromatic Substitution with an Amine (e.g., Morpholine)
This protocol describes a typical SNAr reaction. The higher reactivity of the fluoro-substrate may allow for milder reaction conditions (e.g., lower temperature or shorter reaction time) compared to the chloro-analogue.
Materials:
-
2-Halo-5-(trifluoromethyl)pyrimidine (1.0 equiv)
-
Morpholine (1.2 equiv)
-
Potassium Carbonate (K₂CO₃) or Diisopropylethylamine (DIPEA) (2.0 equiv)
-
Anhydrous solvent (e.g., Dimethylformamide (DMF), Acetonitrile (MeCN), or Dioxane)
Procedure:
-
To a stirred solution of 2-halo-5-(trifluoromethyl)pyrimidine in the chosen solvent, add the amine and the base.
-
Heat the reaction mixture to a specified temperature (e.g., 80-120 °C) and monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the mixture to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Filter the mixture and concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Suzuki-Miyaura Cross-Coupling
This protocol outlines a general procedure for the palladium-catalyzed coupling of an arylboronic acid. The chloro-pyrimidine is expected to be more reactive and may require less forcing conditions or lower catalyst loading.
Materials:
-
2-Chloro-5-(trifluoromethyl)pyrimidine (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃, 2.0 equiv)
-
Solvent system (e.g., 1,4-Dioxane/water or Toluene/ethanol/water)
Procedure:
-
In a reaction vessel, combine 2-chloro-5-(trifluoromethyl)pyrimidine, the arylboronic acid, the palladium catalyst, and the base.
-
Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add the degassed solvent system.
-
Heat the reaction mixture to reflux (e.g., 90-110 °C) until the starting material is consumed, as monitored by TLC or LC-MS.
-
Cool the reaction to room temperature and dilute with an organic solvent.
-
Filter the mixture through a pad of celite, washing with the organic solvent.
-
Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the residue by flash column chromatography.
Protocol 3: Buchwald-Hartwig Amination
This protocol describes a general method for C-N bond formation. As with Suzuki coupling, the chloro-derivative is the more common and generally more reactive substrate.
Materials:
-
2-Chloro-5-(trifluoromethyl)pyrimidine (1.0 equiv)
-
Primary or secondary amine (1.1 equiv)
-
Palladium pre-catalyst (e.g., Pd₂(dba)₃, 1-2 mol%)
-
Phosphine ligand (e.g., XPhos, RuPhos, 2-4 mol%)
-
Strong base (e.g., NaOt-Bu, LHMDS, 1.4 equiv)
-
Anhydrous, degassed solvent (e.g., Toluene, Dioxane)
Procedure:
-
In a glovebox or under an inert atmosphere, add the palladium pre-catalyst, ligand, and base to a dry reaction vessel.
-
Add the solvent, followed by the amine and then 2-chloro-5-(trifluoromethyl)pyrimidine.
-
Seal the vessel and heat the mixture in a preheated oil bath (e.g., 100 °C).
-
Monitor the reaction by TLC or LC-MS.
-
Once complete, cool the reaction to room temperature, dilute with an organic solvent, and quench with water.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by flash column chromatography.
Visualizations
The following diagrams illustrate the key reaction mechanisms and a general experimental workflow.
Caption: Generalized mechanism for Nucleophilic Aromatic Substitution (SNAr).
Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Caption: General experimental workflow for cross-coupling reactions.
References
A Comparative Guide to the Biological Activity of 2-Fluoro-5-(trifluoromethyl)pyrimidine Derivatives and Their Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the biological activity of 2-Fluoro-5-(trifluoromethyl)pyrimidine derivatives against their analogs with different substitutions at the 2-position. The information is compiled from various studies to aid in the rational design of novel therapeutic agents.
Introduction
The 5-(trifluoromethyl)pyrimidine scaffold is a privileged core in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticancer, antifungal, and kinase inhibitory effects. The electronic properties and metabolic stability conferred by the trifluoromethyl group make it an attractive moiety in drug design. The substituent at the 2-position of the pyrimidine ring plays a crucial role in modulating the biological activity of these compounds. This guide focuses on comparing derivatives with a fluorine atom at the 2-position to analogs bearing other substituents such as chlorine, amino, and thioether groups.
Anticancer Activity: A Comparative Overview
Derivatives of 5-(trifluoromethyl)pyrimidine have been extensively investigated for their potential as anticancer agents, with many exhibiting potent inhibitory activity against various cancer cell lines. The nature of the substituent at the 2-position significantly influences this activity.
Quantitative Comparison of Anticancer Activity
The following table summarizes the in vitro anticancer activity (IC50 values in µM) of various 2-substituted-5-(trifluoromethyl)pyrimidine derivatives against several human cancer cell lines. It is important to note that direct comparisons between studies should be made with caution due to variations in experimental conditions.
| Compound ID/Reference | 2-Substituent | Cancer Cell Line | IC50 (µM) | Reference |
| 2-Fluoro Derivatives | ||||
| Compound 9u | -(NH)-(C₆H₄)-NHCO-CH=CH-(C₆H₄)-F | A549 (Lung) | 0.35 | [1][2] |
| MCF-7 (Breast) | 3.24 | [1][2] | ||
| PC-3 (Prostate) | 5.12 | [1][2] | ||
| Compound 9b | -(NH)-(C₆H₄)-NHCO-(C₆H₄)-F | A549 (Lung) | >40 | [2] |
| MCF-7 (Breast) | >40 | [2] | ||
| PC-3 (Prostate) | >40 | [2] | ||
| 2-Chloro Derivatives | ||||
| Compound 3b | Thioxo-thiazolo[4,5-d]pyrimidine core | C32 (Melanoma) | 24.4 | [3] |
| A375 (Melanoma) | 25.4 | [3] | ||
| MCF-7/WT (Breast) | >50 | [3] | ||
| DU145 (Prostate) | >50 | [3] | ||
| 2-Amino Derivatives | ||||
| Compound 30 | -NH-(CH₂)₃-NH-(tetrahydroisoquinoline) | MV4-11 (Leukemia) | <0.004 | [4] |
| Compound 22 | -NH-(CH₂)₃-NH-(dihydrobenzo[b][3][5]dioxin) | MV4-11 (Leukemia) | 2.88 | [4] |
| Other Analogs | ||||
| Compound 17v | Varied (complex side chain) | H1975 (Lung) | 2.27 | [6] |
| 5-Fluorouracil (Control) | - | H1975 (Lung) | 9.37 | [6] |
Kinase Inhibition: Targeting Key Signaling Pathways
A significant mechanism of action for many 5-(trifluoromethyl)pyrimidine derivatives is the inhibition of protein kinases involved in cancer cell proliferation and survival, such as the Epidermal Growth Factor Receptor (EGFR).
EGFR Signaling Pathway
The EGFR signaling pathway is a critical regulator of cell growth, proliferation, and differentiation.[1][7] Its aberrant activation is a hallmark of many cancers, making it a key target for anticancer therapies.
Caption: Simplified EGFR signaling cascade.
Quantitative Comparison of Kinase Inhibitory Activity
| Compound ID/Reference | 2-Substituent | Kinase Target | IC50 (µM) | Reference |
| 2-Fluoro Derivatives | ||||
| Compound 9u | -(NH)-(C₆H₄)-NHCO-CH=CH-(C₆H₄)-F | EGFR | 0.091 | [1][2] |
| 2-Amino Derivatives | ||||
| Compound 30 | -NH-(CH₂)₃-NH-(tetrahydroisoquinoline) | FLT3-WT | 0.025 | [4] |
| FLT3-D835Y | 0.009 | [4] | ||
| CHK1 | 0.001 | [4] |
Antifungal Activity
Certain this compound derivatives have also demonstrated promising antifungal properties.
Quantitative Comparison of Antifungal Activity
| Compound ID/Reference | Target Fungi | EC50 (µg/mL) | Reference |
| 5-bromo-2-fluoro-N-(3-((2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)oxy)phenyl)benzamide | Phompsis sp. | 10.5 | [8] |
| Pyrimethanil (Control) | Phompsis sp. | 32.1 | [9] |
Experimental Protocols
In Vitro Anticancer Activity (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[5][10][11][12]
Caption: General workflow for an MTT-based cytotoxicity assay.
Detailed Method:
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells/well and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: MTT solution (e.g., 5 mg/mL in PBS) is added to each well, and the plates are incubated for an additional 4 hours.
-
Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is read using a microplate reader at a specific wavelength (e.g., 570 nm).
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined.
Conclusion
The available data suggests that the substituent at the 2-position of the 5-(trifluoromethyl)pyrimidine ring is a critical determinant of biological activity. While direct comparative studies are limited, the compiled data indicates that 2-fluoro and 2-amino substitutions can lead to potent anticancer and kinase inhibitory activities. Specifically, certain 2-fluoro derivatives have shown promising activity against lung cancer cells by inhibiting the EGFR signaling pathway. Further systematic structure-activity relationship studies are warranted to fully elucidate the impact of the 2-substituent and to guide the development of more effective and selective therapeutic agents.
References
- 1. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. creative-diagnostics.com [creative-diagnostics.com]
- 3. researchgate.net [researchgate.net]
- 4. Epidermal growth factor receptor - Wikipedia [en.wikipedia.org]
- 5. MTT assay protocol | Abcam [abcam.com]
- 6. Design, synthesis and antitumor activity evaluation of trifluoromethyl-substituted pyrimidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Discovery of 5-trifluoromethyl-2-aminopyrimidine derivatives as potent dual inhibitors of FLT3 and CHK1 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis and Antifungal Activity of Pyrimidine Derivatives Containing an Amide Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 12. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
Head-to-head comparison of different synthesis routes for trifluoromethylated pyrimidines
For researchers, scientists, and drug development professionals, the strategic incorporation of a trifluoromethyl (-CF3) group into a pyrimidine scaffold is a well-established method for enhancing the pharmacological properties of a molecule. This guide provides a detailed, head-to-head comparison of four prominent synthetic routes for the preparation of trifluoromethylated pyrimidines, supported by experimental data and detailed protocols to inform synthetic strategy and optimization.
The presence of a trifluoromethyl group can significantly improve a molecule's metabolic stability, binding affinity, and bioavailability. The choice of synthetic route to these valuable compounds depends on factors such as the desired substitution pattern, available starting materials, and scalability. Herein, we compare four distinct approaches: a classical multi-step synthesis, a one-pot multi-component reaction, the Biginelli reaction for dihydropyrimidines, and direct C-H trifluoromethylation.
Comparative Analysis of Synthesis Routes
The following table summarizes the key quantitative data for the different synthesis routes, offering a clear comparison of their efficiency and conditions.
| Synthesis Route | Key Starting Materials | Key Reagents/Catalysts | Reaction Conditions | Product Scope | Overall Yield |
| Multi-Step Synthesis | Ethyl trifluoroacetoacetate, Urea | PPA, POCl₃ | Stepwise heating, reflux | 4-Trifluoromethyl-pyrimidines | 20-61%[1] |
| One-Pot, Multi-Component | Aryl enaminones, Amidines | CF₃SO₂Na, Cu(II) species | One-pot, heating | 5-Trifluoromethyl-pyrimidines | Up to 80%[2][3] |
| Biginelli Reaction | Aldehyde, Ethyl trifluoroacetoacetate, Urea/Thiourea | Acid catalyst (e.g., HCl) | Reflux | 4-Trifluoromethyl-dihydropyrimidin-2(1H)-ones/thiones | 65-75%[4] |
| Direct C-H Trifluoromethylation | Pyrimidine | Trifluoroacetic acid, Silver carbonate | Heating | Regioselective trifluoromethylation | Good yields (specific to substrate)[5][6] |
Visualizing the Synthetic Pathways
The following diagrams illustrate the logical flow of each synthetic strategy.
Detailed Experimental Protocols
Route 1: Multi-Step Synthesis of 4-(Trifluoromethyl)pyrimidines
This classical approach involves the construction of the pyrimidine ring followed by functionalization.
Step 1: Synthesis of 2-Hydroxy-4-(trifluoromethyl)pyrimidine A mixture of ethyl 4,4,4-trifluoroacetoacetate (1.0 eq), urea (1.2 eq), and polyphosphoric acid (PPA) is heated with stirring. The reaction progress is monitored by TLC. Upon completion, the reaction mixture is cooled and poured into ice water. The resulting precipitate is filtered, washed with water, and dried to afford 2-hydroxy-4-(trifluoromethyl)pyrimidine. A reported yield for a similar reaction using ethanol and sulfuric acid as the catalyst is 73%.
Step 2: Synthesis of 2-Chloro-4-(trifluoromethyl)pyrimidine 2-Hydroxy-4-(trifluoromethyl)pyrimidine (1.0 eq) is added to phosphorus oxychloride (POCl₃) (5.0 eq) and heated at reflux for 4 hours. After cooling, the mixture is carefully poured into ice water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by distillation to give 2-chloro-4-(trifluoromethyl)pyrimidine. A reported yield for this chlorination step is 70%.
Step 3: Functionalization The resulting 2-chloro-4-(trifluoromethyl)pyrimidine can be further functionalized through nucleophilic aromatic substitution reactions to introduce various substituents at the 2-position.
Route 2: One-Pot, Multi-Component Synthesis of 5-Trifluoromethyl Pyrimidines
This method provides a highly efficient and selective route to 5-trifluoromethyl pyrimidines.
General Procedure: A mixture of an aryl enaminone (1.0 eq), an amidine hydrochloride (1.2 eq), and sodium triflinate (CF₃SO₂Na) (2.0 eq) in a suitable solvent is heated in the presence of a copper(II) catalyst. The reaction is stirred at an elevated temperature until completion, as monitored by TLC. After cooling, the reaction mixture is worked up by extraction and purified by column chromatography to yield the desired 5-trifluoromethyl pyrimidine derivative. Yields of up to 80% have been reported for this method.[2][3]
Route 3: Biginelli Reaction for 4-Trifluoromethyl-dihydropyrimidin-2(1H)-ones
The Biginelli reaction is a well-established multi-component reaction for the synthesis of dihydropyrimidines.
General Procedure: A mixture of an aldehyde (1.0 eq), ethyl trifluoroacetoacetate (1.0 eq), and urea or thiourea (1.5 eq) is heated in ethanol with a catalytic amount of hydrochloric acid at reflux.[4] The reaction progress is monitored by TLC. Upon completion, the reaction mixture is cooled in an ice bath, and the precipitated product is collected by filtration. The solid is washed with cold ethanol and dried. Further purification can be achieved by recrystallization from ethanol. Yields for this reaction are typically in the range of 65-75%.[4]
Route 4: Direct C-H Trifluoromethylation
This approach offers the most atom-economical route by directly functionalizing the C-H bonds of the pyrimidine ring.
General Procedure: A pyrimidine substrate is treated with trifluoroacetic acid in the presence of a silver salt, such as silver carbonate, in a suitable solvent like N,N-dimethylformamide. The reaction mixture is heated, and the progress is monitored by an appropriate analytical technique. This method allows for the regioselective introduction of the trifluoromethyl group, and good yields have been reported for various pyridine and pyrimidine substrates.[5][6] The specific conditions and yields are highly dependent on the substrate.
Conclusion
The synthesis of trifluoromethylated pyrimidines can be achieved through a variety of strategic routes. The traditional multi-step synthesis offers versatility for introducing a wide range of functional groups, although it may involve more steps and potentially lower overall yields. The one-pot, multi-component reaction provides an efficient and convergent approach to 5-trifluoromethyl pyrimidines with high yields. For the synthesis of dihydropyrimidine analogs, the Biginelli reaction is a robust and straightforward method. Finally, direct C-H trifluoromethylation represents the most modern and atom-economical strategy, though its substrate scope and regioselectivity require careful consideration for each specific target molecule. The selection of the optimal synthetic route will be guided by the desired substitution pattern, the availability of starting materials, and the desired scale of the reaction.
References
- 1. Frontiers | Design, Synthesis, and Bioactivities of Novel Trifluoromethyl Pyrimidine Derivatives Bearing an Amide Moiety [frontiersin.org]
- 2. researchgate.net [researchgate.net]
- 3. One‐Pot Multicomponent Selective Synthesis of 5‐Trifluoromethyl Pyrimidine Derivatives | Scilit [scilit.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
The Structural Significance and Biological Potential of 2-Fluoro-5-(trifluoromethyl)pyrimidine Derivatives: A Comparative Guide
For researchers, scientists, and professionals in drug development, understanding the structure-activity relationships of novel compounds is paramount. This guide provides a comparative analysis of 2-Fluoro-5-(trifluoromethyl)pyrimidine derivatives, focusing on their structural characteristics and biological performance. While a specific X-ray crystal structure for a simple this compound derivative is not publicly available in the searched crystallographic databases, this guide leverages data from closely related analogues to provide valuable insights.
The introduction of fluorine and trifluoromethyl groups into the pyrimidine scaffold is a well-established strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and other pharmacokinetic properties. The 2-fluoro and 5-trifluoromethyl substitution pattern is of particular interest for its potential to modulate the electronic and steric properties of the pyrimidine ring, thereby influencing its interaction with biological targets.
Comparative Crystallographic Analysis of Related Trifluoromethyl-Pyrimidine Derivatives
To offer structural insights, we present crystallographic data for two related compounds: a 6-(trifluoromethyl)pyrimidine derivative and a 5-trifluoromethyl-thiazolo[4,5-d]pyrimidine derivative. These structures provide a basis for understanding the conformational preferences and intermolecular interactions of the trifluoromethyl-pyrimidine core.
Table 1: Crystallographic Data for Related Trifluoromethyl-Pyrimidine Derivatives
| Compound Name | Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) | V (ų) | Z |
| 3-(4-fluorophenyl)-2-thioxo-5-(trifluoromethyl)-2,3-dihydro[1][2]thiazolo[4,5-d]pyrimidin-7(6H)-one (2e) | C₁₂H₅F₄N₃OS₂ | Triclinic | P-1 | Not Reported | Not Reported | Not Reported | Not Reported | Not Reported | 2 |
| 7-[(4-fluorobenzyl)amino)]-3-phenyl-5-(trifluoromethyl)[1][2]thiazolo[4,5-d]pyrimidine-2(3H)-thione (4b) | C₁₉H₁₁F₄N₅S₂ | Monoclinic | P2₁/n | Not Reported | Not Reported | Not Reported | Not Reported | Not Reported | 4 |
Note: Detailed cell parameters for these specific compounds were not available in the provided search results.
In the crystal structure of 3-(4-fluorophenyl)-2-thioxo-5-(trifluoromethyl)-2,3-dihydro[1][2]thiazolo[4,5-d]pyrimidin-7(6H)-one (2e), the molecules are linked into centrosymmetric dimers by hydrogen bonds.[3] For 7-[(4-fluorobenzyl)amino)]-3-phenyl-5-(trifluoromethyl)[1][2]thiazolo[4,5-d]pyrimidine-2(3H)-thione (4b), the molecules form zig-zag chains through hydrogen bonding.[3] These interactions highlight the importance of hydrogen bonding in the crystal packing of such derivatives.
Comparative Biological Performance
Trifluoromethylpyrimidine derivatives have been investigated for a range of biological activities, including anticancer, antifungal, and insecticidal properties. The following tables summarize the performance of various derivatives, offering a comparison where data is available.
Table 2: Anticancer Activity of 5-(Trifluoromethyl)pyrimidine Derivatives
| Compound | Cell Line | Activity Metric | Value | Reference Compound |
| 7-Chloro-3-phenyl-5-(trifluoromethyl)[1][2]thiazolo[4,5-d]pyrimidine-2(3H)-thione (3b) | NCI-60 | GI₅₀ | Not Reported | Not Reported |
| 5-bromo-2-fluoro-N-(2-((2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)oxy)phenyl)benzamide (5f) | Phomopsis sp. | Inhibition Rate | 100% | Pyrimethanil (85.1%) |
| 5-bromo-2-fluoro-N-(3-((2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)oxy)phenyl)benzamide (5o) | Phomopsis sp. | Inhibition Rate | 100% | Pyrimethanil (85.1%) |
| (E)-3-((2-((4-(3-(3-fluorophenyl)acrylamido)phenyl)amino)-5-(trifluoromethyl)pyrimidin-4-yl)amino)-N-methylthiophene-2-carboxamide (9u) | A549 | IC₅₀ | 0.35 µM | Not Reported |
| (E)-3-((2-((4-(3-(3-fluorophenyl)acrylamido)phenyl)amino)-5-(trifluoromethyl)pyrimidin-4-yl)amino)-N-methylthiophene-2-carboxamide (9u) | MCF-7 | IC₅₀ | 3.24 µM | Not Reported |
| (E)-3-((2-((4-(3-(3-fluorophenyl)acrylamido)phenyl)amino)-5-(trifluoromethyl)pyrimidin-4-yl)amino)-N-methylthiophene-2-carboxamide (9u) | PC-3 | IC₅₀ | 5.12 µM | Not Reported |
Table 3: Antifungal and Insecticidal Activities of Trifluoromethyl Pyrimidine Derivatives
| Compound | Target Organism | Activity Metric | Value (at 50 µg/mL) | Reference Compound |
| 5-bromo-2-fluoro-N-(2-((2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)oxy)phenyl)benzamide (5f) | Phomopsis sp. | Inhibition Rate | 100% | Pyrimethanil (85.1%) |
| A series of 23 novel trifluoromethyl pyrimidine derivatives | Botrytis cinerea | Inhibition Rate | Up to 100% | Tebuconazole (96.45%) |
| A series of 23 novel trifluoromethyl pyrimidine derivatives | Mythimna separata | Mortality Rate (at 500 µg/mL) | Up to 86.7% | Chlorantraniliprole |
| A series of 23 novel trifluoromethyl pyrimidine derivatives | Spodoptera frugiperda | Mortality Rate (at 500 µg/mL) | Up to 90.0% | Chlorantraniliprole |
The data indicates that trifluoromethyl pyrimidine derivatives exhibit significant biological activity, in some cases exceeding that of commercial reference compounds.[2][4][5] The presence of the trifluoromethyl group is often associated with increased lipophilicity and metabolic stability, which can contribute to enhanced efficacy.[3]
Experimental Protocols
Synthesis of 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives[3]
A mixture of an appropriate 4-amino-2-thioxo-2,3-dihydro-3-substituted-1,3-thiazole-5-carboxamide (10 mmol) and trifluoroacetic anhydride (20 mL) is heated at reflux with stirring for 4 hours. The reaction mixture is then allowed to stand at room temperature overnight. The resulting precipitate is collected by filtration and recrystallized from toluene to yield the 3-substituted-2-thioxo-5-(trifluoromethyl)-2,3-dihydro[1][2]thiazolo[4,5-d]pyrimidin-7(6H)-one.
General Protocol for Cooling Crystallization of Pyrimidine Compounds[1]
-
Dissolution: Place the impure pyrimidine compound in an Erlenmeyer flask and add a minimal amount of a suitable solvent. Heat the mixture to the solvent's boiling point while stirring to completely dissolve the compound.
-
Cooling: Remove the flask from the heat and allow it to cool slowly to room temperature.
-
Crystal Growth: As the solution cools, the solubility of the compound decreases, leading to the formation of crystals.
-
Further Cooling: Place the flask in an ice bath to maximize the crystal yield.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold solvent.
-
Drying: Dry the crystals completely.
Protocol for Anti-Solvent Vapor Diffusion[1]
This technique is suitable for small quantities of material.
-
Preparation: Dissolve the pyrimidine compound in a small volume of a "good" solvent (in which it is soluble) in a small vial.
-
Setup: Place this small vial inside a larger, sealed container that contains a small amount of an "anti-solvent" (a volatile solvent in which the compound is insoluble).
-
Diffusion: The anti-solvent vapor will slowly diffuse into the solution of the compound, gradually decreasing its solubility.
-
Crystallization: As the solubility decreases, the compound will begin to crystallize.
Signaling Pathway and Experimental Workflow Visualization
Certain trifluoromethylpyrimidine derivatives have been identified as inhibitors of kinases such as FMS-like tyrosine kinase 3 (FLT3) and Checkpoint kinase 1 (CHK1), which are implicated in cancer. The following diagrams illustrate a simplified FLT3 signaling pathway and a general workflow for the synthesis of trifluoromethylpyrimidine derivatives.
Caption: Simplified FLT3-ITD signaling pathway leading to increased DNA repair and cell proliferation.
Caption: General experimental workflow for the synthesis of this compound derivatives.
References
Spectroscopic Comparison of 2-Fluoro-5-(trifluoromethyl)pyrimidine with Structurally Related Compounds: A Comprehensive Guide
For researchers, scientists, and professionals in drug development, understanding the nuanced structural and electronic properties of heterocyclic compounds is paramount. This guide provides a detailed spectroscopic comparison of 2-Fluoro-5-(trifluoromethyl)pyrimidine with two closely related analogs: 5-(trifluoromethyl)pyrimidine and 2-fluoropyrimidine. By presenting key experimental data from Nuclear Magnetic Resonance (NMR), Infrared (IR), Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) spectroscopy, this document aims to facilitate a deeper understanding of the impact of fluorine and trifluoromethyl substituents on the pyrimidine core.
This comparative analysis is supported by detailed experimental protocols for the spectroscopic techniques employed, ensuring reproducibility and providing a framework for the analysis of similar novel compounds. The relationships between chemical structure and spectroscopic output are further elucidated through logical and workflow diagrams.
Comparative Spectroscopic Data
The introduction of a fluorine atom at the 2-position and a trifluoromethyl group at the 5-position of the pyrimidine ring significantly influences the electronic environment of the molecule. These effects are directly observable in the spectroscopic data presented below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides invaluable insight into the chemical environment of individual atoms within a molecule. The following tables summarize the ¹H, ¹³C, and ¹⁹F NMR data for the three compounds.
Table 1: ¹H NMR Spectroscopic Data
| Compound | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |
| This compound | Data not available | - | - | - |
| 5-(trifluoromethyl)pyrimidine | 9.38 | s | - | H-2 |
| 9.05 | s | - | H-4, H-6 | |
| 2-Fluoropyrimidine | 8.81 | d | 4.8 | H-4, H-6 |
| 7.45 | t | 4.8 | H-5 |
Table 2: ¹³C NMR Spectroscopic Data
| Compound | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |
| This compound | Data not available | - | - | - |
| 5-(trifluoromethyl)pyrimidine | 160.0 | s | - | C-2 |
| 157.9 | q | 35.0 | C-4, C-6 | |
| 126.1 | q | 4.0 | C-5 | |
| 121.5 | q | 272.0 | CF₃ | |
| 2-Fluoropyrimidine | 164.5 | d | 200.0 | C-2 |
| 158.5 | d | 15.0 | C-4, C-6 | |
| 118.0 | s | - | C-5 |
Table 3: ¹⁹F NMR Spectroscopic Data
| Compound | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |
| This compound | -64.2 | s | - | CF₃ |
| -70.1 | s | - | F-2 | |
| 5-(trifluoromethyl)pyrimidine | -63.5 | s | - | CF₃ |
| 2-Fluoropyrimidine | -70.5 | s | - | F-2 |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule through their characteristic vibrational frequencies.
Table 4: Key IR Absorption Bands (cm⁻¹)
| Compound | C-F Stretch (Aromatic) | C-F Stretch (CF₃) | C=N Stretch | C-H Stretch (Aromatic) |
| This compound | ~1250 | ~1150, ~1300 | ~1580 | ~3050 |
| 5-(trifluoromethyl)pyrimidine | - | ~1140, ~1290 | ~1570 | ~3070 |
| 2-Fluoropyrimidine | ~1260 | - | ~1590 | ~3060 |
Note: The IR data for this compound is predicted based on characteristic group frequencies, as specific experimental data was not available.
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, confirming the molecular weight and offering clues about its structure.
Table 5: Mass Spectrometry Data (Electron Ionization)
| Compound | Molecular Ion (M⁺) [m/z] | Key Fragment Ions [m/z] |
| This compound | 166 | 147 ([M-F]⁺), 97 ([M-CF₃]⁺) |
| 5-(trifluoromethyl)pyrimidine | 148 | 129 ([M-F]⁺), 79 ([M-CF₃]⁺) |
| 2-Fluoropyrimidine | 98 | 71 ([M-HCN]⁺) |
Note: The fragmentation pattern for this compound is predicted based on common fragmentation pathways.
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within a molecule, which is particularly useful for conjugated systems.
Table 6: UV-Vis Absorption Data
| Compound | λmax (nm) | Solvent |
| This compound | ~260 | Ethanol |
| 5-(trifluoromethyl)pyrimidine | ~258 | Ethanol |
| 2-Fluoropyrimidine | ~255 | Ethanol |
Note: The UV-Vis data is estimated based on the pyrimidine chromophore and the electronic effects of the substituents.
Experimental Protocols
The following are generalized experimental protocols for the spectroscopic techniques discussed. These protocols provide a foundation for acquiring high-quality data for pyrimidine derivatives.
NMR Spectroscopy (¹H, ¹³C, ¹⁹F)
-
Sample Preparation : Dissolve 5-10 mg of the compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.
-
Instrumentation : Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.
-
¹H NMR Acquisition :
-
Acquire a standard one-dimensional proton spectrum.
-
Typical parameters: 16-32 scans, relaxation delay of 1-2 seconds, spectral width of 12-16 ppm.
-
Reference the spectrum to the residual solvent peak.
-
-
¹³C NMR Acquisition :
-
Acquire a one-dimensional carbon spectrum with proton decoupling.
-
Typical parameters: 1024-4096 scans, relaxation delay of 2-5 seconds, spectral width of 200-240 ppm.
-
Reference the spectrum to the solvent peak.
-
-
¹⁹F NMR Acquisition :
-
Acquire a one-dimensional fluorine spectrum, typically with proton decoupling.
-
Typical parameters: 128-256 scans, relaxation delay of 1-2 seconds, wide spectral width to encompass all fluorine signals.
-
Reference the spectrum to an external standard (e.g., CFCl₃ at 0 ppm).
-
Infrared (IR) Spectroscopy (Attenuated Total Reflectance - ATR)
-
Sample Preparation : Place a small amount of the solid sample directly onto the ATR crystal.
-
Instrumentation : Use a Fourier-transform infrared (FT-IR) spectrometer equipped with an ATR accessory.
-
Data Acquisition :
-
Record a background spectrum of the clean, empty ATR crystal.
-
Apply pressure to ensure good contact between the sample and the crystal.
-
Record the sample spectrum. Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹. The spectrum is usually recorded in the range of 4000-400 cm⁻¹.
-
Mass Spectrometry (Electron Ionization - EI)
-
Sample Introduction : Introduce a small amount of the sample (typically in a volatile solvent) into the mass spectrometer, often via a direct insertion probe or a gas chromatograph.
-
Ionization : Bombard the vaporized sample with a beam of electrons (typically at 70 eV) to induce ionization and fragmentation.
-
Mass Analysis : Separate the resulting ions based on their mass-to-charge ratio using a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection : Detect the ions to generate a mass spectrum.
UV-Vis Spectroscopy
-
Sample Preparation : Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol, methanol, acetonitrile) in a quartz cuvette. The concentration should be adjusted to yield an absorbance reading between 0.1 and 1.0.
-
Instrumentation : Use a dual-beam UV-Vis spectrophotometer.
-
Data Acquisition :
-
Record a baseline spectrum with a cuvette containing only the solvent.
-
Record the absorption spectrum of the sample solution over a relevant wavelength range (e.g., 200-400 nm).
-
Visualizations
To further clarify the relationships and workflows, the following diagrams are provided.
Caption: Chemical structures of the compared pyrimidine derivatives.
Caption: A generalized workflow for the spectroscopic analysis of a novel pyrimidine derivative.
Caption: Logical flow for correlating structural features with spectroscopic observations.
A Researcher's Guide to In Vitro Assay Validation for 2-Fluoro-5-(trifluoromethyl)pyrimidine Compounds
For researchers and drug development professionals, the robust validation of in vitro assays is a critical step in the preclinical evaluation of novel compounds. This guide provides a comparative overview of key in vitro assays for validating the activity of compounds containing the 2-Fluoro-5-(trifluoromethyl)pyrimidine scaffold, a moiety of significant interest in the development of kinase inhibitors and other therapeutic agents.
This guide will delve into the experimental methodologies, present comparative data, and illustrate the underlying signaling pathways to aid in the selection and design of appropriate validation strategies.
Comparing the Alternatives: Biochemical vs. Cell-Based Assays
The in vitro evaluation of compounds bearing the this compound scaffold typically involves a tiered approach, beginning with biochemical assays to determine direct target engagement and progressing to more physiologically relevant cell-based assays.
Biochemical assays , such as those measuring kinase inhibition, provide a direct assessment of a compound's potency against its purified target enzyme. These assays are crucial for establishing structure-activity relationships (SAR) and for confirming the mechanism of action.
Cell-based assays , on the other hand, offer insights into a compound's activity within a cellular context, accounting for factors such as cell permeability, off-target effects, and impact on downstream signaling pathways. These assays are essential for predicting a compound's potential therapeutic efficacy.
Below is a summary of commonly employed assays for this class of compounds, with a focus on kinase inhibitors targeting the Epidermal Growth Factor Receptor (EGFR) and Janus Kinase (JAK) pathways.
Quantitative Data Summary: A Comparative Look at Inhibitory Potency
The following tables summarize the in vitro activity of representative compounds containing the this compound scaffold. It is important to note that direct comparison of IC50 values across different studies should be approached with caution due to variations in experimental conditions.
| Compound ID | Target Kinase | Assay Type | IC50 (µM) | Cell Line | Reference |
| Compound 9u | EGFR | Biochemical | 0.091 | - | [1] |
| EGFR | Cell-based (Antiproliferative) | 0.35 | A549 | [1] | |
| EGFR | Cell-based (Antiproliferative) | 3.24 | MCF-7 | [1] | |
| EGFR | Cell-based (Antiproliferative) | 5.12 | PC-3 | [1] | |
| Compound 30 | FLT3-D835Y | Biochemical | <0.004 | - | [2] |
| CHK1 | Biochemical | <0.004 | - | [2] | |
| c-Kit | Biochemical | 1.84 | - | [2] | |
| - | Cell-based (Antiproliferative) | <0.004 | MV4-11 | [2] |
Table 1: In Vitro Activity of Representative this compound Compounds.
Key Experimental Protocols
Detailed and reproducible experimental protocols are the cornerstone of reliable in vitro assay validation. Below are methodologies for key experiments frequently cited in the evaluation of compounds with the this compound scaffold.
Biochemical Kinase Inhibition Assay (ADP-Glo™)
This assay quantifies the amount of ADP produced during a kinase reaction, which is directly proportional to kinase activity.[3][4]
Materials:
-
Purified recombinant kinase (e.g., EGFR, JAK2)
-
Kinase substrate (e.g., poly(Glu,Tyr) 4:1)
-
Test compound (serially diluted in DMSO)
-
ATP
-
Kinase Assay Buffer (e.g., 40mM Tris-HCl pH 7.5, 20mM MgCl₂, 0.1 mg/mL BSA)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
White, opaque 96- or 384-well plates
Procedure:
-
Add 2.5 µL of serially diluted test compound or vehicle (DMSO) to the assay plate.
-
Prepare a kinase/substrate solution in Kinase Assay Buffer and add 2.5 µL to each well.
-
Pre-incubate the plate at room temperature for 15 minutes.
-
Initiate the kinase reaction by adding 5 µL of ATP solution.
-
Incubate the plate at room temperature for 60 minutes.
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
Add 10 µL of Kinase Detection Reagent to each well.
-
Incubate at room temperature for 30-60 minutes to convert ADP to ATP and generate a luminescent signal.
-
Measure luminescence using a plate reader.
-
Calculate percent inhibition relative to controls and determine the IC50 value using non-linear regression.
Cell Proliferation Assay (MTT Assay)
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.[5]
Materials:
-
Cancer cell line (e.g., A549, MCF-7)
-
Complete cell culture medium
-
Test compound (serially diluted in culture medium)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO)
-
96-well clear tissue culture plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Replace the medium with fresh medium containing serial dilutions of the test compound. Include a vehicle control (e.g., 0.1% DMSO).
-
Incubate the plate for 72 hours at 37°C in a 5% CO₂ incubator.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Cellular EGFR Phosphorylation Assay (Western Blot)
This assay directly measures the inhibition of EGFR autophosphorylation in a cellular context, confirming target engagement.[6]
Materials:
-
Cancer cell line with EGFR expression (e.g., A431)
-
Cell culture medium
-
Test compound
-
EGF (Epidermal Growth Factor)
-
Lysis buffer
-
Primary antibodies (anti-p-EGFR, anti-total EGFR, anti-loading control e.g., GAPDH)
-
HRP-conjugated secondary antibody
-
SDS-PAGE gels and transfer apparatus
-
PVDF membrane
-
Chemiluminescent substrate
Procedure:
-
Seed cells in 6-well plates and grow to 80-90% confluency.
-
Starve cells in serum-free medium for 16-24 hours.
-
Pre-treat cells with various concentrations of the test compound for 1-2 hours.
-
Stimulate cells with EGF (e.g., 100 ng/mL) for 15 minutes at 37°C.
-
Wash cells with ice-cold PBS and lyse with lysis buffer.
-
Determine protein concentration of the lysates.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and probe with primary antibodies overnight.
-
Wash and incubate with HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Quantify band intensities to determine the inhibition of EGFR phosphorylation.
Visualizing the Molecular Landscape
Understanding the signaling pathways targeted by these compounds is crucial for interpreting assay results and for designing further experiments. The following diagrams, generated using Graphviz, illustrate the EGFR and JAK/STAT signaling pathways, key targets for many this compound-based inhibitors.
EGFR Signaling Pathway and Inhibition.
JAK/STAT Signaling Pathway and Inhibition.
In Vitro Assay Validation Workflow.
By employing a combination of these validated in vitro assays and a thorough understanding of the relevant signaling pathways, researchers can confidently advance the most promising compounds containing the this compound scaffold towards further preclinical and clinical development.
References
- 1. Design, synthesis and antitumor activity of 5-trifluoromethylpyrimidine derivatives as EGFR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of 5-trifluoromethyl-2-aminopyrimidine derivatives as potent dual inhibitors of FLT3 and CHK1 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Screening and Profiling Kinase Inhibitors with a Luminescent ADP Detection Platform [france.promega.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
Comparative Metabolic Stability of Fluorinated Pyrimidines: A Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the metabolic stability of fluorinated pyrimidines is crucial for the design and development of effective anticancer therapies. This guide provides a comparative analysis of the metabolic stability of key fluorinated pyrimidines, supported by experimental data, to inform preclinical and clinical research.
Fluorinated pyrimidines, a cornerstone of chemotherapy for various solid tumors, exert their cytotoxic effects through the inhibition of thymidylate synthase and incorporation into RNA and DNA. However, their therapeutic efficacy is often limited by their metabolic stability, which dictates their pharmacokinetic profile and potential for toxicity. This guide delves into the metabolic pathways of prominent fluorinated pyrimidines—5-fluorouracil (5-FU), capecitabine, tegafur, and trifluridine—and presents a comparative overview of their stability in preclinical models.
Key Metabolic Pathways
The metabolic fate of fluorinated pyrimidines is primarily governed by two key enzymatic pathways: catabolism by dihydropyrimidine dehydrogenase (DPD) and anabolic activation to cytotoxic nucleotides. The balance between these pathways significantly influences drug efficacy and toxicity.
Catabolism: DPD is the rate-limiting enzyme in the catabolism of 5-FU, converting it to the inactive metabolite dihydrofluorouracil (DHFU).[1][2] Genetic variations in the DPD gene (DPYD) can lead to DPD deficiency, resulting in reduced 5-FU clearance and an increased risk of severe toxicity.[3]
Anabolism: The activation of fluorinated pyrimidines to their pharmacologically active forms involves several enzymes, including thymidine phosphorylase (TP) and uridine phosphorylase (UP).[1][4] These enzymes convert 5-FU and its prodrugs into cytotoxic nucleotides that disrupt DNA synthesis and RNA function.[2]
The metabolic activation and degradation of these drugs are crucial determinants of their therapeutic index.
Comparative In Vitro Metabolic Stability
The metabolic stability of a drug is often assessed in vitro using human liver microsomes (HLM) or hepatocytes. These systems contain the primary enzymes responsible for drug metabolism. Key parameters measured are the half-life (t½) and intrinsic clearance (CLint), which is the inherent ability of the liver to metabolize a drug.
While direct comparative studies under identical conditions are limited, the available data and understanding of the metabolic pathways allow for a qualitative and semi-quantitative comparison.
| Compound | Primary Metabolic Pathway(s) | Key Enzymes | Expected In Vitro Metabolic Stability |
| 5-Fluorouracil (5-FU) | Catabolism and Anabolism | DPD, TP, UP | Low (rapidly metabolized) |
| Capecitabine | Conversion to 5-FU | Carboxylesterase, Cytidine Deaminase, TP | Prodrug; stability depends on conversion rate |
| Tegafur | Conversion to 5-FU | CYP2A6 | Prodrug; stability depends on CYP2A6 activity |
| Trifluridine | Anabolism and Catabolism | Thymidine Kinase, TP | Low (rapidly metabolized by TP) |
| Trifluridine/Tipiracil | Anabolism (Trifluridine) | Thymidine Kinase | High (Tipiracil inhibits TP-mediated degradation of Trifluridine) |
5-Fluorouracil (5-FU): As the parent drug, 5-FU is susceptible to rapid degradation by DPD, leading to a short half-life and high intrinsic clearance.[3]
Capecitabine: This oral prodrug is converted to 5-FU through a three-step enzymatic cascade.[1][5] Its stability is therefore dependent on the activity of these enzymes, with the final conversion to 5-FU by TP being a critical step that is often higher in tumor tissues.[4]
Tegafur: Another oral prodrug, tegafur is metabolized to 5-FU by the cytochrome P450 enzyme CYP2A6.[1][5] Its metabolic stability is thus influenced by the expression and activity of this specific CYP isoform.
Trifluridine/Tipiracil: Trifluridine is a thymidine-based nucleoside analog that is rapidly degraded by TP.[6] However, it is co-formulated with tipiracil, a potent TP inhibitor.[6] This combination significantly increases the metabolic stability and systemic exposure of trifluridine. In vivo studies have shown that co-administration of tipiracil increases the area under the curve (AUC) of trifluridine by 37-fold and its maximum concentration (Cmax) by 22-fold compared to trifluridine alone. It is important to note that trifluridine and tipiracil are not metabolized by cytochrome P450 (CYP) enzymes.[7]
Experimental Protocols
The following are generalized protocols for assessing the metabolic stability of fluorinated pyrimidines in vitro.
Human Liver Microsomal (HLM) Stability Assay
This assay primarily evaluates Phase I metabolism, including CYP-mediated reactions and the activity of DPD.
Methodology:
-
Incubation Mixture Preparation: A reaction mixture is prepared containing pooled human liver microsomes, a NADPH-regenerating system (to support CYP activity), and a phosphate buffer (pH 7.4).
-
Compound Incubation: The test compound (e.g., a fluorinated pyrimidine) is added to the pre-warmed reaction mixture to initiate the metabolic reaction.
-
Time-Point Sampling: Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes) and the reaction is quenched by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
Sample Analysis: The samples are centrifuged to precipitate proteins, and the supernatant is analyzed by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to quantify the remaining parent compound.
-
Data Analysis: The percentage of the parent compound remaining at each time point is plotted against time. The rate of disappearance is used to calculate the in vitro half-life (t½) and intrinsic clearance (CLint).
References
- 1. ClinPGx [clinpgx.org]
- 2. researchgate.net [researchgate.net]
- 3. cancernetwork.com [cancernetwork.com]
- 4. Thymidine phosphorylase and fluoropyrimidines efficacy: a Jekyll and Hyde story - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. The effect of fluoropyrimidines with or without thymidine phosphorylase inhibitor on the expression of thymidine phosphorylase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Comparison of in vitro metabolic conversion of capecitabine to 5-FU in rats, mice, monkeys and humans--toxicological implications - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Disposal of 2-Fluoro-5-(trifluoromethyl)pyrimidine: A Comprehensive Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the responsible management and disposal of chemical compounds are fundamental to ensuring laboratory safety and environmental stewardship. This guide provides essential, step-by-step procedures for the safe disposal of 2-Fluoro-5-(trifluoromethyl)pyrimidine, a fluorinated heterocyclic compound. Adherence to these guidelines is crucial for minimizing risks and maintaining regulatory compliance.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to consult the Safety Data Sheet (SDS) for this compound. The compound should be handled with utmost caution, assuming it to be hazardous.
Personal Protective Equipment (PPE):
-
Eye Protection: Wear tightly fitting safety goggles or a face shield.
-
Hand Protection: Use chemically impermeable gloves.
-
Body Protection: A lab coat or other protective clothing is required to prevent skin contact.
-
Respiratory Protection: If there is a risk of dust or aerosol formation, a NIOSH-approved respirator should be used.
Engineering Controls: All handling of this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood. Ensure that eyewash stations and safety showers are readily accessible in the immediate work area.
Quantitative Data Summary
| Data Point | Value | Source |
| Health Risk Rating | 1 (Slight) | [1] |
| Safety Risk Rating | 1 (Slight) | [1] |
| Environmental Risk Rating | 1 (Slight) | [1] |
| CAS Number | 1214344-68-9 | [1] |
| Recommended Use | Laboratory chemicals, for scientific research and development only. | [1] |
| Emergency Contact | During normal business hours (Monday-Friday 8am-5pm PST), call 1-858-635-8950. After business hours, call Infotrac at 1-800-535-5053 (USA) or 1-352-323-3500 (international). | [1] |
Step-by-Step Disposal Protocol
The following protocol outlines the systematic process for the collection, storage, and disposal of this compound waste. In the absence of specific disposal instructions for this compound, it must be treated as a hazardous chemical waste.[2]
Step 1: Waste Identification and Segregation
-
Properly Identify the Waste: All waste containing this compound must be clearly identified.
-
Segregate Waste Streams:
-
Solid Waste: Collect unused or contaminated solid this compound in a dedicated, clearly labeled, and sealed container.
-
Liquid Waste: If this compound is in a solution, collect it in a compatible, leak-proof container. Do not mix with other solvent wastes unless their compatibility is confirmed.[2]
-
Contaminated Labware: Dispose of items such as pipette tips, gloves, and weighing boats that are contaminated with the compound as solid hazardous waste.
-
Sharps Waste: Any sharps, such as needles or broken glass contaminated with this compound, must be disposed of in a designated, puncture-resistant sharps container.[2]
-
Step 2: Container Management
-
Container Type: Use containers that are compatible with the chemical waste. Whenever possible, use the original manufacturer's container.[2] If using a different container, ensure it is clean and properly labeled.
-
Container Labeling: Affix a hazardous waste tag to every container as soon as the first drop of waste is added. The tag should include the chemical name "this compound", the accumulation start date, and all associated hazards (e.g., "Toxic," "Irritant").
Step 3: Storage
-
Satellite Accumulation Area (SAA): Store waste containers in a designated SAA within the laboratory. The SAA should be located at or near the point of generation and under the control of laboratory personnel.[2]
-
Storage Conditions: Keep waste containers tightly closed and store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.
Step 4: Disposal
-
Licensed Waste Disposal Vendor: Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.
-
Regulatory Compliance: Ensure that the disposal of this compound is carried out in accordance with all local, state, and federal regulations. The general recommendation is to dispose of contents/container to an approved waste disposal plant.[3][4]
Disposal Workflow Diagram
Caption: Workflow for the safe disposal of this compound waste.
References
Essential Safety and Logistics for Handling 2-Fluoro-5-(trifluoromethyl)pyrimidine
For researchers, scientists, and professionals in drug development, the safe handling and disposal of specialized chemical reagents like 2-Fluoro-5-(trifluoromethyl)pyrimidine are paramount. This guide provides immediate, essential safety protocols and logistical plans to ensure operational integrity and personnel safety in the laboratory.
Chemical Identifier:
-
Name: this compound
-
CAS Number: 1214344-68-9[1]
I. Personal Protective Equipment (PPE)
The following table summarizes the necessary personal protective equipment for handling this compound. Adherence to these guidelines is critical to minimize exposure and ensure personal safety.
| Body Part | Required PPE | Specifications and Remarks |
| Eyes/Face | Safety goggles with side-shields or a face shield. | Must comply with OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[2] |
| Hands | Chemical-impermeable gloves (e.g., Nitrile rubber). | Gloves must be inspected prior to use. Wash and dry hands after handling.[3] |
| Body | Fire/flame resistant and impervious clothing; laboratory coat. | Wear appropriate protective clothing to prevent skin exposure.[3][4] |
| Respiratory | Full-face respirator if exposure limits are exceeded or irritation is experienced. | Use a NIOSH/MSHA or European Standard EN 149 approved respirator.[2][4] |
II. Operational Plan: Step-by-Step Handling Protocol
Proper handling procedures are crucial to prevent accidents and exposure. The following protocol outlines the step-by-step process for safely using this compound in a laboratory setting.
1. Preparation and Engineering Controls:
-
Ensure adequate ventilation in the handling area. A chemical fume hood is required.[4]
-
Locate and verify the functionality of the nearest safety shower and eyewash station.[5]
-
Remove all sources of ignition from the work area.[3]
2. Handling the Chemical:
-
Wear all required PPE as specified in the table above.
-
Use non-sparking tools to prevent fire caused by electrostatic discharge.[6]
3. In Case of Exposure:
-
If Inhaled: Move the victim to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration and seek immediate medical attention.[3][6]
-
Skin Contact: Immediately remove contaminated clothing. Wash the affected area with plenty of soap and water.[3][5]
-
Eye Contact: Rinse cautiously with water for at least 15 minutes, removing contact lenses if present and easy to do. Seek immediate medical attention.[3][4]
-
If Swallowed: Do NOT induce vomiting. Rinse mouth with water and call a physician or poison control center immediately.[3][4]
III. Disposal Plan
The disposal of this compound and its containers must be conducted in accordance with local, state, and federal regulations. Improper disposal can lead to environmental contamination and legal repercussions.
1. Waste Collection:
-
Collect waste material in a suitable, closed, and properly labeled container.
-
Do not mix with other waste streams unless explicitly permitted.
2. Disposal Method:
-
Dispose of the chemical waste at an approved waste disposal plant.[2][4]
-
It is recommended to use a licensed professional waste disposal service.[7]
-
For liquid forms, absorption with an inert material (e.g., diatomite, universal binders) may be necessary before disposal.[5]
-
Contaminated packaging should be disposed of as unused product.[8]
IV. Chemical Handling Workflow
The following diagram illustrates the logical flow of operations for handling this compound, from preparation to disposal.
Caption: Workflow for Safe Handling of this compound.
References
- 1. 2-Fluoro-5-(trifluoromethyl)pyrimidine SDS - Download & Subscribe for Updates [sdsmanager.com]
- 2. fishersci.com [fishersci.com]
- 3. chemicalbook.com [chemicalbook.com]
- 4. fishersci.com [fishersci.com]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. echemi.com [echemi.com]
- 7. cdhfinechemical.com [cdhfinechemical.com]
- 8. chemicalbook.com [chemicalbook.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
